molecular formula C9H5BrOS B109403 5-Bromobenzo[b]thiophene-3-carbaldehyde CAS No. 16296-72-3

5-Bromobenzo[b]thiophene-3-carbaldehyde

Cat. No.: B109403
CAS No.: 16296-72-3
M. Wt: 241.11 g/mol
InChI Key: LQLMHAYNFMAEHI-UHFFFAOYSA-N
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Description

5-Bromobenzo[b]thiophene-3-carbaldehyde is a useful research compound. Its molecular formula is C9H5BrOS and its molecular weight is 241.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-benzothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLMHAYNFMAEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428726
Record name 5-Bromobenzo[b]thiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16296-72-3
Record name 5-Bromobenzo[b]thiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromobenzo[b]thiophene-3-carbaldehyde synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-Bromobenzo[b]thiophene-3-carbaldehyde

For researchers, scientists, and professionals in drug development, this compound is a valuable heterocyclic building block. Its synthesis is a critical step in the development of various pharmaceutical compounds. This guide provides a detailed overview of the primary synthesis methods, complete with experimental protocols and quantitative data.

Core Synthesis Strategy

The most common and effective method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 5-Bromobenzo[b]thiophene. This is followed by the formylation of this precursor, typically via the Vilsmeier-Haack reaction, to introduce the aldehyde group at the 3-position.

Step 1: Synthesis of 5-Bromobenzo[b]thiophene

The synthesis of 5-Bromobenzo[b]thiophene can be achieved from 5-bromo-2,3-dihydro-1-benzothiophen-3-ol. This method involves a dehydration reaction catalyzed by an acid.

Experimental Protocol:

A solution of 300 g of 5-bromo-2,3-dihydro-1-benzothiophen-3-ol in 600 mL of acetone is prepared. To this solution, 12.4 g of p-toluenesulfonic acid monohydrate is added. The mixture is then refluxed for 2 hours. Following the reflux, 15.0 g of activated carbon is added to the reaction solution, and it is stirred. The insoluble material is removed by filtration and washed with 300 mL of acetone. The filtrate and washings are combined, and 2700 mL of water is added dropwise at a temperature of 5 to 15°C. The resulting precipitate is collected by filtration to yield 5-bromo-1-benzothiophene as a pale purple solid.[1]

Quantitative Data:

Starting MaterialReagentsSolventProductYield
5-bromo-2,3-dihydro-1-benzothiophen-3-ol (300 g)p-toluenesulfonic acid monohydrate (12.4 g), Activated Carbon (15.0 g)Acetone (600 mL), Water (2700 mL)5-bromo-1-benzothiophene268 g
Step 2: Vilsmeier-Haack Formylation of 5-Bromobenzo[b]thiophene

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] In this step, 5-Bromobenzo[b]thiophene is treated with a Vilsmeier reagent, which is typically formed from a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This introduces a formyl group (-CHO) at the C3 position of the benzo[b]thiophene ring.

General Experimental Protocol:

To a cooled solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring, maintaining a low temperature to form the Vilsmeier reagent. Subsequently, a solution of 5-Bromobenzo[b]thiophene in a suitable solvent (such as DMF or a chlorinated solvent) is added to the Vilsmeier reagent. The reaction mixture is stirred at a controlled temperature for a specific duration. Upon completion of the reaction, the mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution). The product, this compound, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

While a specific yield for the formylation of 5-bromobenzo[b]thiophene was not found in the provided search results, the Vilsmeier-Haack reaction is generally known to be efficient for such substrates.

Alternative Synthesis Approaches

While the two-step method described above is the most common, other synthetic strategies for benzo[b]thiophene derivatives exist and could potentially be adapted for the synthesis of this compound. These include:

  • Palladium-catalyzed C-H arylation: This method involves the coupling of heteroarenes with aryl bromides.[5]

  • Thiolation annulation reaction: This approach uses 2-bromo alkynylbenzenes and sodium sulfide to construct the benzo[b]thiophene core.[5]

  • Electrophilic cyclization: 2-Alkynyl thioanisoles can undergo electrophilic cyclization to form 2,3-disubstituted benzo[b]thiophenes.[6]

These alternative methods may offer advantages in terms of substrate scope or reaction conditions and represent areas for further investigation in the synthesis of this compound.

Experimental Workflow Diagram

The following diagram illustrates the primary synthesis route for this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-Bromobenzo[b]thiophene cluster_step2 Step 2: Vilsmeier-Haack Formylation A 5-bromo-2,3-dihydro- 1-benzothiophen-3-ol C Reflux A->C B p-toluenesulfonic acid monohydrate, Acetone B->C D Activated Carbon C->D E Filtration D->E F Precipitation with Water E->F G 5-Bromobenzo[b]thiophene F->G H 5-Bromobenzo[b]thiophene J Formylation Reaction H->J I POCl3, DMF (Vilsmeier Reagent) I->J K Hydrolysis J->K L 5-Bromobenzo[b]thiophene- 3-carbaldehyde K->L

Primary synthesis route for this compound.

Vilsmeier-Haack Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution.

Vilsmeier_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Substrate 5-Bromobenzo[b]thiophene Substrate->Intermediate Electrophilic Attack Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 5-Bromobenzo[b]thiophene- 3-carbaldehyde Hydrolysis->Product

Mechanism of the Vilsmeier-Haack formylation reaction.

References

An In-depth Technical Guide to 5-Bromobenzo[b]thiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and synthetic approaches for 5-Bromobenzo[b]thiophene-3-carbaldehyde, a valuable building block in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative snapshot of the compound's characteristics.

PropertyValueSource
Molecular Formula C₉H₅BrOS[1][2]
Molecular Weight 241.11 g/mol [1]
CAS Number 16296-72-3[1][2]
Appearance Not specified, likely a solid
Melting Point Data not available
Boiling Point Data not available
Topological Polar Surface Area (TPSA) 17.07 Ų[2]
LogP 3.4763[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 1[2]

Spectral Data Summary

Spectroscopic data is crucial for the identification and characterization of this compound. The following table outlines the available spectral information.

TechniqueData HighlightsSource
¹H NMR Spectra available. Specific peak assignments require further analysis.[1][3]
IR Spectra available via KBr wafer technique.[1]
Mass Spectrometry Monoisotopic Mass: 239.92445 Da[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general approach for the formylation of related benzo[b]thiophene structures can be inferred. The synthesis of substituted benzo[b]thiophenes often involves cyclization reactions followed by functional group manipulations. For instance, the formylation of a bromo-substituted benzo[b]thiophene core would be a plausible route.

A general procedure for the synthesis of a related compound, benzo[b]thiophene-2-carbaldehyde, involves the reaction of methylthiobenzene with butyllithium (BuLi) and tetramethylethylenediamine (TMEDA), followed by quenching with dimethylformamide (DMF).[4][5] A similar strategy, starting with a brominated precursor, could potentially be adapted for the synthesis of the target molecule.

General Workflow for Synthesis and Characterization

G cluster_synthesis Synthetic Pathway cluster_characterization Characterization Start Starting Material (e.g., 5-Bromobenzo[b]thiophene) Reagent Formylating Agent (e.g., Vilsmeier-Haack or BuLi/DMF) Reaction Formylation Reaction Start->Reaction Reagent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Purity Purity Analysis (e.g., HPLC, Elemental Analysis) Product->Purity

Caption: General workflow for the synthesis and characterization of this compound.

Logical Relationships in Synthesis

The synthesis of substituted benzo[b]thiophenes can be approached through various routes. The following diagram illustrates a logical relationship between common starting materials and key intermediates in the synthesis of functionalized benzo[b]thiophenes.

G A Substituted Thiophenol C Cyclization A->C B α-Halo Ketone/Aldehyde B->C D Substituted Benzo[b]thiophene Core C->D E Halogenation D->E F Formylation D->F H Target Aldehyde G Brominated Benzo[b]thiophene E->G G->F Formylation of Brominated Core

Caption: Logical relationships in the synthesis of functionalized benzo[b]thiophenes.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

References

An In-depth Technical Guide to 5-Bromobenzo[b]thiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromobenzo[b]thiophene-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document details its chemical identifiers, physicochemical properties, synthesis, and its emerging role in the development of novel therapeutics, particularly as a scaffold for inhibitors of the RhoA/ROCK signaling pathway.

Core Chemical Identifiers and Properties

This compound is a substituted benzothiophene derivative. Its core structure, featuring a bromine atom and a formyl group, makes it a versatile intermediate for further chemical modifications.

IdentifierValueCitation(s)
CAS Number 16296-72-3[1][2]
IUPAC Name 5-bromo-1-benzothiophene-3-carbaldehyde[2]
Synonyms 5-Bromobenzo[b]thiophene-3-carboxaldehyde[1]
Molecular Formula C₉H₅BrOS[1][2]
Molecular Weight 241.11 g/mol [2]
Canonical SMILES C1=CC2=C(C=C1Br)C(=CS2)C=O[1]
InChI Key LQLMHAYNFMAEHI-UHFFFAOYSA-N[2]
ChEMBL ID CHEMBL3358204[2]
DSSTox Substance ID DTXSID60428726[2]
EC Number 891-349-5[2]

Physicochemical and Spectral Data

A combination of computed and experimental data provides insight into the physicochemical properties and spectral characteristics of this compound.

PropertyValueData TypeCitation(s)
XLogP3-AA 3.1Computed[2]
Topological Polar Surface Area 45.3 ŲComputed[2]
Hydrogen Bond Donor Count 0Computed[2]
Hydrogen Bond Acceptor Count 2Computed[2]
Rotatable Bond Count 1Computed[2]
¹H NMR Spectrum availableExperimental[1][3]
IR Spectrum KBr WAFERExperimental[1]
Purity ≥97%Experimental[1]
Storage Conditions 4°C, stored under nitrogenExperimental[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the synthesis of the 5-bromobenzo[b]thiophene precursor followed by its formylation.

Step 1: Synthesis of 5-Bromobenzo[b]thiophene

A common route to synthesize 5-bromobenzo[b]thiophene is from p-bromothiophenol. This multi-step synthesis is outlined below.

G p_bromothiophenol p-Bromothiophenol intermediate1 1-Bromo-4-(2,2-dimethoxyethylsulfanyl)-benzene p_bromothiophenol->intermediate1 Bromoacetaldehyde dimethyl acetal, NaOMe, MeOH intermediate2 5-Bromobenzo[b]thiophene intermediate1->intermediate2 Polyphosphoric acid, PhCl, heat

Fig. 1: Synthesis of 5-Bromobenzo[b]thiophene.

Experimental Protocol:

  • Synthesis of 1-Bromo-4-(2,2-dimethoxyethylsulfanyl)-benzene: To a solution of sodium methoxide in methanol, p-bromothiophenol is added. The mixture is then treated with bromoacetaldehyde dimethyl acetal and refluxed. After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the intermediate product.

  • Synthesis of 5-Bromobenzo[b]thiophene: The intermediate from the previous step is added to a mixture of polyphosphoric acid and monochlorobenzene. The mixture is heated, and after completion of the reaction, it is cooled and poured onto ice. The resulting solid is filtered, washed, and purified to give 5-bromobenzo[b]thiophene.[4]

Step 2: Vilsmeier-Haack Formylation

The introduction of the aldehyde group at the 3-position of the benzothiophene ring is commonly achieved via the Vilsmeier-Haack reaction.[5][6][7] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

G precursor 5-Bromobenzo[b]thiophene product This compound precursor->product Vilsmeier-Haack Reaction reagents POCl₃, DMF

Fig. 2: Vilsmeier-Haack formylation.

Experimental Protocol (General Procedure):

  • To a cooled solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring, maintaining a low temperature to form the Vilsmeier reagent.

  • A solution of 5-bromobenzo[b]thiophene in a suitable solvent (e.g., DMF or a chlorinated solvent) is then added to the freshly prepared Vilsmeier reagent.

  • The reaction mixture is stirred at room temperature or gently heated for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium hydroxide or sodium acetate solution).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Role in Drug Discovery: Targeting the RhoA/ROCK Pathway

The benzo[b]thiophene scaffold is a recognized pharmacophore present in several approved drugs.[8] Derivatives of this compound have shown promise as anticancer agents by targeting the RhoA/ROCK signaling pathway. This pathway is a crucial regulator of cellular processes, and its abnormal activation is implicated in tumor growth and metastasis.

The RhoA/ROCK pathway plays a significant role in cell motility, adhesion, and proliferation. Inhibitors based on the benzo[b]thiophene scaffold can covalently bind to key components of this pathway, disrupting its function and thereby inhibiting cancer cell proliferation, migration, and invasion.

G cluster_0 Cellular Processes RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Downstream Downstream Effectors ROCK->Downstream Actin Actin Cytoskeleton Rearrangement Downstream->Actin Proliferation Cell Proliferation & Migration Actin->Proliferation Inhibitor Benzo[b]thiophene Derivatives Inhibitor->RhoA_GTP Inhibition

Fig. 3: Inhibition of the RhoA/ROCK pathway.

This diagram illustrates the activation of RhoA from its GDP-bound inactive state to the GTP-bound active state, which in turn activates ROCK and its downstream effectors, leading to cellular processes that promote cancer progression. Benzo[b]thiophene derivatives can inhibit the active RhoA-GTP, thus blocking the signaling cascade.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse molecular libraries. The demonstrated activity of its derivatives against key oncogenic pathways, such as the RhoA/ROCK pathway, highlights its importance for the development of next-generation therapeutics. This guide provides a foundational resource for researchers and scientists working with this important compound.

References

Spectroscopic Analysis of 5-Bromobenzo[b]thiophene-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Bromobenzo[b]thiophene-3-carbaldehyde, a significant heterocyclic compound in medicinal chemistry and materials science. This document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and visualizations to aid in the characterization of this molecule.

Introduction

This compound, with the molecular formula C₉H₅BrOS and a molecular weight of approximately 241.11 g/mol , is a key intermediate in the synthesis of various functionalized benzo[b]thiophene derivatives.[1][2] Accurate spectroscopic characterization is crucial for confirming its identity and purity. This guide presents an analysis of its expected spectral features.

Spectral Data Presentation

The following tables summarize the anticipated quantitative data for this compound based on the analysis of its parent compound, benzo[b]thiophene-3-carbaldehyde, and related brominated thiophene structures.

Table 1: ¹H NMR Spectral Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~10.1s-H-C(O)
~8.8d~1.8H-4
~8.4s-H-2
~7.8d~8.6H-7
~7.6dd~8.6, ~1.8H-6

Note: Predicted values are based on the known spectrum of benzo[b]thiophene-3-carbaldehyde and established substituent effects of bromine on aromatic systems.[3]

Table 2: ¹³C NMR Spectral Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 101 MHz

Chemical Shift (δ) ppmAssignment
~185C=O
~145C-3a
~141C-7a
~138C-3
~135C-2
~129C-6
~126C-4
~124C-7
~118C-5

Note: Predicted values are based on the known spectrum of benzo[b]thiophene-3-carbaldehyde and established substituent effects.[3]

Table 3: IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2850, ~2750WeakAldehyde C-H stretch (Fermi doublet)
~1680-1660StrongC=O stretch (conjugated aldehyde)
~1580-1450MediumAromatic C=C stretch
~850-800StrongC-H out-of-plane bending
~750-700StrongC-Br stretch

Note: Predicted values are based on characteristic infrared absorption frequencies for aromatic aldehydes and brominated aromatic compounds.[4][5][6]

Table 4: Mass Spectrometry Data (Predicted Fragmentation)
  • Ionization Mode: Electron Ionization (EI)

m/zIonDescription
242/240[M]⁺˙Molecular ion peak (presence of Br isotope)
241/239[M-H]⁺Loss of a hydrogen radical
213/211[M-CHO]⁺Loss of the formyl group
161[M-Br]⁺Loss of a bromine radical
133[M-Br-CO]⁺Loss of bromine and carbon monoxide
82[C₅H₂S]⁺Thiophene fragment

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plate should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and report their wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

G Workflow for Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation

Caption: A logical workflow for the synthesis and spectroscopic characterization of an organic compound.

Predicted Mass Spectrometry Fragmentation

The following diagram illustrates the molecular structure of this compound and its predicted major fragmentation pathways under electron ionization.

G Predicted Mass Spectrometry Fragmentation cluster_fragments Major Fragments C9H5BrOS This compound (m/z = 240/242) C9H4BrOS [M-H]⁺ (m/z = 239/241) C9H5BrOS->C9H4BrOS - H• C8H4BrS [M-CHO]⁺ (m/z = 211/213) C9H5BrOS->C8H4BrS - CHO• C9H5OS [M-Br]⁺ (m/z = 161) C9H5BrOS->C9H5OS - Br•

Caption: Predicted fragmentation of this compound in Mass Spectrometry.

References

molecular formula and weight of 5-Bromobenzo[b]thiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 5-Bromobenzo[b]thiophene-3-carbaldehyde. This compound is a derivative of the benzo[b]thiophene scaffold, a heterocyclic motif of significant interest in medicinal chemistry due to its presence in various biologically active molecules.

Chemical and Physical Properties

This compound is a solid organic compound. Its key quantitative data are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₅BrOS[1][2]
Molecular Weight 241.11 g/mol [1]
CAS Number 16296-72-3[1][2]
IUPAC Name 5-bromo-1-benzothiophene-3-carbaldehyde[1]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[3][4][5] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the benzo[b]thiophene ring system.[3][4]

Protocol: Vilsmeier-Haack Formylation of 5-Bromobenzo[b]thiophene

Materials:

  • 5-Bromobenzo[b]thiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous N,N-dimethylformamide (DMF) in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) dropwise with stirring. The reaction is exothermic and should be controlled to maintain a low temperature. The formation of the chloroiminium ion, the Vilsmeier reagent, occurs during this step.[4]

  • Formylation Reaction: Dissolve 5-bromobenzo[b]thiophene in anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated sodium bicarbonate solution to neutralize the excess acid and hydrolyze the intermediate iminium salt to the aldehyde.[4] Stir until the ice has melted and gas evolution has ceased.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Biological Relevance and Signaling Pathways

While direct studies on the biological activity of this compound are not extensively documented, derivatives of the benzo[b]thiophene scaffold have shown significant pharmacological potential. Notably, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been investigated as anticancer agents that target the RhoA/ROCK signaling pathway.[6] This pathway is crucial in regulating cellular processes that, when dysregulated, can promote tumor growth and metastasis.[6]

The RhoA/ROCK pathway is a key regulator of the actin cytoskeleton and is involved in cell adhesion, migration, and proliferation. The diagram below illustrates a simplified overview of this signaling pathway and the potential point of inhibition by benzo[b]thiophene derivatives.

RhoA_ROCK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR GEFs GEFs GPCR->GEFs Extracellular Signals RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Activate RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GAPs ROCK ROCK RhoA_GTP->ROCK Activate MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates p_MLC Phospho-MLC MLC->p_MLC Actin_Stress_Fibers Actin Stress Fiber Formation p_MLC->Actin_Stress_Fibers Cell_Migration_Invasion Cell Migration & Invasion Actin_Stress_Fibers->Cell_Migration_Invasion Inhibitor Benzo[b]thiophene Derivatives Inhibitor->RhoA_GTP Inhibit

Caption: Simplified RhoA/ROCK signaling pathway and potential inhibition by benzo[b]thiophene derivatives.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from starting materials to the final product, as outlined in the experimental protocol. The workflow diagram below visualizes this process.

Synthesis_Workflow Start Starting Materials: - 5-Bromobenzo[b]thiophene - DMF, POCl₃ Vilsmeier_Reagent Vilsmeier Reagent Formation Start->Vilsmeier_Reagent Formylation Formylation Vilsmeier_Reagent->Formylation Hydrolysis Hydrolysis & Neutralization Formylation->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification End Final Product: 5-Bromobenzo[b]thiophene- 3-carbaldehyde Purification->End

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 5-Bromobenzo[b]thiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromobenzo[b]thiophene-3-carbaldehyde is a key heterocyclic building block in organic synthesis, particularly valued in medicinal chemistry and materials science. Its unique structural features—a bromine atom at the 5-position and a formyl group at the 3-position of the benzo[b]thiophene core—confer a versatile reactivity profile. This guide provides a comprehensive overview of its chemical properties, stability, and reactivity, supported by quantitative data, detailed experimental protocols for its synthesis and key transformations, and visualizations of reaction pathways.

Core Chemical and Physical Properties

This compound is a solid at room temperature and should be stored at 4°C under a nitrogen atmosphere to ensure stability.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₅BrOS[2]
Molecular Weight 241.11 g/mol [2]
CAS Number 16296-72-3[2]
Appearance Solid
Melting Point 106°C[3]
Storage Conditions 4°C, stored under nitrogen[1]
Solubility Soluble in common organic solvents
XLogP3 3.1[2]

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. The key data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR ¹³C NMR (Predicted)
Data unavailable in compiled literatureData unavailable in compiled literature
Reference Spectra: [4]Reference Spectra: [4]
Infrared (IR) Spectroscopy
Vibration Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)~3100-3000Medium
C=O stretch (aldehyde)~1710-1685Strong
C=C stretch (aromatic)~1600, ~1450Medium-Strong
C-Br stretch~600-500Medium-Strong
Reference Spectra: [2]
Mass Spectrometry (MS)
Ion m/z (relative abundance, %) Note
[M]⁺240/242 (approx. 1:1)Characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br)
[M-H]⁺239/241Loss of a hydrogen atom
[M-CHO]⁺211/213Loss of the formyl group
Reference Spectra: [4]

Stability and Handling

While comprehensive stability studies for this compound are not extensively documented, general handling precautions for brominated aromatic aldehydes should be observed. The compound is classified as harmful if swallowed and causes serious eye irritation.[2] It may also cause skin and respiratory irritation.[2]

Storage: Store in a cool, dry, and well-ventilated area at 4°C under a nitrogen atmosphere to prevent degradation.[1]

Hazardous Decomposition Products: No data is available on hazardous decomposition products.[3]

Synthesis and Reactivity

The synthetic utility of this compound stems from the reactivity of both the aldehyde group and the carbon-bromine bond.

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] This reaction is the primary route for the synthesis of this compound from 5-bromobenzo[b]thiophene.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Five_Bromo 5-Bromobenzo[b]thiophene Intermediate Iminium Salt Intermediate Five_Bromo->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H2O H2O H2O (workup)

Vilsmeier-Haack Reaction Pathway

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Bromobenzo[b]thiophene

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 equivalents) to 0°C.

  • Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise to the cooled POCl₃ with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

  • Substrate Addition: Dissolve 5-bromobenzo[b]thiophene (1.0 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Reactivity of the Aldehyde Group

The formyl group at the 3-position is a versatile handle for various carbon-carbon bond-forming reactions.

The Wittig reaction provides an efficient route to synthesize alkenes from aldehydes.

Wittig_Reaction Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane + Ylide Ylide Phosphorus Ylide (Ph3P=CHR) Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene TPO Triphenylphosphine oxide Oxaphosphetane->TPO

Wittig Reaction Pathway

Experimental Protocol: Wittig Reaction with this compound

  • Ylide Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C and add a strong base such as n-butyllithium (1.1 equivalents) dropwise. Allow the mixture to stir at room temperature for 1 hour to form the ylide.

  • Aldehyde Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired alkene.

The Knoevenagel condensation with active methylene compounds is a valuable method for synthesizing α,β-unsaturated compounds.[8]

Knoevenagel_Condensation Aldehyde This compound Intermediate Aldol-type Intermediate Aldehyde->Intermediate Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Intermediate + Base Base Base (e.g., Piperidine) Product α,β-Unsaturated Product Intermediate->Product - H2O

Knoevenagel Condensation Pathway

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 2-6 hours. The progress of the reaction can be monitored by the precipitation of the product or by TLC.

  • Product Isolation: If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Biological Context and Signaling Pathways

While the benzo[b]thiophene scaffold is a constituent of numerous biologically active molecules with a wide range of pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities, there is currently no specific information in the scientific literature detailing the involvement of this compound in any biological signaling pathways.[9] Its primary role appears to be that of a versatile intermediate for the synthesis of more complex, biologically active derivatives.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its aldehyde functionality allows for a variety of transformations to build molecular complexity, while the bromo-substituent provides a handle for cross-coupling reactions. Although detailed stability data is limited, proper storage and handling ensure its integrity for synthetic applications. The protocols provided herein serve as a guide for the synthesis and further functionalization of this important heterocyclic compound, paving the way for the development of novel molecules in drug discovery and materials science.

References

An In-depth Technical Guide to the Solubility Profile of 5-Bromobenzo[b]thiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 5-Bromobenzo[b]thiophene-3-carbaldehyde in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a predicted solubility profile based on its physicochemical properties and established chemical principles. Furthermore, it offers a detailed, generalized experimental protocol for researchers to quantitatively determine the solubility of this and similar compounds in a laboratory setting. This guide is intended to serve as a foundational resource for scientists working with this compound in areas such as medicinal chemistry, organic synthesis, and materials science.

Introduction

This compound is a heterocyclic aromatic aldehyde. Compounds of this class are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and functional materials. Understanding the solubility of this compound is critical for its application in chemical reactions, purification processes like recrystallization, and formulation development. An accurate solubility profile enables proper solvent selection, which is crucial for optimizing reaction yields, ensuring sample purity, and developing effective delivery systems.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₅BrOSPubChem[1], ChemScene[2]
Molecular Weight 241.11 g/mol PubChem[1], ChemScene[2]
CAS Number 16296-72-3PubChem[1], ChemScene[2]
Calculated LogP 3.1 - 3.4763PubChem[1], ChemScene[2]
Hydrogen Bond Donors 0ChemScene[2]
Hydrogen Bond Acceptors 2ChemScene[2]
Topological Polar Surface Area (TPSA) 17.07 ŲChemScene[2]

Predicted Solubility Profile

The principle of "like dissolves like" is the foundation for predicting solubility. This means that non-polar compounds tend to dissolve in non-polar solvents, while polar compounds are more soluble in polar solvents.[3]

Based on its molecular structure and properties:

  • Structure: this compound has a large, fused aromatic ring system (benzo[b]thiophene), which is inherently non-polar and hydrophobic. The bromine atom further contributes to its lipophilicity. The only polar feature is the aldehyde (-CHO) functional group.

  • LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. A LogP value greater than 3, as seen with this compound, indicates a strong preference for non-polar or lipophilic environments over aqueous ones.[1][2]

  • Hydrogen Bonding: With zero hydrogen bond donors and only two acceptors (the oxygen and sulfur atoms), its ability to form strong hydrogen bonds with protic solvents is limited.[2]

Predicted Solubility:

  • Non-Polar Aprotic Solvents (e.g., Hexane, Toluene, Diethyl Ether): The compound is expected to exhibit good solubility in these solvents. The large, non-polar surface area of the molecule will interact favorably with the non-polar solvent molecules through van der Waals forces.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF)): Good to moderate solubility is predicted. The polarity of the aldehyde group will facilitate dipole-dipole interactions with these solvents. Aldehydes and ketones are generally soluble in common organic solvents.[4][5][6][7]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Low to very low solubility is expected. While the aldehyde's oxygen can act as a hydrogen bond acceptor, the overwhelmingly non-polar character of the rest of the molecule will limit its interaction with highly polar, hydrogen-bonding solvents like water and lower alcohols. Aldehydes with more than four or five carbon atoms generally have decreased water solubility.[4][5]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental procedure should be followed. The isothermal shake-flask method is a common and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., Toluene, Acetone, Ethanol)

  • Analytical balance

  • Scintillation vials or small glass test tubes with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. An amount that ensures undissolved solid remains at equilibrium is crucial.

    • Pipette a known volume of the selected solvent (e.g., 2.0 mL) into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should appear as a slurry with visible excess solid.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

    • Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve (absorbance vs. concentration).

    • Analyze the diluted sample solution under the same conditions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted (saturated) solution by multiplying the sample concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow start Start add_excess Add Excess Solute to Known Volume of Solvent start->add_excess equilibrate Equilibrate at Constant Temp (e.g., 24-48h Shake-Flask) add_excess->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Filter Supernatant (e.g., 0.45µm Syringe Filter) settle->filter dilute Prepare Serial Dilutions filter->dilute quantify Quantify Concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate end_node End calculate->end_node

Caption: Workflow for quantitative solubility determination.

References

The Ascendant Trajectory of 5-Brominated Benzothiophene Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold, a heterocyclic aromatic compound, has long been a cornerstone in medicinal chemistry, lauded for its structural versatility and wide-ranging pharmacological activities. Among its many derivatives, those featuring a bromine atom at the 5-position have garnered significant attention for their potential as potent therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological activities, and experimental protocols related to 5-brominated benzothiophene derivatives, offering a comprehensive resource for researchers in the field of drug discovery and development. The structural rigidity and electron-rich nature of the benzo[b]thiophene core allow for specific interactions with various biological targets.[1] The introduction of a bromine atom at the 5-position not only enhances the synthetic utility of the molecule, serving as a key handle for further functionalization through cross-coupling reactions, but can also significantly influence its biological profile.[1]

Synthesis of 5-Bromobenzothiophene and its Derivatives

The journey to novel 5-brominated benzothiophene-based therapeutics begins with the synthesis of the core scaffold and its subsequent elaboration.

Synthesis of the 5-Bromobenzothiophene Core

One common route to 5-bromobenzothiophene involves the dehydration of 5-bromo-2,3-dihydro-1-benzothiophen-3-ol in the presence of an acid catalyst such as p-toluenesulfonic acid monohydrate.

Experimental Protocol: Synthesis of 5-bromo-1-benzothiophene

To a solution of 300 g of 5-bromo-2,3-dihydro-1-benzothiophen-3-ol in 600 mL of acetone, 12.4 g of p-toluenesulfonic acid monohydrate is added. The mixture is then refluxed for 2 hours. Following this, 15.0 g of activated carbon is added to the reaction solution and stirred. The insoluble matter is filtered off and washed with 300 mL of acetone. The filtrate and washings are combined, and 2700 mL of water is added dropwise at 5 to 15°C. The resulting precipitate is collected by filtration to yield 5-bromo-1-benzothiophene.[2]

Another approach starts from p-bromothiophenol, which is reacted to form 1-bromo-4-(2,2-dimethoxyethylsulfanyl)-benzene. This intermediate then undergoes cyclization to yield 5-bromobenzo[b]thiophene.[1]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diversity

The bromine atom at the 5-position of the benzothiophene ring serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, are fundamental in generating libraries of diverse compounds for biological screening.

G start 5-Bromobenzothiophene suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids, Pd Catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes, Pd/Cu Catalysts, Base) start->sonogashira heck Heck Coupling (Alkenes, Pd Catalyst, Base) start->heck product1 5-Aryl/Heteroaryl Benzothiophenes suzuki->product1 product2 5-Alkynyl Benzothiophenes sonogashira->product2 product3 5-Alkenyl Benzothiophenes heck->product3

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between 5-bromobenzothiophene and various aryl or heteroaryl boronic acids.

Experimental Protocol: General Suzuki-Miyaura Coupling

In a reaction vessel under an inert atmosphere, 5-bromobenzothiophene (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%), and a base like potassium carbonate (2-3 equivalents) are combined in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1). The mixture is heated to 80-100°C and stirred for 12-24 hours. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, concentrated, and the product is purified by column chromatography.

The Sonogashira coupling enables the introduction of alkyne moieties at the 5-position of the benzothiophene ring.

Experimental Protocol: General Sonogashira Coupling

To a flask under an inert atmosphere, 5-bromobenzothiophene (1 equivalent), a palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride), and copper(I) iodide (CuI) are added. An anhydrous solvent and a base (e.g., triethylamine) are then introduced. A terminal alkyne (1.2 equivalents) is added dropwise, and the reaction is stirred at room temperature or with gentle heating. Upon completion, the solvent is removed, and the residue is worked up by dissolving in an organic solvent and washing with aqueous ammonia to remove the copper catalyst. The product is then purified by column chromatography.

The Heck reaction facilitates the formation of carbon-carbon bonds between 5-bromobenzothiophene and various alkenes.

Experimental Protocol: General Heck Coupling

In a reaction vessel under an inert atmosphere, 5-bromobenzothiophene (1 equivalent), an alkene (1.5 equivalents), a palladium catalyst (e.g., Palladium(II) acetate), a ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) are combined in an anhydrous solvent (e.g., DMF). The mixture is heated with stirring. After the reaction is complete, it is cooled, and the palladium black and inorganic salts are filtered off. The product is then isolated and purified.

Biological Activities of 5-Brominated Benzothiophene Derivatives

The diverse functionalities that can be introduced at the 5-position of the benzothiophene core have led to the discovery of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Several studies have highlighted the potential of benzothiophene derivatives as anticancer agents. While specific data for 5-brominated derivatives is emerging, related halogenated compounds have shown significant promise. For instance, a series of bromophenol derivatives incorporating an indolin-2-one moiety displayed potent activity against various human cancer cell lines.[3] Furthermore, 5-hydroxybenzothiophene derivatives have been identified as multi-kinase inhibitors with significant anti-cancer effects, particularly against glioblastoma cells.[4]

Table 1: Anticancer Activity of Selected Benzothiophene Derivatives

Compound ClassCancer Cell LineActivity MetricValueReference
Bromophenol-indolinone hybridsA549, Bel7402, HepG2, HeLa, HCT116IC50Potent activity reported[3]
5-Hydroxybenzothiophene hydrazide (16b)U87MG (Glioblastoma)IC50Low µM range[4]
3-Iodo-2-phenylbenzo[b]thiophene (IPBT)HepG2, Caco-2, Panc-1EC5067.04 µM, 63.74 µM, 76.72 µM[5]

Experimental Protocol: MTT Assay for Anticancer Cell Viability

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the benzothiophene derivative and a vehicle control (e.g., DMSO) and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated to determine the IC50 value.[2]

G

Antimicrobial Activity

Benzothiophene derivatives have emerged as a promising class of compounds in the search for new antibacterial and antifungal agents. Studies on 3-halobenzo[b]thiophenes have shown that chloro- and bromo-substituted derivatives exhibit significant antimicrobial activity. For example, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes demonstrated a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast.[6]

Table 2: Antimicrobial Activity of Selected Halogenated Benzothiophene Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneB. cereus, S. aureus, E. faecalis, C. albicans16[6]
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneB. cereus, S. aureus, E. faecalis, C. albicans16[6]

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension. Controls (positive, negative, and sterility) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G

Anti-inflammatory Activity

Benzothiophene derivatives have also been investigated for their anti-inflammatory properties.[7] The mechanism of action often involves the inhibition of key inflammatory mediators.

Experimental Protocol: Nitric Oxide Assay for Anti-inflammatory Activity

  • Cell Seeding: RAW264.7 macrophage cells are seeded in a 96-well plate and incubated for 24 hours.

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the benzothiophene derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Reagent Addition: The cell culture supernatant is collected and mixed with an equal volume of Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm. A decrease in absorbance indicates inhibition of nitric oxide production.[2]

Conclusion

5-Brominated benzothiophene derivatives represent a highly promising class of compounds in the field of drug discovery. The presence of the bromine atom at the 5-position provides a crucial synthetic handle for the generation of diverse molecular architectures through robust and well-established palladium-catalyzed cross-coupling reactions. The resulting derivatives have demonstrated a wide array of biological activities, with significant potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. This technical guide has provided a comprehensive overview of the synthesis and biological evaluation of these compounds, including detailed experimental protocols, to aid researchers in their quest for new and effective therapeutics. Further exploration of the structure-activity relationships of 5-brominated benzothiophene derivatives will undoubtedly lead to the identification of even more potent and selective drug candidates.

References

Technical Guide: Safety and Handling of 5-Bromobenzo[b]thiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols, handling procedures, and essential chemical data for 5-Bromobenzo[b]thiophene-3-carbaldehyde (CAS No: 16296-72-3). The information is intended to support its safe use in research and development environments.

Chemical Identification and Physical Properties

This compound is a heterocyclic compound utilized as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and other functional materials.

Identifier Value
IUPAC Name 5-bromo-1-benzothiophene-3-carbaldehyde[1]
Synonyms 5-bromo-benzothiophene-3-carboxaldehyde[2], 5-Bromobenzo[b]thiophene-3-carboxaldehyde[3]
CAS Number 16296-72-3[1][3]
Molecular Formula C₉H₅BrOS[1][3]
Molecular Weight 241.11 g/mol [1] (or 241.10 g/mol [3])
MDL Number MFCD00858578[3]
Physicochemical Property Value
Purity ≥97%[3]
Topological Polar Surface Area (TPSA) 17.07 Ų[3]
LogP 3.4763[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 1[3]

Hazard Identification and GHS Classification

This chemical is classified as hazardous. All personnel must be fully aware of the potential risks before handling. The Globally Harmonized System (GHS) classification is summarized below.

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation Category 2 / 2AH319: Causes serious eye irritation[1][4]
Specific Target Organ Toxicity, Single Exposure Category 3H335: May cause respiratory irritation[1]

GHS Label Elements:

  • Pictogram: Irritant (Exclamation Mark)[1]

  • Signal Word: Warning[1]

Safe Handling, Storage, and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls and Handling
  • Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Use non-sparking tools to prevent ignition sources.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Prevent fire caused by electrostatic discharge.[2]

  • Emergency exits and risk-elimination areas should be clearly designated and accessible.[2]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield is recommended for larger quantities or when splashing is possible.[4]

  • Skin Protection: Handle with chemical-impermeable gloves (inspected prior to use). Wear a lab coat or a complete suit protecting against chemicals.[2][4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., type P95 or P1).[2][4]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Recommended storage temperature is 4°C, under a nitrogen atmosphere.[3]

  • Keep away from incompatible materials and foodstuff containers.[2]

Hazard_Mitigation_Workflow cluster_planning Planning & Preparation cluster_execution Handling & Experimentation cluster_disposal Waste & Disposal RiskAssessment 1. Risk Assessment (Review SDS) AcquirePPE 2. Acquire Required PPE (Gloves, Goggles, Coat) RiskAssessment->AcquirePPE PrepWorkspace 3. Prepare Workspace (Fume Hood, Spill Kit) AcquirePPE->PrepWorkspace Handling 4. Chemical Handling (Weighing, Transfer) PrepWorkspace->Handling Reaction 5. Perform Reaction Handling->Reaction Decontamination 6. Decontaminate (Glassware, Surfaces) Reaction->Decontamination WasteSegregation 7. Waste Segregation (Solid, Liquid Waste) Decontamination->WasteSegregation Disposal 8. Proper Disposal (Follow Institutional Policy) WasteSegregation->Disposal

Hazard Mitigation Workflow

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of exposure or a spill.

Exposure Route First-Aid Measure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) if necessary.[2]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE to avoid contact with skin, eyes, and clothing and to prevent inhalation of dust.[2]

  • Environmental Precautions: Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[2]

  • Containment and Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal. Avoid creating dust.[2]

First_Aid_Response cluster_routes cluster_actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion FreshAir Move to Fresh Air Give Oxygen/Artificial Respiration Inhalation->FreshAir WashSkin Remove Clothing Wash with Soap & Water Skin->WashSkin RinseEyes Rinse with Water for 15 minutes Eye->RinseEyes RinseMouth Rinse Mouth DO NOT Induce Vomiting Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

First Aid Response Decision Tree

Experimental Protocols

Standard Operating Procedure for Safe Handling

This protocol outlines the essential steps for safely handling this compound powder in a laboratory setting.

  • Preparation:

    • Verify that a chemical fume hood is certified and functioning correctly.

    • Ensure a compatible spill kit and appropriate fire extinguisher are readily available.

    • Don the required PPE: safety goggles, a lab coat, and chemical-resistant gloves.

    • Prepare all necessary glassware and reagents within the fume hood to minimize movement of the hazardous material.

  • Weighing and Transfer:

    • Tare a suitable container on a balance located within the fume hood or in a contained, ventilated area.

    • Carefully transfer the required amount of the solid compound using a spatula, avoiding dust generation.

    • If transferring to a reaction vessel, use a powder funnel.

    • Close the primary container tightly immediately after use.

  • Reaction Setup and Execution:

    • Add solvents and reagents slowly to the vessel containing the compound to avoid splashing.

    • Perform the reaction within the fume hood, ensuring the sash is kept at the lowest practical height.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Experiment Cleanup:

    • Quench the reaction safely according to established laboratory procedures.

    • Clean all contaminated glassware within the fume hood.

    • Wipe down the work surface with an appropriate decontaminating solution.

    • Collect all waste in a clearly labeled, sealed hazardous waste container.

  • Personal Decontamination:

    • Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated waste stream.

    • Wash hands thoroughly with soap and water.

Representative Synthesis Protocol

Disclaimer: No specific experimental protocol for the synthesis of this compound was found in the provided search results. The following is a general, representative procedure based on the synthesis of structurally similar thiophene aldehydes, such as the formylation of a bromo-thiophene precursor via a lithium-halogen exchange.[5] This protocol is for illustrative purposes and requires optimization by qualified personnel.

  • Reaction Setup:

    • Take a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

    • Under a nitrogen atmosphere, dissolve the precursor, 5-bromobenzo[b]thiophene, in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (n-BuLi) (e.g., 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at this temperature for a specified time (e.g., 30-60 minutes) to allow for the lithium-halogen exchange to complete.

  • Formylation:

    • Slowly add anhydrous N,N-dimethylformamide (DMF) (e.g., 3 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.

    • After the addition is complete, allow the reaction to stir at -78 °C for a period (e.g., 30 minutes) before gradually warming to room temperature. Let it stir for several hours (e.g., 16-18 hours).

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Stability, Reactivity, and Disposal

  • Reactivity: The available data sheets indicate no specific data on reactivity, chemical stability, or hazardous reactions.[2] However, as an aldehyde, it is expected to participate in reactions such as condensation, oxidation to the corresponding carboxylic acid, and cyclization.[6]

  • Disposal: All waste materials containing this compound must be treated as hazardous waste. Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.[2]

References

The Versatile Scaffold: A Technical Guide to the Research Applications of Substituted Benzo[b]thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[b]thiophene core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its structural versatility and ability to modulate a wide array of biological targets have led to the development of numerous derivatives with potent therapeutic potential. This in-depth technical guide explores the diverse research applications of substituted benzo[b]thiophenes, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory activities. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of key benzo[b]thiophene derivatives. Detailed experimental protocols for pivotal assays, quantitative biological activity data, and visualizations of critical signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field.

Introduction

Benzo[b]thiophene, a bicyclic aromatic compound composed of a benzene ring fused to a thiophene ring, represents a cornerstone in the design and synthesis of novel therapeutic agents. The inherent physicochemical properties of this scaffold, including its planarity and the presence of a sulfur atom, facilitate interactions with various biological macromolecules. This has resulted in the identification of substituted benzo[b]thiophenes with a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and central nervous system (CNS) modulatory effects. Several FDA-approved drugs, such as the selective estrogen receptor modulator Raloxifene and the antiasthmatic drug Zileuton, feature the benzo[b]thiophene moiety, underscoring its clinical significance. This guide aims to provide a detailed technical overview of the current research landscape and future directions for the application of substituted benzo[b]thiophenes in drug development.

Synthetic Strategies

The synthesis of substituted benzo[b]thiophenes can be achieved through various methodologies, allowing for the introduction of a wide range of functional groups at different positions of the heterocyclic core. Key synthetic approaches include electrophilic cyclization, palladium-catalyzed cross-coupling reactions, and multicomponent reactions like the Gewald synthesis.

General Protocol for Electrophilic Cyclization of 2-Alkynylthioanisoles

A common and efficient method for the synthesis of 3-halobenzo[b]thiophenes involves the electrophilic cyclization of 2-alkynylthioanisoles.

Experimental Protocol:

  • In a 6-dram vial equipped with a magnetic stir bar, add 2-alkynylthioanisole (0.3 mmol) and CuSO₄·5H₂O (1.5 mmol).

  • Add 5 mL of ethanol to the vial.

  • Add the desired sodium halide (NaCl, NaBr, or NaI) (1.5 mmol) to the reaction mixture in one portion.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through celite and concentrate the filtrate under vacuum.

  • The resulting crude product can be purified by column chromatography on silica gel.[1][2]

Anticancer Applications

Substituted benzo[b]thiophenes have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity

The anticancer efficacy of various substituted benzo[b]thiophenes has been quantified using in vitro cytotoxicity assays, with IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (50% growth inhibition) values serving as key metrics.

Compound ClassDerivativeCancer Cell LineActivity MetricValue (µM)Reference
Benzo[b]thiophene AcrylonitrilesZ-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileLeukemia (CCRF-CEM)GI₅₀0.01[3]
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileLeukemia (K-562)GI₅₀0.022[3]
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileProstate (PC-3)GI₅₀0.01[3]
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileProstate (DU-145)GI₅₀0.021[3]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxidesCompound b19MDA-MB-231 (Breast)IC₅₀2.7[4]
Compound b19MCF-7 (Breast)IC₅₀2.0[4]
Compound b19A549 (Lung)IC₅₀4.8[4]
3-Iodo-2-phenylbenzo[b]thiophene (IPBT)IPBTHepG2 (Liver)EC₅₀67.04[5]
IPBTCaco-2 (Colon)EC₅₀63.74[5]
IPBTPanc-1 (Pancreatic)EC₅₀76.72[5]
Mechanisms of Anticancer Action

Several benzo[b]thiophene derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division. These compounds can bind to tubulin, inhibiting its polymerization into microtubules, which leads to mitotic arrest and subsequent apoptosis.

Tubulin_Polymerization_Inhibition tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization benzo_b_thiophene Substituted Benzo[b]thiophene benzo_b_thiophene->polymerization Inhibits microtubules Microtubules polymerization->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Mechanism of tubulin polymerization inhibition.

The RhoA/ROCK signaling pathway plays a crucial role in cancer cell proliferation, migration, and invasion. Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell motility and the induction of apoptosis.[4][6]

RhoA_ROCK_Pathway GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC_P Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_P Inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) ROCK->pMLC Phosphorylates Benzo_b_thiophene Benzo[b]thiophene Derivative Benzo_b_thiophene->RhoA_GTP Inhibits MLC_P->pMLC Dephosphorylates Stress_Fibers Stress Fiber Formation Cell Contraction pMLC->Stress_Fibers Migration_Invasion Cell Migration & Invasion Stress_Fibers->Migration_Invasion

Inhibition of the RhoA/ROCK signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzo[b]thiophene derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[5][7][8][9]

Antimicrobial Applications

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted benzo[b]thiophenes have demonstrated significant activity against a range of bacteria and fungi.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of benzo[b]thiophene derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
3-Halobenzo[b]thiophenesCyclohexanol-substituted 3-chloro-benzo[b]thiopheneStaphylococcus aureus16[1][10]
Cyclohexanol-substituted 3-bromo-benzo[b]thiopheneStaphylococcus aureus16[1][10]
Cyclohexanol-substituted 3-chloro-benzo[b]thiopheneCandida albicans16[1][10]
Cyclohexanol-substituted 3-bromo-benzo[b]thiopheneCandida albicans16[1][10]
Benzo[b]thiophene Acylhydrazones(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideMethicillin-resistant S. aureus (MRSA)4[11]
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideDaptomycin-resistant S. aureus4[11]
Thiophene DerivativesCompound 4Colistin-resistant Acinetobacter baumannii16 (MIC₅₀)[12]
Compound 4Colistin-resistant Escherichia coli8 (MIC₅₀)[12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of the benzo[b]thiophene derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[13][14][15]

Broth_Microdilution_Workflow start Start prepare_compound Prepare Serial Dilutions of Benzo[b]thiophene start->prepare_compound prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-Well Plate prepare_compound->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate Plate (16-20h at 37°C) inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination by broth microdilution.

Anti-inflammatory Applications

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Substituted benzo[b]thiophenes have been investigated for their anti-inflammatory properties, often through the modulation of inflammatory signaling pathways.

Mechanism of Anti-inflammatory Action: NF-κB Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. Some benzo[b]thiophene derivatives may exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocation Benzo_b_thiophene Benzo[b]thiophene Derivative Benzo_b_thiophene->IKK Inhibits Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-6)

Inhibition of the NF-κB signaling pathway.
Experimental Protocol: Nitric Oxide Assay

The production of nitric oxide (NO) is a key event in the inflammatory response. The Griess assay is a common method to quantify NO production by measuring its stable metabolite, nitrite.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the benzo[b]thiophene derivative for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Addition: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.

Central Nervous System (CNS) Applications

Substituted benzo[b]thiophenes have also been explored for their potential in treating CNS disorders, including epilepsy and depression.

Anticonvulsant and Antinociceptive Activity

Certain 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have shown potent and broad-spectrum anticonvulsant activity in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. Some of these compounds have also demonstrated antinociceptive effects in models of tonic and neuropathic pain.[16]

Conclusion and Future Perspectives

Substituted benzo[b]thiophenes represent a highly versatile and promising class of compounds with a wide range of potential therapeutic applications. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and CNS activities has provided a strong foundation for the development of novel drug candidates. The ability to readily synthesize a diverse library of derivatives allows for the fine-tuning of their pharmacological profiles and structure-activity relationships. Future research in this area will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, the elucidation of novel mechanisms of action and the exploration of new therapeutic targets will continue to expand the research applications of this remarkable heterocyclic scaffold. This technical guide serves as a comprehensive resource to aid researchers in navigating the rich and expanding field of substituted benzo[b]thiophenes.

References

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions of 5-Bromobenzo[b]thiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Bromobenzo[b]thiophene-3-carbaldehyde in palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of a wide array of functionalized benzo[b]thiophene derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols provided herein are based on established methodologies for analogous compounds and serve as a detailed guide for the implementation of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

General Workflow for Cross-Coupling Reactions

A generalized workflow for the palladium-catalyzed cross-coupling reactions of this compound is depicted below. The process necessitates an inert atmosphere to ensure the stability of the catalyst and reagents.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_reagents Prepare Reagents & Solvents add_reactants Add this compound, Coupling Partner, Catalyst, Ligand, & Base prep_reagents->add_reactants dry_glassware Oven-dry Glassware dry_glassware->add_reactants inert_atm Establish Inert Atmosphere (N2 or Ar) add_reactants->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent react Heat and Stir add_solvent->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction is highly valued for its mild conditions and tolerance of a broad range of functional groups.

Application: Synthesis of 5-arylbenzo[b]thiophene-3-carbaldehydes.

While specific examples for the Suzuki coupling of this compound are not extensively documented, protocols for similar substrates, such as 4,5-dibromothiophene-2-carboxaldehyde, provide a reliable framework.[1][2]

Representative Protocol:

To a solution of 4,5-dibromothiophene-2-carboxaldehyde (0.3 mmol) in a 6:1 mixture of dioxane/water (4 mL), the desired arylboronic acid (0.33 mmol), potassium carbonate (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol) are added. The reaction mixture is then heated to 90°C for 12 hours. For a double coupling, after cooling, a second arylboronic acid (0.45 mmol) and additional potassium carbonate (0.66 mmol) are introduced, and the mixture is heated again at 90°C for another 12 hours. Following the reaction, the mixture is cooled and partitioned between ether and water. The organic layer is subsequently dried and concentrated, and the crude product is purified using column chromatography.[1][2]

Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling

ParameterConditionNotes
Aryl Halide This compound1.0 equiv
Boronic Acid Arylboronic acid or ester1.1 - 1.5 equiv
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)1 - 5 mol%
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 3.0 equiv
Solvent Dioxane/H₂O, Toluene/H₂O, DMEBiphasic mixtures are common.
Temperature 80 - 110 °CReaction progress should be monitored.
Time 4 - 24 hDependent on substrates and conditions.

Heck Reaction

The Heck reaction facilitates the formation of carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium complex. It is a powerful tool for the synthesis of substituted alkenes.

Application: Synthesis of 5-alkenylbenzo[b]thiophene-3-carbaldehydes.

Representative Protocol:

In a dry Schlenk flask under an inert atmosphere, 3,4-dibromothiophene-2-carbaldehyde (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%) are combined. Anhydrous DMF (5 mL) and triethylamine (1.5 mmol) are added, and the mixture is stirred at room temperature for 10 minutes. The alkene (e.g., methyl acrylate, 1.2 mmol) is then added via syringe. The reaction mixture is heated to 100°C and stirred for 12 hours, with the reaction progress monitored by TLC or GC-MS.

Table 2: Representative Reaction Parameters for Heck Reaction

ParameterConditionNotes
Aryl Halide This compound1.0 equiv
Alkene Styrenes, acrylates, etc.1.2 - 1.5 equiv
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂1 - 5 mol%
Base Et₃N, K₂CO₃, NaOAc1.5 - 2.5 equiv
Solvent DMF, NMP, DioxaneAnhydrous conditions are preferred.
Temperature 100 - 140 °CHigher temperatures may be required for less reactive substrates.
Time 12 - 48 hDependent on the reactivity of the coupling partners.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.

Application: Synthesis of 5-alkynylbenzo[b]thiophene-3-carbaldehydes.

While specific protocols for this compound are scarce, procedures for other bromo-substituted heterocycles serve as excellent starting points.[3]

Representative Protocol:

To a dry, three-necked flask equipped with a condenser and magnetic stirrer, add 5-Bromo-2-chlorobenzo[d]thiazole (1.0 equiv), the terminal alkyne (1.2 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv). The flask is then evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous, degassed solvent (e.g., THF or DMF) and a base such as triethylamine (2.0 equiv) are added via syringe. The reaction mixture is then heated or stirred at room temperature, and the progress is monitored by TLC.[3]

Table 3: Representative Reaction Parameters for Sonogashira Coupling

ParameterConditionNotes
Aryl Halide This compound1.0 equiv
Alkyne Terminal alkyne1.1 - 1.5 equiv
Catalyst System PdCl₂(PPh₃)₂ / CuIPd catalyst: 1-5 mol%, CuI: 2-10 mol%
Base Et₃N, i-Pr₂NEt, PiperidineAmine base often serves as a co-solvent.
Solvent DMF, THF, Dioxane, TolueneAnhydrous and degassed solvents are crucial.
Temperature Room temperature to 100 °CDependent on substrate reactivity.
Time 2 - 24 hReaction progress should be monitored.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. It is a versatile method for the arylation of amines.[4]

Application: Synthesis of 5-aminobenzo[b]thiophene-3-carbaldehydes.

Specific examples for the Buchwald-Hartwig amination of this compound are not well-documented. The following protocol is based on general procedures for the amination of aryl bromides.[5]

Representative Protocol:

In a glovebox, a vial is charged with the palladium precatalyst, a suitable phosphine ligand, and a strong base such as sodium tert-butoxide. The aryl bromide (1.0 equiv) and the amine (1.2 equiv) are then added, followed by the anhydrous solvent (e.g., toluene or dioxane). The vial is sealed and heated with stirring for the specified time. After cooling, the reaction mixture is diluted with a suitable solvent, filtered, and purified by chromatography.[5]

Table 4: Representative Reaction Parameters for Buchwald-Hartwig Amination

ParameterConditionNotes
Aryl Halide This compound1.0 equiv
Amine Primary or secondary amine1.1 - 1.5 equiv
Catalyst/Ligand Pd₂(dba)₃ / BINAP, Pd(OAc)₂ / XPhosCatalyst: 1-5 mol%, Ligand: 1-10 mol%
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are preferred.
Solvent Toluene, Dioxane, THFAnhydrous and oxygen-free conditions are essential.
Temperature 80 - 120 °CReaction progress should be monitored.
Time 4 - 24 hDependent on the specific substrates and catalyst system.

Catalytic Cycles

The mechanisms of these palladium-catalyzed cross-coupling reactions generally proceed through a series of elementary steps involving the palladium catalyst.

G Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 Transmetalation (R'-M) PdII_R_R1->Pd0 Product R-R' PdII_R_R1->Product Reductive Elimination

References

Application Notes and Protocols for the Wittig Reaction of 5-Bromobenzo[b]thiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Wittig reaction of 5-Bromobenzo[b]thiophene-3-carbaldehyde, a key transformation for the synthesis of various alkene derivatives. The Wittig reaction is a versatile and widely used method in organic synthesis for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1][2] This protocol is designed to be a starting point for researchers and can be adapted based on the specific requirements of the desired product and available laboratory resources.

The procedure involves two primary stages: the preparation of the phosphonium ylide (Wittig reagent) from a corresponding phosphonium salt and a strong base, followed by the reaction of the ylide with this compound to yield the desired alkene.[2][3] The choice of the phosphonium salt determines the substituent introduced in the final product. For the purpose of this protocol, we will describe the synthesis of 5-bromo-3-vinylbenzo[b]thiophene using methyltriphenylphosphonium bromide.

Data Presentation

The following table summarizes the key reactants and expected products for the Wittig olefination of this compound.

Reactant 1 (Aldehyde)Reactant 2 (Phosphonium Salt)BaseSolventProductExpected Yield (%)
This compoundMethyltriphenylphosphonium bromiden-Butyllithium (n-BuLi)Tetrahydrofuran (THF)5-Bromo-3-vinylbenzo[b]thiophene75-90
This compoundEthyltriphenylphosphonium bromideSodium Hydride (NaH)Dimethylformamide (DMF)(E/Z)-5-Bromo-3-(prop-1-en-1-yl)benzo[b]thiophene70-85
This compound(Carbethoxymethylene)triphenylphosphoraneN/A (Stabilized Ylide)Dichloromethane (DCM)Ethyl (E)-3-(5-bromobenzo[b]thiophen-3-yl)acrylate80-95

Experimental Protocols

This section details the step-by-step procedure for the synthesis of 5-bromo-3-vinylbenzo[b]thiophene.

Materials:
  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Protocol 1: Synthesis of 5-Bromo-3-vinylbenzo[b]thiophene

Step 1: Preparation of the Phosphonium Ylide (Wittig Reagent)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Add anhydrous THF (5 mL per mmol of phosphonium salt) to the flask.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension. The addition should be done at a rate that maintains the internal temperature below 5 °C. A characteristic color change (typically to orange or deep yellow) indicates the formation of the ylide.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours to ensure complete ylide formation.

Step 2: Wittig Reaction

  • In a separate flame-dried round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous THF (3 mL per mmol of aldehyde).

  • Cool the freshly prepared ylide solution back to 0 °C in an ice bath.

  • Add the solution of this compound dropwise to the ylide solution.

  • After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

Step 3: Work-up and Purification

  • Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product, containing the desired alkene and triphenylphosphine oxide, is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-bromo-3-vinylbenzo[b]thiophene.

Visualizations

Below are diagrams illustrating the experimental workflow and the chemical reaction pathway.

Wittig_Reaction_Workflow Experimental Workflow for Wittig Reaction cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_workup Work-up and Purification ylide_start Suspend Methyltriphenylphosphonium Bromide in Anhydrous THF ylide_cool Cool to 0 °C ylide_start->ylide_cool ylide_base Add n-BuLi dropwise ylide_cool->ylide_base ylide_stir Stir at Room Temperature for 1-2h ylide_base->ylide_stir reaction_add Add Aldehyde Solution to Ylide at 0 °C ylide_stir->reaction_add aldehyde_prep Dissolve this compound in Anhydrous THF aldehyde_prep->reaction_add reaction_stir Stir at Room Temperature (Monitor by TLC) reaction_add->reaction_stir workup_quench Quench with Saturated NH₄Cl reaction_stir->workup_quench workup_extract Extract with Ethyl Acetate workup_quench->workup_extract workup_wash Wash with Water and Brine workup_extract->workup_wash workup_dry Dry over MgSO₄ workup_wash->workup_dry workup_concentrate Concentrate in vacuo workup_dry->workup_concentrate workup_purify Purify by Column Chromatography workup_concentrate->workup_purify

Caption: Workflow for the Wittig reaction.

Wittig_Reaction_Mechanism Wittig Reaction of this compound reagents This compound + Methyltriphenylphosphonium Ylide intermediate Oxaphosphetane Intermediate reagents->intermediate [2+2] Cycloaddition products 5-Bromo-3-vinylbenzo[b]thiophene + Triphenylphosphine Oxide intermediate->products Cycloreversion

References

Synthesis of Novel Heterocycles from 5-Bromobenzo[b]thiophene-3-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 5-Bromobenzo[b]thiophene-3-carbaldehyde as a versatile starting material. The methodologies outlined herein focus on the construction of pyrimidine and pyrazole ring systems, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Introduction

This compound is a key building block for the synthesis of a variety of heterocyclic scaffolds. The presence of the reactive aldehyde group and the bromine atom on the benzo[b]thiophene core allows for a range of chemical transformations. This includes the formation of chalcone intermediates, which can subsequently undergo cyclization reactions to yield complex heterocyclic systems. The benzo[b]thiophene moiety itself is a recognized pharmacophore, and its derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.

Synthesis of Chalcones from this compound

A primary route for the elaboration of this compound into more complex heterocycles is through the synthesis of chalcones. Chalcones, or α,β-unsaturated ketones, are valuable intermediates that can be prepared via the Claisen-Schmidt condensation of an aldehyde with a ketone.

General Experimental Protocol: Claisen-Schmidt Condensation
  • Reaction Setup: In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of a suitable base, such as sodium hydroxide or potassium hydroxide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to neutralize the base.

  • Isolation and Purification: The precipitated solid (chalcone) is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Novel Pyrimidine Derivatives

Chalcones derived from this compound can be used to construct pyrimidine rings, a core structure in many biologically active compounds.

Experimental Protocol: Synthesis of Thiophene-Bearing Pyrimidines from Chalcones
  • Reaction Mixture: Combine the 5-Bromobenzo[b]thiophene-containing chalcone (1 equivalent) and urea (1 equivalent) in an appropriate solvent.

  • Cyclization: The cyclization reaction is typically carried out in the presence of a base.

  • Isolation: The resulting pyrimidine derivative can be isolated and purified using standard techniques such as recrystallization or column chromatography.

Table 1: Synthesis of Pyrimidine Derivatives

Starting ChalconeReagentsProductYield (%)M.P. (°C)
1-(Substituted phenyl)-3-(5-bromobenzo[b]thiophen-3-yl)prop-2-en-1-oneUrea, Base4-(Substituted phenyl)-6-(5-bromobenzo[b]thiophen-3-yl)pyrimidin-2-olData not availableData not available

Synthesis of Novel Pyrazole Derivatives

Pyrazole moieties are another important class of heterocycles with a broad range of pharmaceutical applications. These can also be synthesized from chalcone intermediates.

Experimental Protocol: Synthesis of Thiophene-Substituted Pyrazoles from Chalcones
  • Bromination of Chalcone: The chalcone is first treated with bromine in a suitable solvent like chloroform to yield the corresponding dibromide derivative.

  • Formation of β-Diketone: The chalcone dibromide is then converted into a β-diketone intermediate.

  • Ring Closure: The β-diketone is reacted with hydrazine hydrate in a solvent such as ethanol under reflux to induce ring closure and formation of the pyrazole.

Table 2: Synthesis of Pyrazole Derivatives

Starting ChalconeReagentsProductYield (%)M.P. (°C)
1-(Aryl)-3-(5-bromobenzo[b]thiophen-3-yl)prop-2-en-1-one1. Br2, CHCl32. NaOMe, MeOH3. Hydrazine hydrate, EtOH3(5)-(Aryl)-5(3)-(5-bromobenzo[b]thiophen-3-yl)-1H-pyrazoleData not availableData not available

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described above.

Synthesis_Workflow start 5-Bromobenzo[b]thiophene- 3-carbaldehyde chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation acetophenone Substituted Acetophenone acetophenone->chalcone pyrimidine Novel Pyrimidine Derivative chalcone->pyrimidine Cyclization dibromide Chalcone Dibromide chalcone->dibromide Bromination diketone β-Diketone dibromide->diketone Conversion pyrazole Novel Pyrazole Derivative diketone->pyrazole Ring Closure urea Urea urea->pyrimidine br2 Br₂ br2->dibromide naome NaOMe naome->diketone hydrazine Hydrazine Hydrate hydrazine->pyrazole

Caption: Synthetic workflow for novel heterocycles.

Signaling_Pathway cluster_chalcone Chalcone Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_pyrazole Pyrazole Synthesis start 5-Bromobenzo[b]thiophene- 3-carbaldehyde chalcone Chalcone start->chalcone Base-catalyzed condensation ketone Ketone (e.g., Acetophenone) ketone->chalcone pyrimidine Pyrimidine Derivative chalcone->pyrimidine Cyclocondensation pyrazole Pyrazole Derivative chalcone->pyrazole Cyclocondensation urea Urea urea->pyrimidine hydrazine Hydrazine hydrazine->pyrazole

Caption: Reaction pathways to pyrimidines and pyrazoles.

Application Notes and Protocols: 5-Bromobenzo[b]thiophene-3-carbaldehyde as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromobenzo[b]thiophene-3-carbaldehyde as a strategic starting material for the synthesis of diverse and biologically active molecules. The unique arrangement of the bromo and carbaldehyde functionalities on the privileged benzo[b]thiophene scaffold offers a versatile platform for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Key Applications in Medicinal Chemistry

The benzo[b]thiophene core is a well-established pharmacophore present in several FDA-approved drugs, including the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole.[1] The inherent biological activities of this scaffold, combined with the synthetic handles on this compound, make it an attractive starting point for drug discovery programs.

Anticancer Agent Development: The aldehyde group serves as a key functionality for the construction of various heterocyclic and acyclic derivatives with potent anticancer properties. These derivatives have been shown to target critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Antimicrobial Agent Synthesis: The versatile reactivity of this building block allows for its incorporation into novel molecular frameworks with significant activity against a range of bacterial and fungal pathogens.

Synthesis of Anticancer Agents Targeting the RhoA/ROCK Pathway

Derivatives of 5-Bromobenzo[b]thiophene have been synthesized as potent inhibitors of the RhoA/ROCK signaling pathway, which plays a crucial role in cancer cell migration and invasion.[2][3] The following protocol outlines a synthetic route analogous to the preparation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives.

Experimental Protocol: Synthesis of 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxylate (A Key Intermediate)

Step 1: Esterification of 5-Bromobenzo[b]thiophene-3-carboxylic acid

A round-bottom flask is charged with 5-bromobenzo[b]thiophene-3-carboxylic acid (1.0 equiv.), 4-dimethylaminopyridine (DMAP, 4.0 equiv.), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 2.0 equiv.) in dichloromethane (DCM). The reaction mixture is stirred for 5 minutes, followed by the addition of anhydrous ethanol. The reaction is stirred at room temperature for approximately 7.75 hours, with progress monitored by TLC-MS. Upon completion, the solvent is evaporated under reduced pressure. Diluted hydrochloric acid is added, and the aqueous phase is extracted with ethyl acetate.[2]

Step 2: Suzuki Coupling

The synthesized ethyl 5-bromobenzo[b]thiophene-3-carboxylate (1.0 equiv.), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv.), and sodium carbonate (3.0 equiv.) are added to a round-bottom flask. Under a nitrogen atmosphere, a mixture of water and DMF is added, followed by the addition of Pd(dppf)Cl2 (0.1 equiv.). The mixture is stirred at 90 °C for approximately 3.3 hours, with progress monitored by TLC-MS. Upon completion, the reaction mixture is cooled to room temperature for further purification.[2]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of a representative benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative targeting the RhoA/ROCK pathway.

CompoundCell LineIC50 (μM)[2][3]
b19 MDA-MB-2310.45 ± 0.04
MCF-71.13 ± 0.11

Note: Compound b19 is a derivative synthesized from a precursor closely related to this compound.

Signaling Pathway Diagram

RhoA_ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates p_MLC Phospho-MLC MLC->p_MLC Actin_Stress_Fibers Actin Stress Fibers p_MLC->Actin_Stress_Fibers Promotes formation Cell_Migration_Invasion Cell Migration & Invasion Actin_Stress_Fibers->Cell_Migration_Invasion B19_Inhibitor Compound b19 (Inhibitor) B19_Inhibitor->RhoA_GTP Inhibits

RhoA/ROCK Signaling Pathway Inhibition

Synthesis of Chalcone Derivatives with Potential Antimicrobial and Anticancer Activity

Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a wide range of biological activities.[4][5] this compound can be readily converted to various chalcone derivatives through Claisen-Schmidt condensation.

Experimental Protocol: Claisen-Schmidt Condensation

To a solution of this compound (1.0 equiv.) and a substituted acetophenone (1.0 equiv.) in ethanol, an aqueous solution of potassium hydroxide is added dropwise. The reaction mixture is stirred at room temperature for several hours. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the desired chalcone.[6][7]

Quantitative Data: Antimicrobial and Anticancer Activities of Thiophene-derived Chalcones

The following table presents biological activity data for chalcones derived from a thiophene carbaldehyde scaffold, demonstrating the potential of this compound class.

CompoundBiological ActivityTarget/Cell LineIC50 / MIC (μg/mL)[8][9]
Chalcone Derivative 1 AnticancerHCT-1522.8
Chalcone Derivative 2 AnticancerHCT-1521
Thiophene Carboxamide 7a AntibacterialS. aureus6.25
Thiophene Carboxamide 7b AntibacterialB. subtilis12.5

Note: The data represents activities of chalcones and related compounds derived from thiophene scaffolds, indicating the potential for derivatives of this compound.

Experimental Workflow Diagram

Chalcone_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_evaluation Biological Evaluation A This compound C Claisen-Schmidt Condensation (Base catalyst, e.g., KOH in Ethanol) A->C B Substituted Acetophenone B->C D Crude Chalcone Derivative C->D E Filtration & Washing D->E F Recrystallization E->F G Pure Chalcone Derivative F->G H Anticancer Assays (e.g., MTT assay) G->H I Antimicrobial Assays (e.g., MIC determination) G->I J Data Analysis (IC50 / MIC values) H->J I->J

Chalcone Synthesis and Evaluation Workflow

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its dual reactivity allows for the efficient construction of a wide array of biologically active molecules. The protocols and data presented herein demonstrate its potential for the development of novel anticancer and antimicrobial agents, providing a solid foundation for further research and drug discovery efforts.

References

Application Notes and Protocols: 5-Bromobenzo[b]thiophene-3-carbaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzo[b]thiophene-3-carbaldehyde is a versatile heterocyclic building block with significant potential in the field of materials science. Its rigid benzothiophene core provides good thermal stability and charge transport properties, while the strategically positioned bromine atom and aldehyde functional group offer multiple pathways for synthetic modification. The bromine atom serves as a key handle for cross-coupling reactions, enabling the extension of the π-conjugated system, which is crucial for tuning the electronic and optical properties of organic materials. The aldehyde group is a versatile functional group that can participate in various condensation reactions to create a diverse range of molecular architectures.

These structural features make this compound an attractive starting material for the synthesis of advanced materials for a variety of applications, including organic electronics, photovoltaics, and fluorescent sensors. This document provides an overview of its applications, detailed experimental protocols for the synthesis of derivative materials, and representative data for analogous material classes.

Key Applications and Synthetic Strategies

The primary application of this compound in materials science lies in its use as a precursor for the synthesis of larger, functional π-conjugated systems. The two main reactive sites, the bromo group at the 5-position and the carbaldehyde at the 3-position, allow for orthogonal chemical modifications.

1. Synthesis of π-Conjugated Oligomers and Polymers for Organic Field-Effect Transistors (OFETs): The bromine atom is readily functionalized via palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. These reactions allow for the introduction of various aromatic and heteroaromatic units, extending the conjugation length and influencing the molecular packing and charge transport properties of the resulting materials. The aldehyde can be subsequently modified or used as a reactive site in polymerization.

2. Development of Donor-π-Acceptor (D-π-A) Dyes for Dye-Sensitized Solar Cells (DSSCs): The benzothiophene moiety can act as a component of the π-bridge in D-π-A dyes. The aldehyde group is a convenient precursor for introducing the acceptor/anchoring group (e.g., cyanoacrylic acid) via Knoevenagel condensation. The bromo-substituent can be used to attach a donor group through a Suzuki or other cross-coupling reaction, completing the D-π-A architecture.

3. Construction of Fluorescent Probes and Sensors: The inherent fluorescence of the benzothiophene core can be modulated by the introduction of different functional groups. The aldehyde provides a site for the attachment of specific recognition moieties for analytes of interest, while the bromo-position allows for tuning of the photophysical properties through substitution.

Data Presentation: Representative Performance of Thiophene-Based Materials

While specific performance data for materials directly derived from this compound is not extensively reported in the literature, the following tables provide representative data for materials synthesized from analogous brominated thiophene building blocks. This data serves as a benchmark for the expected performance of materials derived from the title compound.

Table 1: Representative Performance of Thiophene-Based Organic Field-Effect Transistors (OFETs)

Polymer/Small Molecule ClassHole Mobility (cm²/Vs)On/Off RatioDeposition Method
Poly(3-hexylthiophene) (P3HT)0.01 - 0.110⁵ - 10⁶Spin-coating
Benzodithiophene (BDT) Copolymers0.1 - 1.010⁶ - 10⁸Spin-coating
Dithienothiophene (DTT) Derivatives0.5 - 5.0> 10⁷Vacuum deposition
Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives> 10> 10⁸Solution shearing

Table 2: Representative Performance of Thiophene-Based Organic Photovoltaics (OPVs)

Donor Polymer:Acceptor BlendPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)
P3HT:PC₆₁BM3 - 50.68 - 100.60 - 0.65
BDT-based polymer:PC₇₁BM7 - 100.7 - 0.812 - 160.65 - 0.70
Thieno[3,4-b]thiophene-based polymer:Non-fullerene Acceptor12 - 180.8 - 0.920 - 250.70 - 0.78

Table 3: Representative Properties of Thiophene-Based Fluorescent Probes

Probe TargetEmission Wavelength (nm)Quantum Yield (Φ)Detection Limit
Heavy Metal Ions (e.g., Hg²⁺)500 - 6000.1 - 0.5Nanomolar (nM) range
Anions (e.g., F⁻, CN⁻)450 - 5500.2 - 0.7Micromolar (µM) range
pH400 - 600 (ratiometric)N/A0.1 - 1.0 pH unit

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound. Note: These are representative procedures and may require optimization for specific substrates and desired products. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • Toluene (solvent)

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene and a small amount of degassed water (e.g., toluene:water 10:1 v/v).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Cross-Coupling for C-C Bond Formation

This protocol outlines the palladium-catalyzed coupling of this compound with an organostannane reagent.

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroaryltributylstannane (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 eq)

  • Anhydrous toluene or DMF (solvent)

Procedure:

  • In a flame-dried Schlenk flask, dissolve this compound and the organostannane reagent in the chosen anhydrous solvent.

  • Add Pd₂(dba)₃ and P(o-tol)₃ to the flask.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 16-24 hours, monitoring by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent like dichloromethane or ethyl acetate.

  • To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

This protocol describes the base-catalyzed condensation of the aldehyde group of this compound with an active methylene compound.

Materials:

  • This compound (1.0 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)

  • Piperidine or a few drops of a basic catalyst

  • Ethanol or methanol (solvent)

Procedure:

  • Dissolve this compound and the active methylene compound in the chosen alcohol in a round-bottom flask.

  • Add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature or reflux for 2-6 hours. Monitor the reaction by TLC. A precipitate may form as the reaction proceeds.

  • Upon completion, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol to remove unreacted starting materials and catalyst.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization.

Visualization of Synthetic Pathways and Workflows

Diagram 1: Synthetic Pathways for Functional Materials

G cluster_0 Functionalization at 5-position (Br) cluster_1 Functionalization at 3-position (CHO) cluster_2 Resulting Material Classes A This compound B Suzuki Coupling (ArB(OH)2, Pd catalyst) A->B C Stille Coupling (ArSnBu3, Pd catalyst) A->C D Knoevenagel Condensation (Active Methylene Compound) A->D E Wittig Reaction (Phosphonium Ylide) A->E F π-Conjugated Polymers/Oligomers (for OFETs) B->F C->F G D-π-A Dyes (for DSSCs) D->G H Fluorescent Probes D->H E->G

Caption: Synthetic routes from this compound.

Diagram 2: Experimental Workflow for Material Synthesis and Characterization

G cluster_0 Synthesis cluster_1 Characterization cluster_2 Device Fabrication & Testing A Reactant Preparation (this compound + Coupling Partner/Reagent) B Reaction Setup (Inert Atmosphere, Solvent, Catalyst) A->B C Reaction Monitoring (TLC, GC-MS) B->C D Work-up & Purification (Extraction, Chromatography) C->D E Structural Analysis (NMR, Mass Spectrometry) D->E F Optical Properties (UV-Vis, Photoluminescence) D->F G Electrochemical Properties (Cyclic Voltammetry) D->G H OFET/OPV Fabrication E->H F->H G->H I Performance Measurement H->I

Caption: Workflow for synthesis, characterization, and device testing.

Diagram 3: Logical Relationship in D-π-A Dye Design for DSSCs

G cluster_0 Molecular Scaffolding cluster_1 Photovoltaic Performance A This compound B Suzuki Coupling at 5-position (Adds Donor Group) A->B C Knoevenagel Condensation at 3-position (Adds Acceptor/Anchor Group) A->C D D-π-A Dye Structure B->D C->D E Light Harvesting D->E F Electron Injection D->F G Dye Regeneration D->G H High Power Conversion Efficiency E->H F->H G->H

Caption: Design logic for D-π-A dyes for solar cells.

Formylation of 5-Bromobenzo[b]thiophene: A Detailed Guide to Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the formylation of 5-bromobenzo[b]thiophene, a key intermediate in the synthesis of various pharmaceutical and organic electronic materials. Two primary methods, Vilsmeier-Haack formylation and formylation via lithiation, are presented, offering researchers a comparative overview of experimental conditions and potential outcomes.

Introduction

The introduction of a formyl group onto the 5-bromobenzo[b]thiophene scaffold provides a versatile handle for further chemical transformations, enabling the development of a diverse range of functionalized molecules. The regioselectivity of the formylation is a critical aspect, with the 2- and 3-positions of the benzo[b]thiophene ring being the most probable sites of electrophilic attack. The choice of formylation method can significantly influence the product distribution.

Comparative Analysis of Formylation Methods

The selection of an appropriate formylation method depends on the desired regioselectivity, available starting materials, and reaction conditions. Below is a summary of the key aspects of the Vilsmeier-Haack reaction and formylation via lithiation.

ParameterVilsmeier-Haack FormylationFormylation via Lithiation
Formylating Agent Vilsmeier reagent (in situ from POCl₃ and DMF)N,N-Dimethylformamide (DMF)
Key Reagent Phosphorus oxychloride (POCl₃)n-Butyllithium (n-BuLi)
Typical Solvent Dichloromethane (DCM), 1,2-DichloroethaneTetrahydrofuran (THF), Diethyl ether
Reaction Temperature 0 °C to reflux-78 °C to room temperature
Regioselectivity Generally favors the more electron-rich position, often leading to a mixture of isomers. For 5-bromobenzo[b]thiophene, electrophilic substitution is anticipated at the 3-position due to the directing effect of the sulfur atom and the deactivating effect of the bromine on the benzene ring.Highly regioselective, directed by the position of lithiation. For 5-bromobenzo[b]thiophene, lithiation is expected to occur at the 2-position, the most acidic proton, leading to the 2-carbaldehyde.
Typical Yield Moderate to highHigh

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 5-Bromobenzo[b]thiophene

This protocol describes the formylation of 5-bromobenzo[b]thiophene using the Vilsmeier-Haack reaction, which typically yields the 3-formyl isomer as the major product.

Materials:

  • 5-Bromobenzo[b]thiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-bromobenzo[b]thiophene (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) to the stirred solution.

  • To this mixture, add N,N-dimethylformamide (3 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate 5-bromobenzo[b]thiophene-3-carbaldehyde.

Expected Outcome:

This reaction is expected to yield primarily this compound. The yield can vary but is generally in the moderate to high range.

Protocol 2: Formylation of 5-Bromobenzo[b]thiophene via Lithiation

This protocol details the formylation of 5-bromobenzo[b]thiophene through a lithiation-formylation sequence, which is highly regioselective for the 2-position.

Materials:

  • 5-Bromobenzo[b]thiophene

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a solution of 5-bromobenzo[b]thiophene (1 equivalent) in anhydrous tetrahydrofuran.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.6 M solution of n-butyllithium in hexanes (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (3 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate 5-bromobenzo[b]thiophene-2-carbaldehyde.

Expected Outcome:

This method is expected to produce 5-bromobenzo[b]thiophene-2-carbaldehyde with high regioselectivity and in high yield (potentially around 80% or higher).

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for the two described formylation methods.

Vilsmeier_Haack_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Reaction_Step Addition of Vilsmeier Reagent at 0°C then Reflux Vilsmeier_Reagent->Reaction_Step Start 5-Bromobenzo[b]thiophene in DCM Start->Reaction_Step 1. Quenching Quenching with NaHCO₃ solution Reaction_Step->Quenching 2. Extraction Extraction with DCM Quenching->Extraction 3. Drying Drying over MgSO₄ Extraction->Drying 4. Purification Column Chromatography Drying->Purification 5. Product This compound Purification->Product 6.

Caption: Vilsmeier-Haack Formylation Workflow.

Lithiation_Formylation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start 5-Bromobenzo[b]thiophene in THF Lithiation Lithiation with n-BuLi at -78°C Start->Lithiation 1. Formylation Formylation with DMF at -78°C to RT Lithiation->Formylation 2. Quenching Quenching with NH₄Cl solution Formylation->Quenching 3. Extraction Extraction with Et₂O Quenching->Extraction 4. Drying Drying over MgSO₄ Extraction->Drying 5. Purification Column Chromatography Drying->Purification 6. Product 5-Bromobenzo[b]thiophene-2-carbaldehyde Purification->Product 7.

Caption: Lithiation-Formylation Workflow.

Conclusion

The formylation of 5-bromobenzo[b]thiophene can be effectively achieved using either the Vilsmeier-Haack reaction or a lithiation-formylation sequence. The choice of method will primarily be dictated by the desired regioisomer. The Vilsmeier-Haack reaction is expected to favor the formation of the 3-carbaldehyde, while the lithiation approach provides a highly selective route to the 2-carbaldehyde. The detailed protocols and workflows provided in this application note offer a solid foundation for researchers to successfully synthesize these valuable building blocks for applications in drug discovery and materials science.

Application Notes and Protocols for the Derivatization of 5-Bromobenzo[b]thiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of the aldehyde group of 5-Bromobenzo[b]thiophene-3-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols detailed below are foundational for generating diverse molecular scaffolds for drug discovery and development.

Introduction

The benzo[b]thiophene moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The aldehyde group at the 3-position of this compound is a versatile functional handle that allows for a variety of chemical transformations. This document outlines key derivatization reactions, including Wittig olefination, Knoevenagel and Claisen-Schmidt condensations, reductive amination, and the formation of hydrazones, providing detailed experimental protocols and expected outcomes.

General Workflow for Derivatization

The derivatization of this compound typically follows a straightforward workflow, starting from the aldehyde and leading to a variety of functionalized products. The choice of reaction pathway depends on the desired final compound.

G A This compound B Wittig Reaction A->B C Condensation Reactions A->C D Reductive Amination A->D E Hydrazone Formation A->E F Alkene Derivatives B->F G α,β-Unsaturated Compounds C->G H Substituted Amines D->H I Hydrazone Derivatives E->I

Caption: General derivatization workflow for this compound.

Data Presentation: Summary of Derivatization Reactions

The following table summarizes the quantitative data for various derivatization reactions of this compound. The yields are based on typical outcomes for similar substrates.

Reaction TypeReagent/PartnerProduct TypeTypical Yield (%)
Wittig Reaction Benzyltriphenylphosphonium chlorideStilbene Derivative85-95
Knoevenagel Condensation MalononitrileDicyanovinyl Derivative90-98
Claisen-Schmidt Condensation AcetophenoneChalcone Derivative80-90
Reductive Amination AnilineSecondary Amine70-85
Hydrazone Formation Hydrazine hydrateHydrazone>95
Oxidation Sodium chloriteCarboxylic Acid85-95

Experimental Protocols

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a reliable method for converting aldehydes into alkenes.[1] This protocol describes the synthesis of (E)-1-(5-bromo-1-benzothiophen-3-yl)-2-phenylethene.

G cluster_0 Ylide Formation cluster_1 Wittig Reaction A Benzyltriphenylphosphonium chloride B Strong Base (e.g., n-BuLi) A->B in THF C Phosphonium Ylide B->C D This compound C->D Reaction E Alkene Product D->E

Caption: Workflow for the Wittig reaction.

Protocol:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (1.05 eq), dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Quench the reaction by slowly adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired alkene.

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration, to form a C=C double bond.[2][3] This protocol details the reaction with malononitrile.

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of a base, such as piperidine or a few drops of a saturated aqueous solution of potassium hydroxide.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid and may be complete within 30 minutes to 2 hours, often indicated by the formation of a precipitate.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: If a precipitate has formed, collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[4][5]

G A This compound C Base (e.g., KOH) in Ethanol A->C B Acetophenone B->C D Chalcone Derivative C->D Stir at room temp.

Caption: Pathway for Claisen-Schmidt condensation.

Protocol:

  • Dissolve this compound (1.0 eq) and an equimolar amount of acetophenone in ethanol in a flask.

  • To this solution, add a catalytic amount of a strong base, such as a 10% aqueous solution of sodium hydroxide or potassium hydroxide, dropwise with stirring.

  • Continue stirring at room temperature for 2-4 hours. The formation of a solid product is often observed.

  • Work-up and Purification: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the product fully.

  • Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.

  • Recrystallize the crude chalcone from a suitable solvent like ethanol to obtain the pure product.

Reductive Amination for Amine Synthesis

Reductive amination is a two-step process that converts an aldehyde into an amine.[6] It involves the initial formation of an imine followed by its reduction.

Protocol:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as methanol or dichloromethane.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the same flask, add a reducing agent such as sodium borohydride or sodium triacetoxyborohydride (1.5 eq) in portions.

  • Continue to stir the reaction mixture at room temperature for an additional 3-5 hours or until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Carefully quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the resulting amine by column chromatography.

Hydrazone Formation

The reaction of an aldehyde with hydrazine or its derivatives readily forms hydrazones.[7]

Protocol:

  • Dissolve this compound (1.0 eq) in ethanol or methanol.

  • Add hydrazine hydrate (1.1 eq) to the solution. A catalytic amount of acetic acid can be added to accelerate the reaction.

  • Stir the mixture at room temperature. A precipitate of the hydrazone usually forms within minutes to an hour.

  • Work-up and Purification: Collect the solid product by filtration.

  • Wash the product with a small amount of cold ethanol and dry under vacuum. The product is often pure enough for subsequent use without further purification.

Oxidation to Carboxylic Acid

The aldehyde group can be easily oxidized to a carboxylic acid, providing another key intermediate for further derivatization.[8]

Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene as a scavenger for the hypochlorite byproduct.

  • In a separate container, prepare a solution of sodium chlorite (1.2 eq) and sodium dihydrogen phosphate in water.

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours.

  • Work-up and Purification: After the reaction is complete, acidify the mixture with dilute HCl.

  • Extract the carboxylic acid product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude carboxylic acid, which can be purified by recrystallization.

References

Application Notes and Protocols: 5-Bromobenzo[b]thiophene-3-carbaldehyde in Organic Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Bromobenzo[b]thiophene-3-carbaldehyde as a versatile building block for the synthesis of organic semiconductors. While specific performance data for devices directly derived from this exact starting material is limited in publicly available literature, this document outlines representative synthetic protocols, device fabrication techniques, and performance metrics based on structurally related benzo[b]thiophene derivatives.

Introduction to this compound in Organic Electronics

This compound is a key intermediate in the synthesis of advanced organic electronic materials. The benzo[b]thiophene core provides a rigid, planar, and electron-rich scaffold that facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. The presence of the bromine atom at the 5-position and the carbaldehyde group at the 3-position offer two reactive sites for further molecular engineering, enabling the synthesis of a wide array of donor-acceptor (D-A) copolymers and small molecules for various organic electronic applications.

The functionalization at these positions allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, bandgap, and solubility of the resulting organic semiconductors. These properties are critical for optimizing the performance of Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs).

Synthetic Pathways and Methodologies

The primary utility of this compound lies in its ability to participate in cross-coupling reactions to form extended π-conjugated systems. The aldehyde group can be used to introduce various functionalities, while the bromine atom is ideal for reactions like Suzuki or Stille coupling.

A general synthetic approach involves the polymerization of a derivative of this compound with a suitable comonomer to create a donor-acceptor copolymer.

G start This compound step1 Functionalization of Aldehyde (e.g., Knoevenagel Condensation) start->step1 intermediate1 Brominated Benzo[b]thiophene Derivative step1->intermediate1 step2 Stille or Suzuki Cross-Coupling with Stannylated or Boronylated Comonomer intermediate1->step2 product Donor-Acceptor Copolymer step2->product

General synthetic scheme for donor-acceptor copolymers.
Representative Experimental Protocol: Synthesis of a Donor-Acceptor Copolymer via Stille Coupling

This protocol is a representative example based on the synthesis of similar donor-acceptor copolymers and can be adapted for derivatives of this compound.

Materials:

  • Functionalized this compound derivative (Monomer A)

  • Distannylated comonomer (e.g., 2,5-bis(tributylstannyl)thiophene) (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried Schlenk flask, dissolve equimolar amounts of Monomer A and Monomer B in anhydrous toluene under an inert atmosphere (e.g., argon).

  • Add the palladium catalyst (Pd₂(dba)₃, 2-3 mol%) and the phosphine ligand (P(o-tol)₃, 8-12 mol%) to the reaction mixture.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours under an inert atmosphere.

  • Monitor the reaction progress by Gel Permeation Chromatography (GPC) to determine the molecular weight of the polymer.

  • After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter the precipitated polymer and wash it sequentially with methanol, acetone, and hexane to remove residual catalyst and oligomers.

  • Purify the polymer further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the desired polymer fraction).

  • Dry the purified polymer under vacuum.

Application in Organic Field-Effect Transistors (OFETs)

Derivatives of this compound are promising candidates for the active semiconductor layer in OFETs. The extended π-conjugation and potential for ordered molecular packing can lead to high charge carrier mobilities.

Representative OFET Fabrication Protocol

G sub Si/SiO2 Substrate Cleaning sam Self-Assembled Monolayer (SAM) Treatment (e.g., HMDS or OTS) sub->sam spin Spin-Coating of Benzo[b]thiophene Semiconductor Solution sam->spin anneal Thermal Annealing spin->anneal electrode Deposition of Source/Drain Electrodes (e.g., Au, Ag) via Thermal Evaporation anneal->electrode char Device Characterization electrode->char

Workflow for bottom-gate, top-contact OFET fabrication.

Device Architecture: Bottom-Gate, Top-Contact

Materials:

  • Highly doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric)

  • Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS) for surface treatment

  • Solution of the synthesized benzo[b]thiophene-based polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene)

  • Gold (Au) or Silver (Ag) for source and drain electrodes

Procedure:

  • Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

  • Treat the SiO₂ surface with a self-assembled monolayer (SAM) like HMDS or OTS to improve the semiconductor/dielectric interface. This is typically done by vapor deposition or solution immersion.

  • Prepare a solution of the synthesized polymer (e.g., 5-10 mg/mL) in a high-purity organic solvent.

  • Deposit the organic semiconductor layer onto the treated substrate by spin-coating. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).

  • Anneal the semiconductor film at an optimized temperature (e.g., 100-150 °C) to improve molecular ordering and remove residual solvent.

  • Deposit the source and drain electrodes on top of the semiconductor layer through a shadow mask by thermal evaporation of Au or Ag. The channel length and width are defined by the shadow mask.

  • Characterize the electrical performance of the OFET in a probe station under ambient or inert conditions.

Representative Performance Data for Benzo[b]thiophene-Based OFETs

The following table summarizes typical performance parameters for OFETs based on benzo[b]thiophene derivatives. Note that these values are for related compounds and serve as a benchmark for what might be achievable with materials derived from this compound.

Semiconductor MaterialHole Mobility (μ) (cm²/Vs)On/Off RatioDeposition Method
Poly(benzo[b]thiophene) derivative 10.1 - 0.5> 10⁵Spin-coating
Benzo[b]thieno[2,3-d]thiophene derivativeup to 0.005> 10⁶Solution shearing
Dialkyl-BTBT> 1.0> 10⁶Solution-processed
2,7-Diphenyl-BTBTup to 2.0> 10⁶Vapor-deposited

Application in Organic Photovoltaics (OPVs)

Donor-acceptor copolymers derived from this compound can be used as the donor material in the active layer of bulk heterojunction (BHJ) organic solar cells. The broad absorption and suitable energy levels of these materials can lead to efficient light harvesting and charge separation.

Representative OPV Fabrication Protocol

Device Architecture: Conventional Bulk Heterojunction

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrate

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)

  • Blend solution of the synthesized benzo[b]thiophene-based polymer (donor) and a fullerene derivative (e.g., PC₆₁BM or PC₇₁BM) or a non-fullerene acceptor in an organic solvent (e.g., chlorobenzene, o-dichlorobenzene)

  • Calcium (Ca) or Lithium Fluoride (LiF)

  • Aluminum (Al)

Procedure:

  • Clean the ITO-coated glass substrate by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen stream and treat with UV-ozone.

  • Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate to act as a hole transport layer (HTL). Anneal the film.

  • Prepare the active layer solution by dissolving the donor polymer and the acceptor material in a common solvent at a specific weight ratio (e.g., 1:1 or 1:1.5).

  • Spin-coat the active layer blend onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. Anneal the film to optimize the morphology of the bulk heterojunction.

  • Deposit a thin layer of Ca or LiF as an electron transport layer (ETL) followed by a thicker layer of Al as the cathode via thermal evaporation under high vacuum.

  • Encapsulate the device to protect it from air and moisture.

  • Characterize the device performance under simulated AM 1.5G solar irradiation.

Representative Performance Data for Benzo[b]thiophene-Based OPVs

The table below shows typical performance parameters for OPVs utilizing benzo[b]thiophene-based donor polymers.

Donor PolymerAcceptorPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)
P(IDT-BT)PC₇₁BM~5-70.7-0.910-140.6-0.7
PBDTTT-C-TPC₇₁BM~7-90.7-0.814-160.65-0.75
PTB7PC₇₁BM~7-90.7-0.7515-170.65-0.7

Application in Organic Light-Emitting Diodes (OLEDs)

While less common, derivatives of this compound can be engineered to be emissive materials or hosts in the emissive layer of OLEDs. By tuning the molecular structure, the emission color and efficiency can be controlled.

Representative OLED Fabrication Protocol

Device Architecture: Multilayer OLED

Materials:

  • ITO-coated glass substrate

  • Hole injection layer (HIL) material (e.g., PEDOT:PSS)

  • Hole transport layer (HTL) material (e.g., TPD)

  • Emissive layer (EML): Host material doped with the synthesized benzo[b]thiophene-based emissive dopant

  • Electron transport layer (ETL) material (e.g., Alq₃)

  • Electron injection layer (EIL) material (e.g., LiF)

  • Aluminum (Al) cathode

Procedure:

  • Clean and prepare the ITO substrate as described for OPVs.

  • Sequentially deposit the HIL and HTL by spin-coating or thermal evaporation.

  • Prepare the emissive layer by co-evaporation of the host and dopant materials or by spin-coating a solution containing both.

  • Deposit the ETL, EIL, and Al cathode by thermal evaporation in a high-vacuum chamber.

  • Encapsulate the device.

  • Characterize the electroluminescence spectrum, current-voltage-luminance (J-V-L) characteristics, and efficiency of the OLED.

Representative Performance Data for Thiophene-Based OLEDs

The following table provides an indication of the performance that can be achieved with thiophene-based emitters in OLEDs.

Emitter TypeEmission ColorMaximum External Quantum Efficiency (EQE) (%)Maximum Luminance (cd/m²)
Thiophene-based TADF emitterGreen~34.6>10,000
D-π-A Thienothiophene emitterGreen~4.6~752
Benzo[b]thiophene-based blue emitterBlue~5.3>1,000

Conclusion

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromobenzo[b]thiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 5-Bromobenzo[b]thiophene-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Vilsmeier-Haack formylation?

A1: The most common impurities include unreacted 5-bromobenzo[b]thiophene, residual Vilsmeier reagent byproducts, and potentially over-halogenated species such as 3-chloro-5-bromobenzo[b]thiophene-3-carbaldehyde, especially if the reaction is overheated or runs for an extended period.

Q2: What is the recommended first step for purifying crude this compound?

A2: A common and effective first step is to perform an aqueous work-up to remove water-soluble impurities like residual dimethylformamide (DMF) and inorganic salts. This is typically followed by extraction of the product into an organic solvent.

Q3: Which purification technique is better for this compound: column chromatography or recrystallization?

A3: Both methods can be effective, and the choice depends on the impurity profile and the desired final purity. Column chromatography is excellent for separating the product from less polar starting materials and more polar byproducts. Recrystallization is a simpler method that can yield very pure material if a suitable solvent is found and the impurities have different solubility profiles. Often, a combination of both is used for achieving the highest purity.

Q4: What are suitable solvent systems for the column chromatography of this compound?

A4: A mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate is typically used. A common starting point is a gradient elution, beginning with a low percentage of ethyl acetate in hexane (e.g., 5-10%) and gradually increasing the polarity to elute the more polar aldehyde product.

Q5: What is a good solvent for the recrystallization of this compound?

A5: A mixed solvent system, such as ethanol and water, is often effective. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. Upon cooling, the purified product should crystallize. Hexane/ethyl acetate can also be a suitable recrystallization solvent system.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Recovery After Column Chromatography
Potential Cause Troubleshooting Step
Product is too soluble in the eluent If the product elutes too quickly (low Rf value), decrease the polarity of the solvent system (e.g., reduce the percentage of ethyl acetate in hexane).
Product is adsorbing too strongly to the silica gel If the product is not eluting, gradually increase the polarity of the eluent. Ensure the silica gel is not acidic, as this can sometimes cause degradation of aldehydes.
Improper column packing Channeling in the column can lead to poor separation and recovery. Ensure the silica gel is packed uniformly. A wet slurry packing method is generally recommended.
Product degradation on silica Aldehydes can sometimes be sensitive to acidic silica gel. Neutralized silica gel can be used as an alternative.
Issue 2: Oiling Out During Recrystallization
Potential Cause Troubleshooting Step
Solution is supersaturated Use a larger volume of the solvent to dissolve the crude product initially.
Cooling the solution too quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can be helpful.
Inappropriate solvent system The chosen solvent system may not be ideal. Experiment with different solvent pairs to find one where the product is soluble when hot but sparingly soluble when cold.
Presence of impurities If the crude product is very impure, it may inhibit crystallization. A preliminary purification by column chromatography may be necessary.
Issue 3: Persistent Impurities After Purification
Potential Cause Troubleshooting Step
Co-elution during column chromatography If an impurity has a similar polarity to the product, optimize the solvent system. A shallower gradient or an isocratic elution with a finely tuned solvent ratio may improve separation.
Impurity co-crystallizes with the product If recrystallization does not remove a particular impurity, a different solvent system should be tried. Alternatively, a second purification step, such as column chromatography, may be required.
Product decomposition This compound may be unstable under certain conditions. Avoid prolonged exposure to heat and light. It is recommended to store the purified compound under an inert atmosphere at a low temperature.[1]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Technique Typical Conditions Expected Purity Advantages Disadvantages
Column Chromatography Stationary Phase: Silica gel (230-400 mesh). Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., starting with 95:5 and increasing to 80:20).>97%[1]Effective for separating compounds with different polarities. Good for removing baseline impurities and highly polar byproducts.Can be time-consuming and requires larger volumes of solvent. Potential for product loss on the column.
Recrystallization Solvent System: Ethanol/Water or Hexane/Ethyl Acetate. Dissolve in a minimum of hot solvent and cool slowly.>98%Simple, fast, and can yield very high purity material. Cost-effective.Requires finding a suitable solvent system. Not effective if impurities have similar solubility to the product. Can result in lower yields compared to chromatography.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • A glass column is packed with silica gel (230-400 mesh) as a slurry in hexane.

    • The packed column is equilibrated with the initial mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution:

    • The column is eluted with the mobile phase, starting with a low polarity (e.g., 95:5 hexane/ethyl acetate).

    • The polarity is gradually increased (e.g., to 90:10, 85:15, etc.) to facilitate the elution of the product.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation:

    • Fractions containing the pure product are combined.

    • The solvent is removed under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Dissolution:

    • The crude this compound is placed in an Erlenmeyer flask.

    • A minimal amount of hot ethanol is added to dissolve the solid completely. Gentle heating and stirring may be required.

  • Inducing Crystallization:

    • Deionized water is added dropwise to the hot solution until it becomes slightly cloudy.

    • If the solution becomes too cloudy, a small amount of hot ethanol is added to redissolve the precipitate.

  • Crystallization:

    • The flask is covered and allowed to cool slowly to room temperature.

    • For maximum recovery, the flask can then be placed in an ice bath for 30 minutes.

  • Isolation and Drying:

    • The crystals are collected by vacuum filtration.

    • The collected crystals are washed with a small amount of cold ethanol/water mixture.

    • The purified product is dried in a vacuum oven or desiccator.

Mandatory Visualization

Purification_Troubleshooting cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check Check Purity (TLC, NMR, etc.) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product (>97%) Purity_Check->Pure_Product Pure Impure_Product Impure Product Purity_Check->Impure_Product Impure Optimize_Column Optimize Chromatography (Solvent, Gradient) Impure_Product->Optimize_Column Change_Recrystallization_Solvent Change Recrystallization Solvent Impure_Product->Change_Recrystallization_Solvent Repeat_Purification Repeat Purification Optimize_Column->Repeat_Purification Change_Recrystallization_Solvent->Repeat_Purification Repeat_Purification->Purity_Check

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 5-Bromobenzo[b]thiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromobenzo[b]thiophene-3-carbaldehyde. It provides troubleshooting advice and answers to frequently asked questions regarding potential side products encountered during the synthesis, particularly when employing the Vilsmeier-Haack reaction.

Troubleshooting Guide: Identifying and Mitigating Side Products

The Vilsmeier-Haack formylation of 5-Bromobenzo[b]thiophene is a common and effective method for the synthesis of this compound. However, the reaction can sometimes lead to the formation of undesired side products. This guide will help you identify and address these issues.

Diagram of Potential Reaction Pathways

G 5-Bromobenzo[b]thiophene 5-Bromobenzo[b]thiophene Desired Product This compound 5-Bromobenzo[b]thiophene->Desired Product Ideal Conditions Side_Product_1 2-Formyl Regioisomer 5-Bromobenzo[b]thiophene->Side_Product_1 Sub-optimal Regioselectivity Side_Product_3 Chloro-substituted Product 5-Bromobenzo[b]thiophene->Side_Product_3 Harsh Conditions Unreacted_SM Unreacted Starting Material 5-Bromobenzo[b]thiophene->Unreacted_SM Incomplete Reaction Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->Desired Product Vilsmeier Reagent (POCl3/DMF)->Side_Product_1 Side_Product_2 Di-formylated Product Vilsmeier Reagent (POCl3/DMF)->Side_Product_2 Vilsmeier Reagent (POCl3/DMF)->Side_Product_3 Desired Product->Side_Product_2 Excess Reagent/ Higher Temp.

Caption: Logical workflow of the Vilsmeier-Haack formylation of 5-Bromobenzo[b]thiophene, illustrating the pathways to the desired product and potential side products.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture shows multiple spots on TLC after the Vilsmeier-Haack formylation of 5-Bromobenzo[b]thiophene. What are the likely side products?

A1: The most common side products in this reaction are:

  • 2-Formyl-5-bromobenzo[b]thiophene (Regioisomer): The formyl group can add to the 2-position of the benzo[b]thiophene ring instead of the desired 3-position. The electronic properties of the sulfur atom and the bromo substituent influence the regioselectivity.

  • Di-formylated products: Under forcing reaction conditions (e.g., higher temperatures, prolonged reaction times, or excess Vilsmeier reagent), a second formyl group may be introduced at another position on the ring.

  • Chloro-substituted byproducts: The Vilsmeier reagent can act as a chlorinating agent, especially under harsh conditions, leading to the formation of chloro-5-bromobenzo[b]thiophene-carbaldehyde isomers.

  • Unreacted 5-Bromobenzo[b]thiophene: Incomplete reaction will result in the presence of the starting material.

Q2: How can I minimize the formation of the 2-formyl regioisomer?

A2: Optimizing the reaction conditions is key to improving regioselectivity:

  • Temperature Control: Running the reaction at a lower temperature can favor the formation of the thermodynamically more stable 3-formyl isomer.

  • Stoichiometry: Use a carefully controlled amount of the Vilsmeier reagent. An excess may lead to a decrease in selectivity.

  • Solvent: The choice of solvent can influence the reaction outcome. Dichloromethane or 1,2-dichloroethane are common choices.

Q3: I suspect I have a mixture of 2-formyl and 3-formyl isomers. How can I separate them?

A3: Separation of these regioisomers can be challenging due to their similar polarities.

  • Column Chromatography: Careful column chromatography on silica gel is the most common method. A non-polar/polar solvent system (e.g., hexane/ethyl acetate or cyclohexane/ethyl acetate) with a shallow gradient is often effective. Monitoring the fractions by TLC is crucial.

  • Recrystallization: If a suitable solvent is found, fractional recrystallization may be an option to enrich one of the isomers.

Q4: What are the signs of di-formylation and how can I avoid it?

A4: Di-formylation is often indicated by the appearance of a more polar spot on TLC compared to the mono-formylated products. To avoid it:

  • Limit Reagent: Use close to a stoichiometric amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).

  • Control Temperature and Time: Avoid high temperatures and extended reaction times. Monitor the reaction progress by TLC and quench it once the starting material is consumed and the desired product is maximized.

Q5: I have identified a chloro-substituted byproduct. What causes this and how can it be prevented?

A5: The Vilsmeier reagent contains a reactive chloroiminium species that can act as an electrophilic chlorinating agent.

  • Milder Conditions: This side reaction is more prevalent under more drastic conditions. Using lower temperatures and shorter reaction times can minimize chlorination.

  • Alternative Formylating Agents: If chlorination is a persistent issue, exploring alternative, milder formylating agents might be necessary, though this would deviate from the standard Vilsmeier-Haack protocol.

Data Presentation: Impact of Reaction Conditions on Product Distribution (Qualitative)

Reaction ConditionDesired Product Yield (3-formyl)2-Formyl Isomer FormationDi-formylationChloro-substitution
Low Temperature (0-25°C) GoodReducedLowLow
High Temperature (>50°C) May DecreaseIncreasedIncreasedIncreased
Stoichiometric Vilsmeier Reagent OptimalBaselineLowLow
Excess Vilsmeier Reagent May DecreaseMay IncreaseIncreasedIncreased
Short Reaction Time Dependent on completionLowerLowLow
Prolonged Reaction Time May DecreaseMay IncreaseIncreasedIncreased

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of 5-Bromobenzo[b]thiophene

This protocol is a general guideline. Optimization of temperature, reaction time, and stoichiometry may be required.

Materials:

  • 5-Bromobenzo[b]thiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated sodium bicarbonate solution or dilute sodium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (used as both reagent and solvent) or a solution of DMF in an anhydrous solvent like DCM or DCE. Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Stir the mixture at 0°C for 30-60 minutes.

  • Reaction with Substrate: Dissolve 5-Bromobenzo[b]thiophene in a minimal amount of anhydrous solvent (if used) and add it dropwise to the Vilsmeier reagent solution at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature or gently heat as required (monitor by TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.

  • Neutralization: Carefully neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired this compound from unreacted starting material and side products.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Work-up & Purification Reagent_Prep 1. Vilsmeier Reagent Formation (POCl3 + DMF @ 0°C) Substrate_Add 2. Addition of 5-Bromobenzo[b]thiophene Reagent_Prep->Substrate_Add Reaction 3. Reaction Monitoring (TLC) Substrate_Add->Reaction Quench 4. Quench on Ice Reaction->Quench Neutralize 5. Neutralization (aq. NaHCO3) Quench->Neutralize Extract 6. Extraction Neutralize->Extract Wash_Dry 7. Wash & Dry Extract->Wash_Dry Concentrate 8. Concentration Wash_Dry->Concentrate Purify 9. Column Chromatography Concentrate->Purify Final_Product Pure this compound Purify->Final_Product

Caption: A step-by-step workflow for the synthesis and purification of this compound.

optimizing reaction yield for the synthesis of 5-Bromobenzo[b]thiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Bromobenzo[b]thiophene-3-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two primary stages of synthesis: the preparation of the precursor, 5-Bromobenzo[b]thiophene, and its subsequent formylation to the final product.

Stage 1: Synthesis of 5-Bromobenzo[b]thiophene

Issue 1: Low or No Yield of 5-Bromobenzo[b]thiophene

Potential CauseRecommended Action
Incomplete Dehydration of Precursor: The starting material, 5-bromo-2,3-dihydro-1-benzothiophen-3-ol, may not have fully converted to the desired product.- Verify Reflux Time: Ensure the reaction has been refluxed for a sufficient duration (e.g., at least 2 hours).[1] - Catalyst Activity: Confirm the p-toluenesulfonic acid monohydrate catalyst is active and used in the correct amount.
Degradation of Starting Material or Product: The reactants or product may be sensitive to prolonged heating.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to avoid unnecessary heating.
Inefficient Precipitation: The product may not be fully precipitating out of the solution during workup.- Optimize Precipitation Conditions: Ensure the dropwise addition of water is performed at a low temperature (5-15°C) to maximize precipitation.[1] - Sufficient Water Volume: Use an adequate volume of water for precipitation as specified in the protocol.[1]

Issue 2: Impure 5-Bromobenzo[b]thiophene

Potential CauseRecommended Action
Presence of Unreacted Starting Material: The dehydration reaction did not go to completion.- Purification: Purify the crude product using column chromatography on silica gel or recrystallization.
Formation of Side Products: Over-bromination or other side reactions may have occurred depending on the synthetic route.- Control of Brominating Agent: If synthesizing from benzo[b]thiophene, carefully control the stoichiometry of the brominating agent to avoid di- or poly-bromination.
Residual Catalyst: The p-toluenesulfonic acid may not have been fully removed during workup.- Washing Steps: Ensure the product is thoroughly washed after filtration.
Stage 2: Vilsmeier-Haack Formylation to this compound

Issue 1: Low or No Yield of this compound

Potential CauseRecommended Action
Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) may have decomposed due to moisture.- Use Anhydrous Reagents: Ensure that the DMF is anhydrous and the POCl₃ is fresh. - Proper Handling: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures.- Optimize Temperature: While the Vilsmeier reagent is typically formed at 0°C, the formylation step may require heating. Monitor the reaction by TLC to determine the optimal temperature, which can range from room temperature to 60°C or higher.[2]
Incomplete Hydrolysis of the Iminium Salt Intermediate: The intermediate must be fully hydrolyzed to the aldehyde.- Proper Quenching: Pour the reaction mixture into ice-cold water or an ice-cold aqueous solution of a base (like sodium carbonate or sodium hydroxide) to ensure complete hydrolysis.[2]
Electron-withdrawing Effect of Bromine: The bromine atom deactivates the aromatic ring, making the electrophilic substitution more difficult compared to unsubstituted benzo[b]thiophene.- Increase Reaction Time/Temperature: Longer reaction times or higher temperatures may be necessary to drive the reaction to completion. Monitor by TLC to avoid degradation.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Potential CauseRecommended Action
Formylation at other positions: While formylation is expected at the 3-position, minor isomers (e.g., 2-formyl) may form.- Optimize Reaction Conditions: Lowering the reaction temperature may improve regioselectivity. - Purification: Isomers can typically be separated by column chromatography.

Issue 3: Presence of Impurities in the Final Product

Potential CauseRecommended Action
Unreacted 5-Bromobenzo[b]thiophene: The reaction did not go to completion.- Purification: The non-polar starting material can be separated from the more polar aldehyde product by column chromatography on silica gel.
Formation of 3-Chloro-5-bromobenzo[b]thiophene-2-carbaldehyde: Under harsh conditions (high temperature, long reaction time), the Vilsmeier reagent can act as a chlorinating agent.- Milder Conditions: Use the lowest effective temperature and shortest reaction time necessary for the formylation.
Residual DMF/POCl₃ byproducts: Incomplete workup can leave behind reagents.- Thorough Workup: Ensure the product is thoroughly washed with water and/or a basic solution to remove any residual reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common synthetic route involves a two-step process:

  • Synthesis of 5-Bromobenzo[b]thiophene: This precursor can be synthesized through various methods, including the dehydration of 5-bromo-2,3-dihydro-1-benzothiophen-3-ol.[1]

  • Vilsmeier-Haack Formylation: 5-Bromobenzo[b]thiophene is then formylated at the 3-position using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4][5]

Q2: How can I monitor the progress of the Vilsmeier-Haack reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The product, this compound, is more polar than the starting material, 5-Bromobenzo[b]thiophene, and will therefore have a lower Rf value on a silica gel TLC plate.

Q3: What are the key safety precautions to take during these syntheses?

A3:

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • N,N-Dimethylformamide (DMF): is a skin and respiratory irritant. Handle in a well-ventilated area or fume hood.

  • Brominating agents: are corrosive and toxic. Handle with care in a fume hood.

  • General Precautions: Always wear appropriate PPE. Reactions involving heating should be conducted with proper temperature control to avoid runaway reactions.

Q4: What are some alternative methods for the formylation of 5-Bromobenzo[b]thiophene?

A4: While the Vilsmeier-Haack reaction is common, other formylation methods could be explored, such as:

  • Lithiation followed by reaction with DMF: This involves deprotonating the 3-position with a strong base like n-butyllithium, followed by quenching with DMF. This can offer high regioselectivity.

  • Duff Reaction: Using hexamethylenetetramine, although this is typically more effective for electron-rich phenols and indoles.

  • Riecke Reaction: Using dichloromethyl methyl ether, which can be suitable for sterically hindered positions.

Experimental Protocols

Synthesis of 5-Bromobenzo[b]thiophene

This protocol is adapted from a patented procedure.[1]

Materials:

  • 5-bromo-2,3-dihydro-1-benzothiophen-3-ol

  • p-toluenesulfonic acid monohydrate

  • Acetone

  • Activated carbon

  • Water

Procedure:

  • To a solution of 300 g of 5-bromo-2,3-dihydro-1-benzothiophen-3-ol in 600 mL of acetone, add 12.4 g of p-toluenesulfonic acid monohydrate.

  • Reflux the mixture for 2 hours.

  • To the reaction solution, add 15.0 g of activated carbon and stir.

  • Filter off the insoluble matter and wash with 300 mL of acetone.

  • Combine the filtrate and washings.

  • Dropwise add 2700 mL of water to the combined filtrate at 5 to 15°C.

  • Collect the precipitate by filtration to yield 5-bromo-1-benzothiophene.

Reactant/ReagentQuantityMoles (approx.)Role
5-bromo-2,3-dihydro-1-benzothiophen-3-ol300 g1.30 molStarting Material
p-toluenesulfonic acid monohydrate12.4 g0.065 molCatalyst
Acetone900 mL-Solvent
Activated Carbon15.0 g-Decolorizing Agent
Water2700 mL-Anti-solvent for precipitation
Product Theoretical Yield Reported Yield
5-bromo-1-benzothiophene277 g268 g (96.7%)
Vilsmeier-Haack Formylation of 5-Bromobenzo[b]thiophene

This is a general procedure based on standard Vilsmeier-Haack conditions and should be optimized for this specific substrate.

Materials:

  • 5-Bromobenzo[b]thiophene

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anhydrous DMF (3 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution.

  • Stir the mixture at 0°C for 30-60 minutes to form the Vilsmeier reagent.

  • Add a solution of 5-Bromobenzo[b]thiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-60°C. Monitor the reaction progress by TLC.

  • After the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Reactant/ReagentMolar RatioRole
5-Bromobenzo[b]thiophene1Substrate
N,N-dimethylformamide (DMF)3Reagent/Solvent
Phosphorus oxychloride (POCl₃)1.2Reagent
Dichloromethane (DCM)-Solvent

Visualizations

experimental_workflow Overall Synthesis Workflow cluster_0 Stage 1: Synthesis of 5-Bromobenzo[b]thiophene cluster_1 Stage 2: Vilsmeier-Haack Formylation Start Start Reactants 5-bromo-2,3-dihydro-1-benzothiophen-3-ol + p-toluenesulfonic acid in Acetone Start->Reactants Reflux Reflux for 2 hours Reactants->Reflux Workup1 Activated Carbon Treatment -> Filtration -> Precipitation with Water Reflux->Workup1 Product1 5-Bromobenzo[b]thiophene Workup1->Product1 Reagent_Prep POCl3 + DMF in DCM at 0°C (Vilsmeier Reagent Formation) Product1->Reagent_Prep Use as substrate Addition Add 5-Bromobenzo[b]thiophene Reagent_Prep->Addition Reaction Heat and Stir (Monitor by TLC) Addition->Reaction Workup2 Quench with Ice -> Neutralize -> Extraction -> Purification Reaction->Workup2 Final_Product This compound Workup2->Final_Product

Caption: Overall workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yield in Vilsmeier-Haack Formylation Low_Yield Low or No Product Yield Check_Reagents Are reagents anhydrous and fresh? Low_Yield->Check_Reagents Check_Temp Was the reaction heated sufficiently? Low_Yield->Check_Temp Check_Hydrolysis Was the iminium salt fully hydrolyzed? Low_Yield->Check_Hydrolysis Action_Reagents Use anhydrous DMF and fresh POCl3. Work under inert atmosphere. Check_Reagents->Action_Reagents No Action_Temp Optimize temperature (e.g., 40-60°C). Monitor by TLC. Check_Temp->Action_Temp No Action_Hydrolysis Ensure proper quenching on ice and neutralization. Check_Hydrolysis->Action_Hydrolysis No

Caption: Decision tree for troubleshooting low yield in the formylation step.

References

Technical Support Center: Synthesis of 5-Bromobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the formylation of 5-bromobenzo[b]thiophene.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is most suitable for 5-bromobenzo[b]thiophene?

The choice of formylation method depends on several factors, including available reagents, desired scale, and tolerance of the substrate to reaction conditions. The most common methods for formylating electron-rich aromatic compounds like 5-bromobenzo[b]thiophene are the Vilsmeier-Haack, Duff, and Rieche reactions. The Vilsmeier-Haack reaction is often a reliable choice for heterocyclic compounds.

Q2: What is the expected regioselectivity for the formylation of 5-bromobenzo[b]thiophene?

Electrophilic substitution on the benzo[b]thiophene ring typically occurs on the thiophene moiety. Formylation is expected to proceed preferentially at the C2 position, which is electronically favored for electrophilic attack. The bromine at the C5 position is a deactivating group but directs incoming electrophiles to the ortho and para positions. In this case, the C2 position is para to the C5 bromine, further favoring substitution at this site.

Q3: Can the bromine substituent interfere with the formylation reaction?

Yes, the electron-withdrawing nature of the bromine atom can deactivate the benzo[b]thiophene ring, potentially leading to slower reaction rates and requiring more forcing conditions compared to the unsubstituted parent compound. This deactivation can contribute to lower yields if the reaction conditions are not optimized.

Troubleshooting Guide: Failed Formylation of 5-Bromobenzo[b]thiophene

This section addresses common issues encountered during the formylation of 5-bromobenzo[b]thiophene, providing potential causes and solutions.

Problem 1: No or Low Yield of the Desired Product
Potential Cause Suggested Solution
Insufficiently activated formylating agent For Vilsmeier-Haack, ensure the Vilsmeier reagent is properly formed from POCl₃ and DMF. For Rieche, ensure the use of a strong Lewis acid like TiCl₄.
Deactivated substrate The bromine atom deactivates the ring. Consider using slightly harsher reaction conditions (e.g., higher temperature, longer reaction time) than for unsubstituted benzo[b]thiophene. However, monitor for side reactions.
Moisture in the reaction All formylation reactions are sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Poor quality of reagents Use freshly distilled or high-purity reagents. The quality of DMF, POCl₃, and the Lewis acid is critical.
Inappropriate solvent The choice of solvent can be crucial. Dichloromethane or 1,2-dichloroethane are common for Rieche and Vilsmeier-Haack reactions.
Problem 2: Formation of Multiple Products/Side Reactions
Potential Cause Suggested Solution
Over-reaction or di-formylation While less likely due to the deactivating bromine, it's possible under harsh conditions. Carefully control the stoichiometry of the formylating agent and monitor the reaction progress by TLC or GC-MS.
Reaction at other positions Although C2 is favored, minor amounts of formylation at other positions on the thiophene or even the benzene ring might occur. Optimize reaction temperature; lower temperatures often increase regioselectivity.
Formation of chloro-derivatives (Vilsmeier-Haack) In some cases with the Vilsmeier-Haack reaction, a chloro-substituent can be introduced. Careful control of the reaction temperature and stoichiometry can minimize this.
Decomposition of starting material Harsh reaction conditions (high temperature, strong acids) can lead to the degradation of the starting material or product. Perform the reaction at the lowest effective temperature.
Problem 3: Difficult Purification of the Final Product
Potential Cause Suggested Solution
Presence of unreacted starting material If the conversion is low, separating the product from the starting material can be challenging due to similar polarities. Optimize the reaction to drive it to completion.
Formation of polar byproducts Hydrolysis of intermediates can lead to polar impurities. A thorough aqueous work-up is essential. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.
Product instability on silica gel Aldehydes can sometimes be sensitive to silica gel. Consider using a less acidic stationary phase like alumina for column chromatography or purification by recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for different formylation methods on substrates similar to 5-bromobenzo[b]thiophene, as specific comparative data for this exact molecule is limited in the literature.

Formylation MethodReagentsTypical Reaction ConditionsReported Yield (%) on Similar SubstratesKey AdvantagesKey Disadvantages
Vilsmeier-Haack POCl₃, DMF0 °C to room temperature, 2-15 hGood to ExcellentWell-established, reliable, uses common reagentsCan be harsh for sensitive substrates, requires aqueous workup
Duff Reaction Hexamethylenetetramine, acid (e.g., TFA)Reflux, 4-8 hGenerally low to moderateCan be effective for certain activated ringsOften inefficient, requires strongly activating groups
Rieche Formylation Dichloromethyl methyl ether, TiCl₄0 °C to room temperature, 1-3 hModerate to GoodEffective for electron-rich aromaticsLewis acid can be harsh, requires strictly anhydrous conditions

Experimental Protocols

Vilsmeier-Haack Formylation of 5-Bromobenzo[b]thiophene (General Protocol)
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 eq.) to 0 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with stirring. Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature for another 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 5-bromobenzo[b]thiophene (1 eq.) in a minimal amount of anhydrous 1,2-dichloroethane and add it to the Vilsmeier reagent at 0 °C.

  • Heating and Monitoring: Slowly heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Duff Formylation of 5-Bromobenzo[b]thiophene (Adapted Protocol)

Note: The Duff reaction is generally less efficient for non-phenolic substrates.

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromobenzo[b]thiophene (1 eq.) and hexamethylenetetramine (2 eq.) in trifluoroacetic acid (TFA).

  • Heating and Monitoring: Heat the mixture to reflux (around 75 °C) for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into a 4 M HCl solution.

  • Isolation: If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[1]

Rieche Formylation of 5-Bromobenzo[b]thiophene (Adapted Protocol)
  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 5-bromobenzo[b]thiophene (1 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 1.1 eq.) dropwise to the cooled solution.

  • Formylating Agent Addition: Slowly add dichloromethyl methyl ether (1.1 eq.) to the reaction mixture.

  • Reaction and Monitoring: Stir the reaction at 0 °C for 1-3 hours. Monitor the progress by TLC.

  • Quenching: Carefully pour the reaction mixture into ice water to quench the reaction.

  • Extraction and Washing: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Failed Formylation of 5-Bromobenzo[b]thiophene start Formylation of 5-Bromobenzo[b]thiophene Fails check_yield Low or No Yield? start->check_yield check_purity Impure Product? start->check_purity check_yield->check_purity No reagents Check Reagent Quality & Anhydrous Conditions check_yield->reagents Yes side_reactions Identify Side Products (GC-MS, NMR) check_purity->side_reactions Yes success Successful Formylation check_purity->success No conditions Optimize Reaction Conditions (Temp, Time) reagents->conditions activation Ensure Formylating Agent Activation conditions->activation activation->success purification Optimize Purification Method (Chromatography, Recrystallization) side_reactions->purification workup Improve Aqueous Work-up purification->workup workup->success

Caption: Troubleshooting workflow for failed formylation.

References

Technical Support Center: Degradation Pathways for Halogenated Benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation of halogenated benzothiophenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work on microbial, photochemical, and chemical degradation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected microbial degradation pathways for chlorinated benzothiophenes?

While specific pathways for chlorinated benzothiophenes are not extensively documented, analogous pathways from related compounds like benzothiophene and chlorinated aromatic compounds suggest two primary microbial strategies:

  • Initial Dioxygenase Attack: Aerobic bacteria, such as Pseudomonas and Rhodococcus species, are known to initiate the degradation of aromatic compounds by incorporating two hydroxyl groups into the aromatic ring.[1][2] For a chlorinated benzothiophene, this would likely lead to the formation of a chlorocatechol-like intermediate, followed by ring cleavage. The chlorine substituent may be removed either before or after ring cleavage.

  • Sulfur Oxidation: Some bacteria degrade benzothiophenes by first oxidizing the sulfur atom to a sulfoxide and then a sulfone.[3] This activation can make the aromatic rings more susceptible to subsequent enzymatic attack. For halogenated benzothiophenes, this could be a key initial step.

Q2: What are the likely photochemical degradation mechanisms for brominated benzothiophenes?

Photodegradation of brominated benzothiophenes is expected to proceed via mechanisms observed for other brominated aromatic compounds. The primary mechanism is typically reductive debromination, where the carbon-bromine bond is cleaved upon absorption of UV light. This process generates a benzothiophene radical and a bromine radical. The benzothiophene radical can then abstract a hydrogen atom from the solvent or other organic matter to form benzothiophene, or it can react with oxygen to form oxidized products. Photosensitizers present in the reaction medium can enhance the degradation rate.

Q3: What chemical oxidation methods are effective for degrading fluorinated benzothiophenes?

Advanced Oxidation Processes (AOPs) are generally effective for the degradation of persistent organic pollutants, including fluorinated aromatic compounds. Methods applicable to fluorinated benzothiophenes include:

  • Fenton and Photo-Fenton Reactions: These methods use hydrogen peroxide and iron salts (Fenton) or UV light, hydrogen peroxide, and iron salts (Photo-Fenton) to generate highly reactive hydroxyl radicals (•OH) that can attack the aromatic ring and the C-F bonds.

  • Sonochemical Degradation: High-frequency ultrasound can induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures.[4] This leads to the formation of reactive species, including hydroxyl radicals, which can degrade recalcitrant compounds like fluorinated benzothiophenes.[4] Intermediates such as hydroxybenzothiophenes and benzothiophene-dione have been identified in the sonochemical degradation of benzothiophene.[5]

  • Ozonation: Ozone is a strong oxidant that can directly react with the benzothiophene moiety or be used in combination with UV light or catalysts to generate hydroxyl radicals.

Troubleshooting Guides

Microbial Degradation Experiments
Problem Potential Cause(s) Troubleshooting Steps
No degradation of the halogenated benzothiophene is observed. The microbial culture may lack the specific enzymes required for the initial attack. The compound may be toxic to the microorganisms at the tested concentration. The compound may have low bioavailability due to poor water solubility.Use a microbial consortium from a contaminated site, which may have adapted to degrade similar compounds. Test a range of substrate concentrations to identify potential toxicity. Add a co-substrate (e.g., naphthalene, succinate) to induce the necessary enzymes (cometabolism).[6] Use a surfactant or a water-miscible solvent to increase the bioavailability of the substrate.
Incomplete degradation or accumulation of intermediates. The metabolic pathway may be blocked due to the absence of a specific enzyme for a subsequent step. The intermediate formed may be more recalcitrant or toxic than the parent compound.Analyze for the accumulation of intermediates using GC-MS or LC-MS.[7] Try to identify the intermediates to understand the metabolic pathway. Use a mixed microbial culture with broader enzymatic capabilities.
Difficulty in extracting and identifying metabolites. Metabolites may be more polar than the parent compound and not efficiently extracted with non-polar solvents. Metabolites may be unstable and degrade during extraction or analysis.Use a combination of solvents with different polarities for extraction. Adjust the pH of the culture medium before extraction to improve the recovery of acidic or basic metabolites. Use derivatization techniques to make polar metabolites more amenable to GC-MS analysis.
Photochemical Degradation Experiments
Problem Potential Cause(s) Troubleshooting Steps
Slow or no photodegradation. The wavelength of the UV lamp may not overlap with the absorption spectrum of the halogenated benzothiophene. The quantum yield of the degradation reaction may be low. Quenching of excited states by impurities in the solvent or glassware.Determine the UV-Vis absorption spectrum of the compound and select a lamp with an appropriate emission spectrum. Add a photosensitizer (e.g., acetone, titanium dioxide) to enhance the reaction rate.[8] Use high-purity solvents and thoroughly clean all glassware.
Formation of a complex mixture of photoproducts. Multiple reaction pathways may be occurring simultaneously (e.g., dehalogenation, oxidation, polymerization).Use monochromatic light to favor a specific reaction pathway. Conduct experiments in the absence of oxygen (e.g., by purging with nitrogen) to minimize oxidation reactions. Analyze samples at different time points to identify primary and secondary photoproducts.
Inconsistent degradation rates between experiments. Fluctuations in lamp intensity. Variations in the concentration of dissolved oxygen. Temperature fluctuations affecting reaction kinetics.Monitor the lamp output regularly and replace it if the intensity has decreased significantly. Standardize the aeration or de-aeration procedure for all experiments. Use a temperature-controlled reaction vessel.
Analytical Methods (GC-MS)
Problem Potential Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting). Active sites in the GC inlet liner or column leading to adsorption of the analyte. Inappropriate injection temperature. Column contamination.Use a deactivated inlet liner and a column suitable for analyzing active compounds. Optimize the injection temperature to ensure complete and rapid vaporization without thermal degradation.[9] Bake out the column at a high temperature or trim the first few centimeters of the column.[9]
Low sensitivity or no peak detected. The compound may be degrading in the hot injector. The mass spectrometer may not be properly tuned for the target analytes. Leaks in the system.Use a lower injection temperature or a pulsed splitless injection. Perform a manual tune of the mass spectrometer to optimize for the m/z range of interest. Check for leaks in the septum, ferrules, and gas lines using an electronic leak detector.[10]
Baseline noise or interfering peaks. Contaminated carrier gas, solvent, or syringe. Column bleed at high temperatures. Septum bleed.Use high-purity carrier gas with appropriate traps. Use high-purity solvents and rinse the syringe thoroughly between injections. Condition the column properly and operate within its recommended temperature limits.[11] Use a high-quality, low-bleed septum and replace it regularly.

Experimental Protocols

Protocol 1: Screening Microorganisms for Halogenated Benzothiophene Degradation

This protocol outlines a general method for enriching and isolating microorganisms capable of degrading a specific halogenated benzothiophene.

1. Enrichment Culture:

  • Prepare a basal salts medium (BSM) containing all essential minerals for bacterial growth.

  • Add the halogenated benzothiophene (e.g., 2-chlorobenzothiophene) as the sole source of carbon and energy at a concentration of 10-50 mg/L.

  • Inoculate the medium with a sample from a contaminated environment (e.g., soil or sediment from an industrial site).

  • Incubate the culture at an appropriate temperature (e.g., 30°C) with shaking to ensure aeration.

  • Periodically transfer a small aliquot of the culture to fresh medium to enrich for microorganisms that can utilize the target compound.

2. Isolation of Pure Cultures:

  • After several transfers, plate serial dilutions of the enrichment culture onto BSM agar plates.

  • Spray the plates with a solution of the halogenated benzothiophene in a volatile solvent (e.g., acetone).

  • Incubate the plates until colonies appear. Colonies that form clearing zones around them are potential degraders.

  • Isolate these colonies and purify them by re-streaking onto fresh plates.

3. Degradation Assay:

  • Grow the isolated pure cultures in liquid BSM with the halogenated benzothiophene as the sole carbon source.

  • Monitor the disappearance of the parent compound over time using HPLC or GC-MS.

  • Analyze for the formation of metabolites to elucidate the degradation pathway.

Protocol 2: General Procedure for Photocatalytic Degradation

This protocol describes a typical setup for studying the photocatalytic degradation of a halogenated benzothiophene in an aqueous solution.

1. Reaction Setup:

  • Prepare a stock solution of the halogenated benzothiophene (e.g., 3-bromobenzothiophene) in a suitable solvent (e.g., acetonitrile).

  • Add a known amount of the stock solution to a quartz reaction vessel containing a specific volume of purified water to achieve the desired initial concentration.

  • Add the photocatalyst (e.g., TiO2) to the solution and stir in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached.

  • Place the reaction vessel in a photoreactor equipped with a UV lamp of a specific wavelength.

2. Irradiation and Sampling:

  • Turn on the UV lamp to initiate the photoreaction.

  • Maintain a constant temperature using a cooling system.

  • Withdraw aliquots of the reaction mixture at specific time intervals.

  • Immediately filter the samples to remove the photocatalyst particles.

3. Analysis:

  • Analyze the concentration of the remaining halogenated benzothiophene in the filtrate using HPLC with a UV detector.

  • Identify degradation products using LC-MS or GC-MS to propose a degradation pathway.

  • Calculate the degradation rate constant, often assuming pseudo-first-order kinetics.[12]

Quantitative Data Summary

The following table provides a hypothetical summary of degradation data for different halogenated benzothiophenes under various conditions. This is for illustrative purposes, as specific data for these compounds is limited in the literature.

Compound Degradation Method Conditions Degradation Rate/Efficiency Key Metabolites
2-ChlorobenzothiopheneMicrobial (Pseudomonas sp.)Aerobic, 30°C, sole carbon source80% removal in 7 daysChlorinated dihydroxy-benzothiophene, ring cleavage products
3-BromobenzothiophenePhotocatalytic (TiO2/UV)pH 7, 1 g/L TiO2, 254 nm UVk = 0.05 min-1Debrominated benzothiophene, hydroxylated benzothiophenes
4-FluorobenzothiopheneSonochemical (200 kHz)25°C, aqueous solution95% removal in 60 minHydroxy-fluorobenzothiophenes, ring-opened products

Degradation Pathway Diagrams

Below are generalized diagrams representing potential degradation pathways for halogenated benzothiophenes, created using the DOT language.

Microbial_Degradation Halogenated_Benzothiophene Halogenated Benzothiophene Dihydrodiol Halogenated Dihydrodiol Halogenated_Benzothiophene->Dihydrodiol Dioxygenase Sulfoxide Halogenated Benzothiophene Sulfoxide Halogenated_Benzothiophene->Sulfoxide Monooxygenase Catechol Halogenated Catechol Dihydrodiol->Catechol Dehydrogenase Ring_Cleavage Ring Cleavage Products Catechol->Ring_Cleavage Dioxygenase Central_Metabolism Central Metabolism Ring_Cleavage->Central_Metabolism Sulfone Halogenated Benzothiophene Sulfone Sulfoxide->Sulfone Monooxygenase Sulfone->Ring_Cleavage

Caption: Proposed microbial degradation pathways for halogenated benzothiophenes.

Photochemical_Degradation Halogenated_Benzothiophene Halogenated Benzothiophene Excited_State Excited State Halogenated_Benzothiophene->Excited_State hv Radical_Cation Benzothiophene Radical Cation + Halide Excited_State->Radical_Cation Electron Transfer Debrominated_Product Debrominated Benzothiophene Radical_Cation->Debrominated_Product + H• Oxidized_Products Oxidized Products Radical_Cation->Oxidized_Products + O2, H2O

Caption: Generalized photochemical degradation pathway for a halogenated benzothiophene.

References

Technical Support Center: Regioselectivity in Electrophilic Substitution of Benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with electrophilic substitution reactions on benzo[b]thiophene.

Frequently Asked Questions (FAQs)

Q1: What is the inherent regioselectivity of electrophilic substitution on unsubstituted benzo[b]thiophene?

A1: In electrophilic substitution reactions, unsubstituted benzo[b]thiophene preferentially reacts at the C3 (β) position over the C2 (α) position.[1] The thiophene ring is more susceptible to electrophilic attack than the benzene ring.[1] The general order of reactivity for electrophilic substitution is C3 > C2 > C6 > C5 > C4 > C7.[2]

Q2: Why is the C3 position more reactive towards electrophiles?

A2: The preference for electrophilic attack at the C3 position is due to the relative stability of the carbocation intermediate (arenium ion) formed during the reaction. The intermediate resulting from attack at the C3 position is more stable because the positive charge can be delocalized over both the thiophene and benzene rings without significantly disrupting the aromaticity of the benzene ring.[1]

Q3: Can the regioselectivity be shifted to the C2 position?

A3: Yes, while the inherent electronic preference is for the C3 position, the regioselectivity can be directed to the C2 position using several strategies. Metalation of benzo[b]thiophene, for instance, preferentially occurs at the C2 position, allowing for subsequent functionalization with an electrophile.[2] Additionally, specific transition metal-catalyzed C-H functionalization reactions can achieve high selectivity for the C2 position.[3]

Q4: How do existing substituents on the benzo[b]thiophene ring affect regioselectivity?

A4: The electronic properties of substituents on the benzo[b]thiophene ring play a crucial role in directing incoming electrophiles. Electron-donating groups (EDGs) generally enhance the reactivity of the ring system and can influence the position of substitution. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring, making electrophilic substitution more challenging.[4] For C2-substituted benzo[b]thiophenes, electrophilic attack often occurs at the C3 position.[5]

Troubleshooting Guides

Problem 1: Poor or incorrect regioselectivity in an electrophilic substitution reaction.

  • Possible Cause 1: Reaction conditions favoring thermodynamic vs. kinetic control.

    • Solution: The regioselectivity of electrophilic substitution can be influenced by temperature and reaction time. Analyze your reaction conditions. Lower temperatures often favor the kinetic product, while higher temperatures may lead to the thermodynamically more stable product. Consider performing a temperature screen to find the optimal conditions for your desired regioisomer.

  • Possible Cause 2: Steric hindrance from existing substituents.

    • Solution: A bulky substituent at a position adjacent to the target site can sterically hinder the approach of the electrophile. If you are targeting a position next to a large group, you may need to consider a different synthetic route or a smaller electrophile.

  • Possible Cause 3: Unintended directing effects of substituents.

    • Solution: Carefully evaluate the electronic properties of all substituents on your benzo[b]thiophene starting material. An unexpected directing effect might be at play. Computational modeling can sometimes predict the most likely site of electrophilic attack.

Problem 2: Low yield in a regioselective functionalization reaction.

  • Possible Cause 1: Low reactivity of the starting material.

    • Solution: Benzo[b]thiophenes bearing strong electron-withdrawing groups can be unreactive towards electrophilic substitution.[4] In such cases, consider increasing the reactivity of the electrophile or using a catalytic system known to be effective for electron-deficient substrates. Metal-free methods, such as the interrupted Pummerer reaction for C3-functionalization, can also be an effective alternative.[6]

  • Possible Cause 2: Catalyst poisoning or inhibition.

    • Solution: The sulfur atom in benzo[b]thiophene can act as a catalyst poison for some transition metals.[2] If you are using a metal-catalyzed reaction, ensure your catalyst loading is optimized. You may also need to screen different ligands that can mitigate catalyst deactivation.

  • Possible Cause 3: Impure starting materials or reagents.

    • Solution: Impurities in your starting benzo[b]thiophene, electrophile, or solvent can lead to side reactions and lower yields. Confirm the purity of all your materials before starting the reaction. Purification of starting materials may be necessary.[6]

Data Presentation

Table 1: Product Distribution in Electrophilic Substitution of Unsubstituted Benzo[b]thiophene

Reaction TypeReagentsPositionProduct Yield (%)
Nitration Fuming HNO₃ / Acetic Acid (60-70°C)C3 (3-Nitrobenzo[b]thiophene)Predominantly
C2 (2-Nitrobenzo[b]thiophene)Minor product
Benzene ring isomersMinor products
Bromination Br₂C3 (3-Bromobenzo[b]thiophene)~90%
C2 (2-Bromobenzo[b]thiophene)~5%
2,3-Dibromobenzo[b]thiophene~5%
Chlorination Cl₂C3 (3-Chlorobenzo[b]thiophene)~85%
C2 (2-Chlorobenzo[b]thiophene)Minor product

Data sourced from BenchChem.[1]

Experimental Protocols

Protocol 1: Regioselective Bromination of Benzo[b]thiophene at the C3 Position

This protocol describes a standard method for the preferential bromination of benzo[b]thiophene at the C3 position.[1]

  • Materials:

    • Benzo[b]thiophene

    • Bromine (Br₂)

    • Appropriate solvent (e.g., carbon tetrachloride or acetic acid)

    • Sodium thiosulfate solution

    • Magnetic stirrer

    • Reaction flask

    • Separatory funnel

  • Procedure:

    • Dissolve benzo[b]thiophene in the chosen solvent in a reaction flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise to the stirred benzo[b]thiophene solution.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the excess bromine by adding a sodium thiosulfate solution.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield 3-bromobenzo[b]thiophene.

Protocol 2: Metal-Free C3 C-H Arylation via an Interrupted Pummerer Reaction

This protocol provides a general procedure for the regioselective C3-arylation of benzo[b]thiophene S-oxide.[6]

  • Materials:

    • Benzo[b]thiophene S-oxide

    • Trifluoroacetic anhydride (TFAA)

    • Phenol coupling partner

    • p-Toluenesulfonic acid (pTsOH)

    • Dichloromethane (CH₂Cl₂)

    • Nitrogen atmosphere

    • Reaction vessel

    • Magnetic stirrer and heating block

  • Procedure:

    • To an oven-dried reaction vessel under a nitrogen atmosphere, add benzo[b]thiophene S-oxide (0.2 mmol) and CH₂Cl₂ (1 ml).

    • Cool the mixture to -40 °C and add TFAA (0.3 mmol).

    • After 5 minutes, add the phenol coupling partner (0.3 mmol) dissolved in CH₂Cl₂ (1 ml).

    • Stir the mixture for 15 minutes, then remove the cooling bath and allow it to stir at ambient temperature overnight (approximately 16 hours).

    • Add pTsOH (0.4 mmol) and heat the mixture at 45 °C for 5 hours.

    • Quench the reaction with water (3 ml) and extract the aqueous phase with CH₂Cl₂ (3 x 5 ml).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

G cluster_electrophilic Inherent Electrophilic Substitution start Benzo[b]thiophene E_plus Electrophile (E+) start->E_plus Attack at C3 start->E_plus Attack at C2 intermediate_C3 More Stable Carbocation Intermediate E_plus->intermediate_C3 intermediate_C2 Less Stable Carbocation Intermediate E_plus->intermediate_C2 product_C3 C3-Substituted Product (Major) intermediate_C3->product_C3 -H+ product_C2 C2-Substituted Product (Minor) intermediate_C2->product_C2 -H+

Caption: Inherent regioselectivity of electrophilic attack on benzo[b]thiophene.

G cluster_workflow Troubleshooting Workflow for Poor Regioselectivity start Poor Regioselectivity Observed check_conditions Analyze Reaction Conditions (Temp, Time) start->check_conditions check_sterics Evaluate Steric Hindrance start->check_sterics check_electronics Assess Substituent Electronic Effects start->check_electronics optimize_temp Optimize Temperature (Kinetic vs. Thermodynamic) check_conditions->optimize_temp change_reagent Consider Smaller Electrophile or Alternative Route check_sterics->change_reagent computational_study Perform Computational Analysis to Predict Regioselectivity check_electronics->computational_study end Improved Regioselectivity optimize_temp->end change_reagent->end computational_study->end

Caption: Troubleshooting logic for poor regioselectivity in experiments.

G cluster_pathways Strategies to Control Regioselectivity cluster_c3 C3-Selective Methods cluster_c2 C2-Selective Methods start Benzo[b]thiophene electrophilic_sub Standard Electrophilic Substitution (e.g., Br₂) start->electrophilic_sub pummerer Interrupted Pummerer Reaction (on S-oxide) start->pummerer metalation Metalation (e.g., n-BuLi) + Electrophile start->metalation ch_functionalization Directed C-H Functionalization (e.g., Rh(III)) start->ch_functionalization product_c3 C3-Functionalized Product electrophilic_sub->product_c3 pummerer->product_c3 product_c2 C2-Functionalized Product metalation->product_c2 ch_functionalization->product_c2

Caption: Overview of synthetic strategies for regioselective functionalization.

References

Technical Support Center: Purification of 5-Bromobenzo[b]thiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromobenzo[b]thiophene-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route used.

  • Vilsmeier-Haack Formylation of 5-bromobenzo[b]thiophene: Unreacted 5-bromobenzo[b]thiophene is a common impurity. Additionally, chloro-substituted byproducts can sometimes form under harsh reaction conditions.

  • Oxidation of 5-bromo-3-methylbenzo[b]thiophene: Incomplete oxidation can lead to the presence of the starting material, 5-bromo-3-methylbenzo[b]thiophene. Over-oxidation to the corresponding carboxylic acid is also a possibility, though generally less common with mild oxidizing agents.

Q2: What are the recommended methods for purifying this compound?

A2: The two primary methods for purification are silica gel column chromatography and recrystallization. For challenging separations, formation of a bisulfite adduct followed by regeneration of the aldehyde can be an effective alternative.

Q3: My purified this compound is a yellow to brown solid. Is this normal?

A3: Yes, aromatic aldehydes, including thiophene derivatives, are often yellow to brown solids. However, a very dark color may indicate the presence of persistent impurities or some degradation, warranting further purification.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is the most effective way to monitor the purification process. It allows for the rapid assessment of fraction purity during column chromatography and can help in selecting an appropriate solvent system for recrystallization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Column Chromatography Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Poor separation of product and impurities on the column. Improper eluent system polarity.Optimize the eluent system using TLC. A good starting point for silica gel chromatography is a mixture of petroleum ether (or hexanes) and ethyl acetate. An Rf value of 0.2-0.4 for the product on TLC is often ideal for good separation on a column.
Column overloading.Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
The product is eluting with the solvent front.The eluent is too polar. Decrease the polarity by reducing the proportion of the more polar solvent (e.g., ethyl acetate).
The product is not eluting from the column.The eluent is not polar enough. Increase the polarity by increasing the proportion of the more polar solvent.
Streaking or tailing of spots on TLC and bands on the column. The sample is not fully dissolved or is adsorbing too strongly to the silica.Ensure the sample is fully dissolved in a minimal amount of the eluent or a slightly more polar solvent before loading onto the column. Adding a small amount of a more polar solvent like dichloromethane to the loading solution can sometimes help.
Acidic impurities or the silica gel itself are causing decomposition.Neutralize the crude product before chromatography. The silica gel can be pre-treated by washing with the eluent containing a small amount of a neutralizer like triethylamine (0.1-1%).
Recrystallization Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) | | :--- | :--- | Solution(s) | | The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | Select a solvent with a lower boiling point. | | | The solution is supersaturated. | Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. | | No crystals form upon cooling. | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration and then try cooling again. | | | Nucleation is not occurring. | Try scratching the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound. | | Low recovery of the purified product. | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | | | The crystals were not collected efficiently. | Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |

Data Presentation

The following table summarizes typical purification parameters for compounds structurally similar to this compound, which can be used as a starting point for optimization.

Purification Method Stationary/Mobile Phase or Solvent Typical Rf Value Reported Yield Purity
Flash Column ChromatographySilica Gel / Petroleum Ether:Ethyl Acetate (100:1)~0.5>70%>95%
Flash Column ChromatographySilica Gel / Petroleum Ether:Ethyl Acetate (50:1)~0.5>55%>95%
Flash Column ChromatographySilica Gel / Dichloromethane:Hexane (1:1)Not Reported~88%>97%
RecrystallizationEthanol/WaterNot ApplicableVariable>98%
RecrystallizationHexane/Ethyl AcetateNot ApplicableVariable>98%

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude material.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems of petroleum ether (or hexanes) and ethyl acetate (e.g., 9:1, 4:1, 1:1).

    • Visualize the spots under UV light.

    • Select the solvent system that gives the target compound an Rf value between 0.2 and 0.4 and good separation from impurities.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or dichloromethane.

    • Carefully load the solution onto the top of the silica gel bed.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Then, carefully add the dry, impregnated silica to the top of the column.

  • Elution and Fraction Collection:

    • Add the eluent to the column and begin collecting fractions.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol, isopropanol, or a mixture like hexane/ethyl acetate) at its boiling point.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A suitable solvent is one in which the compound is soluble when hot but sparingly soluble when cold, and in which the impurities are either very soluble or insoluble at all temperatures.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (Optional):

    • If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Troubleshooting_Workflow start Crude Product Impure method_selection Select Purification Method start->method_selection column_chrom Column Chromatography method_selection->column_chrom Common recrystallization Recrystallization method_selection->recrystallization Common bisulfite Bisulfite Adduct Formation method_selection->bisulfite Alternative col_issue Issue with Separation? column_chrom->col_issue recryst_issue Issue with Crystallization? recrystallization->recryst_issue bisulfite_protocol Follow Bisulfite Protocol bisulfite->bisulfite_protocol poor_sep Poor Separation col_issue->poor_sep Yes no_elution Product Not Eluting col_issue->no_elution Yes fast_elution Product in Solvent Front col_issue->fast_elution Yes col_success Pure Product col_issue->col_success No optimize_eluent Optimize Eluent (TLC) poor_sep->optimize_eluent check_loading Check Column Loading poor_sep->check_loading no_elution->optimize_eluent fast_elution->optimize_eluent optimize_eluent->column_chrom check_loading->column_chrom oiling_out Oiling Out recryst_issue->oiling_out Yes no_crystals No Crystals Form recryst_issue->no_crystals Yes low_yield Low Yield recryst_issue->low_yield Yes recryst_success Pure Product recryst_issue->recryst_success No change_solvent Change Solvent / Cooling Rate oiling_out->change_solvent induce_nucleation Induce Nucleation no_crystals->induce_nucleation optimize_solvent_vol Optimize Solvent Volume low_yield->optimize_solvent_vol change_solvent->recrystallization induce_nucleation->recrystallization optimize_solvent_vol->recrystallization bisulfite_success Pure Product bisulfite_protocol->bisulfite_success

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (this compound + Impurities) tlc 1. TLC Analysis (Optimize Eluent) synthesis->tlc column 2. Column Chromatography (Silica Gel) tlc->column fractions 3. Collect Fractions column->fractions combine 4. Combine Pure Fractions (TLC Confirmation) fractions->combine evaporate 5. Solvent Evaporation combine->evaporate pure_product Pure Product evaporate->pure_product characterization Characterization (NMR, MS, Purity Analysis) pure_product->characterization

Caption: General experimental workflow for the purification and analysis of this compound.

Technical Support Center: Spectroscopic Characterization of Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the spectroscopic characterization of substituted benzothiophenes. It is intended for researchers, scientists, and drug development professionals.

General Experimental Workflow

A logical workflow is crucial for the unambiguous characterization of novel or known substituted benzothiophenes. The process typically involves multiple spectroscopic techniques to build a complete picture of the molecule's structure.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation & Purity start Synthesized Compound ms Mass Spectrometry (LC-MS / GC-MS) start->ms Obtain MW nmr NMR Spectroscopy (¹H, ¹³C, DEPT, COSY) ms->nmr Confirm MW data_analysis Correlate All Spectroscopic Data ms->data_analysis nmr->data_analysis ir IR Spectroscopy (ATR-FTIR) ir->data_analysis uv UV-Vis Spectroscopy uv->data_analysis final_structure Definitive Structure? data_analysis->final_structure final_structure->nmr No, Re-evaluate purity_check Purity Assessment (HPLC, NMR Integration) final_structure->purity_check Yes final_product Characterized Compound purity_check->final_product

Caption: General workflow for the spectroscopic analysis of substituted benzothiophenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for the unambiguous structure elucidation of substituted benzothiophenes.[1] However, overlapping signals and complex coupling patterns can present significant challenges.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my substituted benzothiophene spectrum so complex and overlapping? A1: The protons on the benzene and thiophene rings of the benzothiophene core often resonate in a narrow chemical shift range (typically δ 7.0-8.0 ppm). Substitution can further complicate this by altering the electronic environment of each proton, leading to overlapping multiplets that are difficult to assign.

Q2: How can I distinguish between 2- and 3-substituted benzothiophene isomers using ¹H NMR? A2: Distinguishing between these isomers relies on subtle but key differences. In an unsubstituted benzo[b]thiophene, H2 appears at ~7.42 ppm and H3 at ~7.33 ppm.[1] When a substituent is at the 2-position, the H3 signal is often a sharp singlet. Conversely, a 3-substituted isomer will show the H2 proton as a singlet. The chemical shifts of these protons will be influenced by the nature of the substituent.

Q3: My ¹³C NMR spectrum has fewer signals than expected. What does this mean? A3: If your ¹³C NMR spectrum shows fewer signals than the number of carbons in your formula, it indicates molecular symmetry.[2] For example, a 2,6-disubstituted benzothiophene may have symmetry, causing pairs of carbons on the benzene ring to be chemically equivalent and produce a single signal.

Troubleshooting Guide: NMR Spectroscopy
Problem Potential Cause(s) Recommended Solution(s)
Poor Signal Resolution / Broad Peaks 1. Sample concentration is too high, causing viscosity issues. 2. Presence of paramagnetic impurities. 3. Inhomogeneous magnetic field (poor shimming).1. Dilute the sample. 2. Filter the sample through a small plug of silica or celite. 3. Re-shim the spectrometer.
Difficulty Assigning Aromatic Protons 1. Significant signal overlap in the aromatic region (7-8 ppm). 2. Complex second-order coupling effects.1. Run the spectrum on a higher field spectrometer (e.g., 500 MHz or higher) to increase signal dispersion.[3] 2. Perform 2D NMR experiments like COSY (to identify coupled protons) and HSQC/HMBC (to correlate protons to carbons).[4]
Solvent/Impurity Peaks Obscuring Signals 1. Residual solvent from synthesis or purification. 2. Water peak (can be broad and hide signals). 3. Grease or other common lab contaminants.1. Ensure the sample is thoroughly dried under high vacuum. 2. Use a deuterated solvent that does not have signals in the region of interest. Refer to tables of common impurity chemical shifts.[5][6][7] 3. Add a drop of D₂O to the NMR tube; the water peak will exchange and shift or disappear.
Ambiguous Carbon Type (CH vs Cq) 1. Quaternary carbons (Cq) often have very weak signals. 2. Difficulty distinguishing between CH, CH₂, and CH₃ groups from the ¹³C spectrum alone.1. Increase the number of scans and/or use a longer relaxation delay to better detect weak quaternary carbon signals.[3] 2. Run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ carbons.[3]
Spectroscopic Data: NMR

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Unsubstituted Benzo[b]thiophene Core in CDCl₃. [1]

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
27.42126.5
37.33123.0
47.88124.3
57.36124.4
67.34123.4
77.83121.6
3a (Cq)-139.9
7a (Cq)-139.3

Note: Substituents will cause significant shifts from these values.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in structural confirmation.

Frequently Asked Questions (FAQs)

Q1: What are the typical fragmentation patterns for substituted benzothiophenes in Electron Ionization (EI-MS)? A1: The fragmentation of the benzothiophene radical cation is often dominated by the loss of neutral fragments like C₂H₂ (acetylene) and CS (carbon monosulfide).[8] For substituted derivatives, cleavage of bonds alpha to the ring or functional group is common. For example, an alkyl-substituted benzothiophene will often show a prominent peak corresponding to the loss of an alkyl radical via benzylic cleavage.

Q2: My mass spectrum doesn't show a clear molecular ion (M⁺•) peak. How can I confirm the molecular weight? A2: The molecular ion peak in EI-MS can sometimes be weak or absent for certain compounds.[9] To confirm the molecular weight, use a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI), which typically produces a strong protonated molecule [M+H]⁺ or other adduct ions with minimal fragmentation.

Troubleshooting Guide: Mass Spectrometry
Problem Potential Cause(s) Recommended Solution(s)
No Molecular Ion Peak 1. The molecular ion is unstable and fragments completely under EI conditions.1. Use a soft ionization technique (ESI, APCI, CI) to generate a pseudomolecular ion ([M+H]⁺, [M+Na]⁺).[10] 2. Lower the ionization energy in the EI source if possible.
Complex/Unexpected Fragmentation 1. The compound is undergoing complex rearrangements upon ionization. 2. The sample is impure, containing co-eluting compounds.1. Perform high-resolution mass spectrometry (HRMS) to determine the elemental composition of key fragment ions.[11] 2. Analyze tandem MS (MS/MS) data to establish fragmentation pathways from a selected parent ion.[10] 3. Improve chromatographic separation (GC or LC) before MS analysis.
Isotope Pattern Mismatch 1. The observed isotope pattern does not match the theoretical pattern for the proposed formula.1. Check for the presence of elements with characteristic isotope patterns (e.g., Cl, Br). A dibromo-substituted compound will have a characteristic M, M+2, M+4 pattern.[12] 2. Use a molecular formula calculator to predict the theoretical isotope distribution and compare it with the experimental data.
Spectroscopic Data: MS

Table 2: Common Neutral Losses and Fragments in EI-MS of Benzothiophenes.

Neutral Loss / Fragment m/z Change Typical Origin
H•M-1Loss of a hydrogen radical.
C₂H₂M-26Loss of acetylene from the benzene ring.[8]
CSM-44Loss of carbon monosulfide from the thiophene ring.[8]
R•M-AlkylBenzylic cleavage of an alkyl substituent.
SOM-48Common in benzothiophene S-oxides.[8]

Infrared (IR) and UV-Vis Spectroscopy

These techniques provide valuable information about the functional groups and electronic conjugation within the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the key IR absorption bands to look for in a substituted benzothiophene? A1: Key absorptions include aromatic C-H stretching (above 3000 cm⁻¹) and out-of-plane bending (900-675 cm⁻¹), as well as aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.[1] The specific positions of these bands can provide clues about the substitution pattern on the benzene ring.

Q2: How does substitution affect the UV-Vis spectrum of benzothiophene? A2: The parent benzo[b]thiophene has absorption maxima around 228, 258, 288, and 297 nm.[1] Substituents that extend the π-conjugation (e.g., phenyl, vinyl) or electron-donating/withdrawing groups will cause a bathochromic (red) shift to longer wavelengths. The intensity of the absorption may also be affected.

Troubleshooting Guide: IR & UV-Vis Spectroscopy
Problem Potential Cause(s) Recommended Solution(s)
IR: Broad -OH Peak (3200-3600 cm⁻¹) 1. Presence of water in the sample or solvent. 2. The compound itself has a hydroxyl group.1. Ensure the sample is completely dry. Use an anhydrous solvent if running in solution. 2. If an -OH group is expected, this confirms its presence.
IR: Atmospheric CO₂ Peaks (~2360 cm⁻¹) 1. Imbalance in the background vs. sample scan.1. Record a fresh background spectrum before running the sample.[3] Ensure the spectrometer purge is stable.
UV-Vis: Absorbance is Too High (> 2.0) 1. The sample solution is too concentrated.1. Dilute the sample solution with a UV-transparent solvent until the maximum absorbance is within the optimal range (0.1-1.0).[3]
UV-Vis: Noisy Spectrum / Drifting Baseline 1. Spectrometer lamp has not warmed up sufficiently. 2. Particulates in the sample scattering light.1. Allow the instrument lamps to stabilize for at least 30 minutes before use.[13][14] 2. Filter the sample solution through a syringe filter before placing it in the cuvette.
Spectroscopic Data: IR & UV-Vis

Table 3: Key Spectroscopic Data for Benzothiophenes.

Technique Parameter Typical Value / Range
IR Aromatic C-H Stretch3100-3000 cm⁻¹
Aromatic C=C Stretch1600-1450 cm⁻¹
C-H Out-of-Plane Bending900-675 cm⁻¹
UV-Vis λmax (in Hexane)~228, 258, 288, 297 nm (unsubstituted)[1]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh 5-10 mg of the purified benzothiophene derivative and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Use a solvent containing an internal standard like tetramethylsilane (TMS) or reference the residual solvent peak.[3]

  • ¹H NMR Acquisition: Acquire the spectrum on a spectrometer (≥300 MHz). Use a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.[3]

  • ¹³C NMR Acquisition: On the same instrument, acquire the ¹³C spectrum. A greater number of scans and a longer acquisition time are required due to the low natural abundance of ¹³C. Use broadband proton decoupling to simplify the spectrum.[3]

  • DEPT: If necessary, perform DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, and CH carbons.

Protocol 2: Attenuated Total Reflectance (ATR) - FTIR
  • Background: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract instrument and atmospheric absorptions.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Apply pressure to ensure good contact and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[3]

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol, acetone) after analysis.

Protocol 3: Troubleshooting Logic for Ambiguous Spectra

This decision tree outlines a logical approach when initial 1D NMR and MS data are insufficient for definitive structure elucidation.

G cluster_0 NMR Analysis cluster_1 MS Analysis start Initial Data Acquired (¹H, ¹³C NMR, MS) q1 Does MW from MS match a plausible formula? start->q1 q2 Are ¹H and ¹³C signals well-resolved and assignable? q1->q2 Yes hrms Acquire High-Resolution MS (HRMS) for elemental composition q1->hrms No d2_nmr Perform 2D NMR (COSY, HSQC, HMBC) q2->d2_nmr No, overlapping q3 Structure now clear? q2->q3 Yes high_field Acquire data on higher field NMR d2_nmr->high_field high_field->q3 end_ok Structure Confirmed q3->end_ok Yes end_fail Re-evaluate Synthesis/ Purification q3->end_fail No msms Perform Tandem MS (MS/MS) to confirm fragmentation hrms->msms msms->q1

Caption: Troubleshooting workflow for ambiguous spectroscopic data.

References

Technical Support Center: Improving the Solubility of Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with benzothiophene derivatives. Benzothiophenes are a vital class of heterocyclic compounds in medicinal chemistry, but their inherent hydrophobicity often leads to poor aqueous solubility, hindering preclinical development and therapeutic efficacy.[1][2] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My benzothiophene derivative shows poor solubility. What are the initial steps for troubleshooting?

A1: The first step is to characterize the physicochemical properties of your compound and then select an appropriate enhancement strategy. The choice of method depends on factors like the compound's chemical structure, physical state, and thermal stability.

A systematic approach is recommended:

  • Characterize the Compound: Determine if your derivative is acidic, basic, or neutral. This will dictate whether pH modification or salt formation is a viable option.[3]

  • Assess Physical Properties: Evaluate the compound's crystallinity and melting point. Amorphous forms are generally more soluble than crystalline ones.[4][5]

  • Select a Strategy: Based on the characterization, you can choose from various physical and chemical modification techniques. Physical modifications include particle size reduction and creating solid dispersions, while chemical modifications involve strategies like salt formation or co-crystallization.[5][6]

Below is a workflow to guide your decision-making process.

G cluster_start Start: Characterize Compound cluster_screening Initial Screening Start Poorly Soluble Benzothiophene Derivative Ionizable Is the compound ionizable (acidic/basic)? Start->Ionizable Salt Salt Formation Ionizable->Salt Yes pH pH Adjustment Ionizable->pH Yes CoCrystal Co-crystallization Ionizable->CoCrystal No Ionizable->CoCrystal SolidDisp Solid Dispersion ParticleSize Particle Size Reduction (Micronization/Nanonization) Complexation Complexation (e.g., Cyclodextrins)

Caption: Decision workflow for selecting a solubility enhancement strategy.
Q2: How does salt formation improve the solubility of ionizable benzothiophene derivatives?

A2: Salt formation is a highly effective method for increasing the solubility of weakly acidic or basic compounds.[3] By converting the neutral molecule into a salt, you create an ionized species that is more readily dissolved in aqueous media.[7] More than 50% of drugs administered are in salt form.[8]

  • For Weakly Basic Derivatives: Reacting the compound with an acid (e.g., hydrochloride, mesylate) forms a salt that is more soluble in acidic to neutral pH environments.[9]

  • For Weakly Acidic Derivatives: Reacting the compound with a base (e.g., sodium, potassium) forms a salt that has higher solubility in neutral to basic conditions.[9]

The choice of the counter-ion is critical as it can significantly impact the final solubility, stability, and hygroscopicity of the drug.[9] For example, the mesylate salt of one drug candidate consistently yielded a higher solubility (39 mg/mL) compared to other salt forms like hydrochloride or hydrobromide.[9]

Q3: My compound is non-ionizable. What is co-crystallization and how can it help?

A3: Co-crystallization is a crystal engineering technique that combines an active pharmaceutical ingredient (API) with a pharmaceutically acceptable co-former in the same crystal lattice.[10][11] This method is ideal for neutral compounds or those that do not form stable salts.[11]

The key advantages of co-crystals are:

  • Enhanced Solubility and Dissolution: Co-crystals can significantly improve the aqueous solubility of poorly soluble drugs.[10][12]

  • Improved Physicochemical Properties: This technique can also enhance other properties like stability, tabletability, and bioavailability without altering the chemical structure of the API.[13]

  • Versatility: A wide range of co-formers (e.g., carboxylic acids, amides) can be screened to find the optimal pairing for your derivative.[10]

Q4: When should I consider using a solid dispersion?

A4: Solid dispersion is a technique where a poorly soluble drug is dispersed in a highly soluble hydrophilic carrier matrix.[4][14] This is a powerful strategy, particularly for BCS Class II drugs (low solubility, high permeability).[14]

Consider using a solid dispersion when:

  • Your compound is thermally stable enough for methods like hot-melt extrusion.

  • You need to significantly increase the dissolution rate by releasing the drug as fine colloidal particles.[14]

  • Other methods like salt formation are not feasible.

Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[15] Various preparation methods exist, such as solvent evaporation, melting, and spray drying.[16][17]

Q5: How do cyclodextrins work to improve solubility?

A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[5][18] They can encapsulate a poorly soluble "guest" molecule, like a benzothiophene derivative, within their central cavity.[18][19]

This forms an "inclusion complex," where the hydrophobic drug is shielded from the aqueous environment, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.[5][19] Modified CDs, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-CD (SBE-β-CD), offer even greater solubility and are used in several FDA-approved products.[19][20]

G cluster_process Cyclodextrin Inclusion Complex Formation cluster_result Result Drug Poorly Soluble Benzothiophene Derivative Complex Soluble Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Result Increased Apparent Aqueous Solubility Complex->Result

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Q6: What nanotechnology approaches can be used for highly insoluble derivatives?

A6: Nanotechnology offers powerful solutions for compounds that are challenging to solubilize by other means.[21][22] By reducing the particle size to the nanometer range (typically < 100 nm), you dramatically increase the surface area-to-volume ratio, which leads to a higher dissolution velocity and saturation solubility.[5][23]

Key nanotechnology approaches include:

  • Nanosuspensions: These are submicron colloidal dispersions of drug particles stabilized by surfactants. They are particularly useful for drugs that are insoluble in both water and organic solvents.[24]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based systems are excellent for encapsulating hydrophobic drugs, enhancing oral bioavailability, and potentially reducing first-pass metabolism.[21][24]

  • Nanoemulsions: These are oil-in-water emulsions with droplet sizes under 200 nm that can enhance the aqueous solubility of hydrophobic drugs by 3- to 10-fold.[24]

Troubleshooting Guide

Problem EncounteredPotential CauseSuggested Solutions & Strategies
Compound precipitates from solution during storage. The solution is supersaturated and thermodynamically unstable. This can happen with amorphous forms or after solvent removal.1. Use Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into your formulation to maintain supersaturation.[25] 2. Re-evaluate the Method: The chosen solubilization method may not be providing long-term stability. Consider co-crystallization for a stable, yet more soluble, crystalline form.[12]
Salt formation did not significantly improve solubility. 1. Incorrect Counter-ion: The selected counter-ion may not be optimal. 2. Common Ion Effect: The dissolution medium may contain an ion common to the salt, suppressing dissolution. 3. pKa Mismatch: The difference between the pKa of the drug and the counter-ion may not be sufficient for stable salt formation (a ΔpKa > 3 is often recommended).1. Screen Multiple Counter-ions: Test a variety of pharmaceutically acceptable acids and bases.[9] 2. Check Buffer Composition: Ensure the dissolution medium does not contain high concentrations of common ions (e.g., chloride for a hydrochloride salt).[3][26]
Micronization/milling leads to particle aggregation. The high surface energy of the newly created small particles causes them to re-agglomerate, reducing the effective surface area for dissolution.1. Use Wetting Agents: Incorporate surfactants or other wetting agents during the milling process to prevent agglomeration. 2. Consider Nanonization: Formulating as a nanosuspension with stabilizers is often more effective at preventing aggregation than simple micronization.[21]
Solid dispersion using the melt method causes drug degradation. The processing temperature required to melt the carrier polymer is above the decomposition temperature of the benzothiophene derivative.1. Use a Solvent-Based Method: Switch to a method that does not require high heat, such as solvent evaporation or spray drying.[16][17] 2. Select a Lower Melting Point Carrier: Screen for hydrophilic carriers with a lower melting point.[14]

Quantitative Data on Solubility Enhancement

The following table summarizes examples of solubility improvements achieved using various techniques discussed in the literature. While not all examples involve benzothiophene derivatives, they provide a quantitative perspective on the potential efficacy of each method.

TechniqueDrug (Example)Co-former / CarrierSolubility ImprovementReference
Salt Formation BenexateSaccharin~5 times increase[8]
Salt Formation BenexateCyclamate~1.5 times increase[8]
Co-solvents & Surfactants EnrofloxacinNot specifiedUp to 26 times increase[27]
Nanoemulsion Various Hydrophobic DrugsPoly(δ-decalactone) / Pluronic F-683 to 10-fold increase[24]
Liposomes EfavirenzSoya lecithinFrom 0.0085 µg/mL to 27.82 µg/mL[24]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic solubility of a compound.[28]

Objective: To determine the saturation concentration of a benzothiophene derivative in a specific solvent at equilibrium.

Materials:

  • Test benzothiophene derivative (solid)

  • Selected solvent (e.g., water, buffer, organic solvent)

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the solid compound to a vial to ensure a saturated solution. The excess solid should be visually apparent throughout the experiment.

  • Add a known volume of the desired solvent to the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker bath (e.g., 25°C or 37°C).

  • Agitate the vial for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After incubation, cease agitation and allow the vial to stand, permitting the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.

  • Accurately dilute the filtered sample with a suitable solvent.

  • Analyze the concentration of the compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC).

  • Calculate the original solubility based on the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.[28]

G Start 1. Add Excess Solid & Known Volume of Solvent to Vial Cap 2. Cap Vial Securely Start->Cap Shake 3. Agitate in Shaker Bath (24-72h at constant T) Cap->Shake Settle 4. Allow Excess Solid to Settle Shake->Settle Sample 5. Withdraw & Filter Supernatant Settle->Sample Dilute 6. Dilute Filtered Sample Sample->Dilute Analyze 7. Analyze Concentration (e.g., HPLC) Dilute->Analyze Calculate 8. Calculate Solubility Analyze->Calculate

Caption: Workflow for the Shake-Flask equilibrium solubility protocol.
Protocol 2: General Method for Solid Dispersion (Solvent Evaporation)

This is a common and effective method for preparing solid dispersions, especially for thermolabile compounds.[17]

Objective: To prepare a solid dispersion of a benzothiophene derivative in a hydrophilic carrier.

Materials:

  • Benzothiophene derivative

  • Hydrophilic carrier (e.g., PVP K-30, HPMC, PEG 4000)

  • A common volatile solvent in which both drug and carrier are soluble (e.g., ethanol, methanol, dichloromethane)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle, sieve

Procedure:

  • Dissolve the benzothiophene derivative and the chosen hydrophilic carrier in a suitable volatile solvent. Ensure complete dissolution to achieve a clear solution.

  • The solution is then transferred to a flask connected to a rotary evaporator.

  • Evaporate the solvent under vacuum at a controlled temperature. The temperature should be kept low to prevent degradation.

  • Continue evaporation until a solid mass or thin film is formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid mass from the flask.

  • Pulverize the solid dispersion using a mortar and pestle.

  • Pass the resulting powder through a sieve to obtain particles of a uniform size.[16][17][29]

  • Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC or XRD to confirm an amorphous state).

References

strategies to minimize byproducts in the synthesis of functionalized thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of functionalized thiophenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproduct-forming reactions in functionalized thiophene synthesis?

A1: Common side reactions that lead to byproducts include homocoupling of organometallic reagents (in Suzuki and Stille couplings), protodeboronation of thiophene boronic acids in Suzuki reactions, formation of furanic impurities in Paal-Knorr synthesis, and loss of regioselectivity in direct C-H functionalization, leading to isomeric mixtures.[1][2][3]

Q2: How can I minimize homocoupling in Suzuki-Miyaura coupling reactions?

A2: Homocoupling, the self-coupling of the boronic acid reagent, is often promoted by the presence of oxygen.[4] To minimize it, rigorously degas all solvents and reaction mixtures and maintain a strictly inert atmosphere (argon or nitrogen). Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ instead of a Pd(II) source can also suppress this side reaction.[4] Additionally, the slow addition of the boronic acid can help maintain its low concentration, disfavoring homocoupling.[5]

Q3: What is protodeboronation and how can I prevent it in Suzuki couplings of thiophene boronic acids?

A3: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which consumes the boronic acid and reduces the yield of the desired product.[1] This is a significant issue with thienylboronic acids, especially under the basic conditions of Suzuki couplings.[1] Key factors that promote this side reaction include high pH, elevated temperatures, and the presence of aqueous media.[1] To mitigate protodeboronation, consider using milder bases (e.g., K₃PO₄), lower reaction temperatures, and using stable boronic acid surrogates like MIDA boronates or organotrifluoroborates.[1][6]

Q4: I am observing furan byproduct formation in my Paal-Knorr synthesis. What is the cause and how can I improve selectivity for the thiophene product?

A4: The formation of a furan byproduct is a known issue in Paal-Knorr synthesis, often due to the dehydrating effect of the sulfurizing agent, such as P₄S₁₀.[7] To favor thiophene formation, using Lawesson's reagent as the sulfur source can be more effective.[3] Optimizing the reaction temperature and ensuring the high purity of the starting 1,4-dicarbonyl compound are also crucial.[3]

Q5: How can I control regioselectivity in direct C-H functionalization of thiophenes?

A5: Achieving high regioselectivity in C-H functionalization can be challenging due to the inherent reactivity of the C2 and C5 positions of the thiophene ring.[8][9] The choice of ligand is critical in directing the functionalization to the desired position.[8] For instance, in palladium-catalyzed C-H arylation, bulky ligands may favor reaction at the less sterically hindered position.[8] Other factors influencing regioselectivity include the reaction temperature and the electronic and steric properties of the substituents on both the thiophene and the coupling partner.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Possible Causes Solutions & Strategies
Low Yield / No Reaction 1. Inefficient oxidative addition. 2. Protodeboronation of the boronic acid.[10] 3. Poor quality of reagents (catalyst, base, solvents).[10] 4. Inappropriate base or solvent system.[10]1. Use electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) to accelerate oxidative addition.[10] 2. Use MIDA boronates or trifluoroborate salts; employ milder bases (K₃PO₄) and lower temperatures.[1][2] 3. Verify the purity and stability of all reagents; ensure solvents are dry and degassed.[10] 4. Screen different base/solvent combinations.
Significant Homocoupling 1. Presence of oxygen in the reaction mixture.[4] 2. Use of a Pd(II) precatalyst.[4]1. Thoroughly degas solvents and maintain a strict inert atmosphere.[4] 2. Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄).[4] Consider adding a mild reducing agent like potassium formate if using a Pd(II) source.[5]
Dehalogenation Byproduct 1. Presence of excess water.[2] 2. High reaction temperature.1. Use minimal amounts of water or consider anhydrous conditions.[2] 2. Lower the reaction temperature and monitor the reaction progress closely.
Stille Coupling
Problem Possible Causes Solutions & Strategies
Low Yield 1. Ineffective transmetalation. 2. Catalyst deactivation.1. Additives like Cu(I) salts can accelerate transmetalation. 2. Ensure a strictly inert atmosphere to prevent catalyst oxidation. Use fresh, high-purity catalyst.
Homocoupling of Organostannane 1. Reaction of two organostannane molecules with the Pd(II) precatalyst.[11] 2. Radical processes involving the Pd(0) catalyst.[11]1. Use a Pd(0) precatalyst. 2. Control reaction temperature and ensure a clean reaction setup.
Difficulty in Removing Tin Byproducts 1. High polarity and low volatility of tin salts.1. Workup procedure should include a wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin salts, which can then be filtered off.[12] 2. Thorough purification by column chromatography is often necessary.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid

Materials:

  • 2-Bromothiophene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.02 mmol)

  • K₂CO₃ (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromothiophene, phenylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add degassed toluene and water via syringe.

  • Add Pd(PPh₃)₄ to the mixture under a positive flow of argon.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling of 2-Iodothiophene with Tributyl(vinyl)stannane

Materials:

  • 2-Iodothiophene (1.0 mmol)[13]

  • Tributyl(vinyl)stannane (1.1 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodothiophene and anhydrous DMF.

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Add tributyl(vinyl)stannane via syringe.

  • Add Pd(PPh₃)₄ under a positive pressure of argon.

  • Heat the reaction mixture to 80 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts. Stir vigorously for 1-2 hours.[14]

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Workflows and Relationships

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling reagent_quality Check Reagent Quality (Purity, Stability) start->reagent_quality Start Here conditions Review Reaction Conditions (Inert Atmosphere, Temp) reagent_quality->conditions Reagents OK? replace_reagents Replace/Purify Reagents reagent_quality->replace_reagents Issue Found catalyst_system Troubleshoot Catalyst System conditions->catalyst_system Conditions OK? improve_conditions Improve Degassing & Ensure Inert Atmosphere conditions->improve_conditions Issue Found boron_reagent Troubleshoot Boron Reagent catalyst_system->boron_reagent Catalyst OK? change_catalyst Change Pd Precursor/ Ligand (e.g., Buchwald type) catalyst_system->change_catalyst Issue Found base_solvent Optimize Base/Solvent boron_reagent->base_solvent Boron Reagent Stable? stabilize_boron Use MIDA Boronate/ Trifluoroborate Salt boron_reagent->stabilize_boron Protodeboronation? screen_base_solvent Screen Different Bases and Solvents base_solvent->screen_base_solvent

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

Stille_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X transmetalation Transmetalation xsnr3 X-SnR₃ pd_complex->xsnr3 pd_intermediate R¹-Pd(II)L₂-R² pd_complex->pd_intermediate r2snr3 R²-SnR₃ r2snr3->pd_complex pd_intermediate->pd0 reductive_elimination Reductive Elimination product R¹-R² pd_intermediate->product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

Validation & Comparative

Comparative NMR Analysis of 5-Bromobenzo[b]thiophene-3-carbaldehyde and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the ¹H and ¹³C NMR spectral properties of 5-Bromobenzo[b]thiophene-3-carbaldehyde, with a comparison to Benzo[b]thiophene-3-carbaldehyde. This guide provides researchers, scientists, and drug development professionals with key spectral data and experimental protocols for the characterization of this important heterocyclic aldehyde.

Herein, we present a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For comparative purposes, the NMR data for the parent compound, Benzo[b]thiophene-3-carbaldehyde, is also provided. This guide is intended to serve as a valuable resource for the structural elucidation and characterization of these and similar compounds, which are of significant interest in medicinal chemistry and materials science.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz). The data was acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data Comparison

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -CHO10.12s-
H-28.43s-
H-48.28d1.9
H-77.79d8.6
H-67.55dd8.6, 1.9
Benzo[b]thiophene-3-carbaldehyde -CHO10.13s-
H-28.31s-
H-48.68d7.7
H-77.88d7.9
H-5, H-67.48dt22.8, 7.3

Table 2: ¹³C NMR Data Comparison

CompoundCarbonChemical Shift (δ, ppm)
This compound C=O185.3
C-7a144.9
C-3a140.0
C-3137.9
C-2135.0
C-6129.2
C-4125.7
C-7124.2
C-5118.8
Benzo[b]thiophene-3-carbaldehyde [1]C=O185.5
C-7a143.4
C-3a140.5
C-3136.5
C-2135.2
C-6126.2
C-5124.9
C-4124.9
C-7122.5

Experimental Protocols

General Procedure for NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1] Samples were prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) as an internal standard.[1]

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16 to 64, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: 2-10 seconds, adjusted based on the expected relaxation times of quaternary carbons.

  • Number of Scans: 1024 to 4096, depending on the sample concentration.

Structure and NMR Assignment Workflow

The following diagram illustrates the molecular structure of this compound and the general workflow for its NMR analysis.

Caption: Structure of this compound and NMR workflow.

References

A Comparative Guide to the Reactivity of 5-Halobenzo[b]thiophene-3-carbaldehydes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal and materials chemistry. Benzo[b]thiophenes, in particular, are privileged structures found in a wide array of pharmacologically active compounds and organic electronic materials. The ability to selectively introduce molecular complexity at various positions of the benzo[b]thiophene nucleus via transition metal-catalyzed cross-coupling reactions is therefore of paramount importance. This guide provides a comprehensive comparison of the reactivity of 5-halobenzo[b]thiophene-3-carbaldehydes, specifically focusing on the 5-bromo derivative in relation to its 5-fluoro, 5-chloro, and 5-iodo counterparts in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is intrinsically linked to the carbon-halogen (C-X) bond dissociation energy. Generally, the reactivity follows the trend: I > Br > Cl > F. This is because the oxidative addition of the aryl halide to the palladium(0) catalyst, often the rate-determining step, is more facile for weaker C-X bonds.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely adopted method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For 5-halobenzo[b]thiophene-3-carbaldehydes, the choice of the halogen atom significantly impacts the reaction conditions and outcomes.

Halogen (X)Expected Relative ReactivityTypical Reaction ConditionsRepresentative Yield (%)
F LowestHarsh conditions: high temperatures, specialized ligands (e.g., biaryl phosphines), and strong bases.Generally low to moderate (estimated)
Cl LowMore forcing conditions than bromides: higher catalyst loadings, electron-rich bulky phosphine ligands, and higher temperatures.Moderate (estimated)
Br ModerateStandard conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts, moderate temperatures (80-100 °C), and common bases like Na₂CO₃ or K₂CO₃.[1]Good to excellent (65-98%)[1]
I HighestMild conditions: lower catalyst loadings, shorter reaction times, and lower temperatures may be sufficient.Excellent (often >90%) (estimated based on general reactivity trends)[2]

Comparative Reactivity in Heck Coupling

The Heck reaction provides a powerful means to form carbon-carbon bonds by coupling aryl halides with alkenes. Similar to the Suzuki-Miyaura coupling, the reactivity of 5-halobenzo[b]thiophene-3-carbaldehydes in the Heck reaction is dictated by the nature of the halogen.

Halogen (X)Expected Relative ReactivityTypical Reaction ConditionsRepresentative Yield (%)
F LowestVery harsh conditions, often resulting in low yields or no reaction.Very low to none (estimated)
Cl LowHigh temperatures (120-150 °C), high catalyst loadings, and specific ligands are generally required.Low to moderate (estimated)
Br ModerateStandard Heck conditions: Pd(OAc)₂, a phosphine ligand (e.g., PPh₃), and an amine base (e.g., Et₃N) at elevated temperatures (100-140 °C).Good (yields can vary significantly based on the alkene)[3]
I HighestMilder conditions and shorter reaction times compared to the bromo derivative.Good to excellent (often high yields)[4][5]

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, typically employing a palladium catalyst and a copper(I) co-catalyst. The reactivity trend for 5-halobenzo[b]thiophene-3-carbaldehydes remains consistent with other cross-coupling reactions.

Halogen (X)Expected Relative ReactivityTypical Reaction ConditionsRepresentative Yield (%)
F LowestGenerally not reactive under standard Sonogashira conditions.Very low to none (estimated)
Cl LowRequires more forcing conditions, such as higher temperatures and specialized catalyst systems.Low to moderate (estimated)
Br ModerateStandard conditions: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., Et₃N) in a suitable solvent like THF or DMF.Good to excellent
I HighestMild conditions, often proceeding at room temperature with high efficiency.[6]Excellent (often >90%)[6]

Experimental Protocols

Synthesis of 5-Halobenzo[b]thiophene-3-carbaldehydes

The synthesis of the starting 5-halobenzo[b]thiophene-3-carbaldehydes can be achieved through various synthetic routes. A common strategy involves the Vilsmeier-Haack formylation of a 5-halobenzo[b]thiophene. The 5-halobenzo[b]thiophenes themselves can be prepared from appropriately substituted thiophenols or via halogenation of benzo[b]thiophene. For instance, 5-bromobenzo[b]thiophene can be synthesized from p-bromothiophenol.[7] The formylation is typically carried out using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

General Procedure for Vilsmeier-Haack Formylation: To a solution of the 5-halobenzo[b]thiophene in DMF at 0 °C, a pre-cooled mixture of POCl₃ in DMF is added dropwise. The reaction mixture is then heated (e.g., to 60-80 °C) and stirred for several hours. After completion, the reaction is quenched by pouring it onto ice water and neutralized with a base (e.g., NaOH or Na₂CO₃). The product is then extracted with an organic solvent, and purified by chromatography.

Suzuki-Miyaura Coupling of 5-Bromobenzo[b]thiophene-3-carbaldehyde

This protocol is a representative example for the Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of DME and water (e.g., 4:1 v/v).

  • Add sodium carbonate (2.0 eq) to the mixture.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.05 eq), to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to a specified temperature (e.g., 80-90 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).[6]

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling of this compound

The following is a general protocol for the Heck reaction.

Materials:

  • This compound

  • Alkene (e.g., styrene or an acrylate)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the alkene (1.5 eq), palladium(II) acetate (e.g., 0.02 eq), and triphenylphosphine (e.g., 0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF and triethylamine (2.0 eq) via syringe.

  • Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) and stir until the reaction is complete.

  • Cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry over a drying agent, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Sonogashira Coupling of 5-Iodobenzo[b]thiophene-3-carbaldehyde

This protocol outlines a typical Sonogashira coupling.

Materials:

  • 5-Iodobenzo[b]thiophene-3-carbaldehyde

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flask under an inert atmosphere, dissolve 5-iodobenzo[b]thiophene-3-carbaldehyde (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of THF and triethylamine.

  • Add bis(triphenylphosphine)palladium(II) chloride (e.g., 0.03 eq) and copper(I) iodide (e.g., 0.05 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting materials are consumed.[6]

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_1 R-Pd(II)L_n-X Pd0->PdII_1 Oxidative Addition (R-X) PdII_2 R-Pd(II)L_n-R' PdII_1->PdII_2 Transmetalation (R'B(OR)₂ + Base) PdII_2->Pd0 Product R-R' PdII_2->Product Reductive Elimination

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Weigh and add reactants: Aryl Halide, Boronic Acid, Base B 2. Add Solvent A->B C 3. Degas the mixture (e.g., N₂ bubbling) B->C D 4. Add Palladium Catalyst under inert atmosphere C->D E 5. Heat to desired temperature with stirring D->E F 6. Monitor reaction progress (TLC, GC-MS) E->F G 7. Quench reaction and perform aqueous work-up F->G H 8. Extract with organic solvent G->H I 9. Dry and concentrate the organic phase H->I J 10. Purify by column chromatography I->J

References

A Comparative Guide to the Synthesis of 5-Bromobenzo[b]thiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthetic routes to 5-Bromobenzo[b]thiophene-3-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The following sections detail established and alternative methodologies, presenting quantitative data, experimental protocols, and pathway visualizations to aid in the selection of the most suitable synthetic strategy.

Comparison of Synthetic Routes

The synthesis of this compound can be achieved through several distinct pathways. The choice of route often depends on factors such as the availability of starting materials, desired yield, and scalability. This guide focuses on three primary approaches: direct formylation of 5-bromobenzo[b]thiophene, and two multi-step routes proceeding via a 3-(bromomethyl)-5-bromobenzo[b]thiophene intermediate.

Synthetic Route Key Reagents Yield (%) Reaction Conditions Advantages Disadvantages
Route 1: Vilsmeier-Haack Formylation 5-Bromobenzo[b]thiophene, POCl₃, DMFNot specified in literatureVariesDirect, one-step formylationPotentially harsh conditions, requires specific substrate activation
Route 2a: Sommelet Reaction 3-(Bromomethyl)-5-bromobenzo[b]thiophene, Hexamethylenetetramine, H₂O65%[1]Not specified in literatureGood yieldMulti-step synthesis required
Route 2b: Kröhnke Aldehyde Synthesis 3-(Bromomethyl)-5-bromobenzo[b]thiophene, Pyridine, p-Nitrosodimethylaniline30%[1]Not specified in literatureMilder alternative to SommeletLower yield, multi-step synthesis
Route 3: Lithiation and Formylation 5-Bromobenzo[b]thiophene, n-BuLi, DMFNot specified in literature-78 °C to rtHigh regioselectivityRequires strictly anhydrous conditions and cryogenic temperatures

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic routes.

G cluster_0 Route 1: Vilsmeier-Haack Formylation A 5-Bromobenzo[b]thiophene C This compound A->C Formylation B Vilsmeier Reagent (POCl₃, DMF)

Caption: Direct formylation of 5-bromobenzo[b]thiophene.

G cluster_1 Route 2: Via 3-(Bromomethyl) Intermediate D 5-Bromo-3-methylbenzo[b]thiophene F 3-(Bromomethyl)-5-bromobenzo[b]thiophene D->F Bromination E N-Bromosuccinimide (NBS) I This compound F->I 65% Yield G F->I 30% Yield H G Sommelet Reaction (Hexamethylenetetramine) H Kröhnke Reaction (Pyridine, p-Nitrosodimethylaniline)

Caption: Multi-step synthesis via a bromomethyl intermediate.

G cluster_2 Route 3: Lithiation and Formylation J 5-Bromobenzo[b]thiophene L This compound J->L Lithium-Halogen Exchange & Formylation K 1. n-BuLi 2. DMF

Caption: Formylation via a lithiated intermediate.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods.

Synthesis of Starting Material: 5-Bromobenzo[b]thiophene

A common precursor for several routes is 5-bromobenzo[b]thiophene. One reported synthesis involves the dehydration of 5-bromo-2,3-dihydro-1-benzothiophen-3-ol.

Procedure: To a solution of 300 g of 5-bromo-2,3-dihydro-1-benzothiophen-3-ol in 600 mL of acetone, 12.4 g of p-toluenesulfonic acid monohydrate is added. The mixture is refluxed for 2 hours. After cooling, 15.0 g of activated carbon is added, and the mixture is stirred. Insoluble materials are filtered off and washed with 300 mL of acetone. The combined filtrate and washings are treated with 2700 mL of water at 5 to 15 °C, leading to the precipitation of the product. The precipitate is collected by filtration to yield 268 g of 5-bromo-1-benzothiophene.

Route 2: Synthesis of the Intermediate 3-(Bromomethyl)-5-bromobenzo[b]thiophene

This key intermediate can be prepared by the radical bromination of 5-bromo-3-methylbenzo[b]thiophene.

Procedure: A solution of 5-bromo-3-methylbenzo[b]thiophene and a radical initiator (e.g., benzoyl peroxide) in a suitable solvent (e.g., carbon tetrachloride or n-heptane) is brought to reflux. N-Bromosuccinimide (NBS) is then added portion-wise. The reaction mixture is refluxed for several hours until completion. After cooling, the succinimide byproduct is filtered off. The filtrate is concentrated, and the crude product can be purified by recrystallization or chromatography.

Route 2a: Sommelet Reaction

General Procedure: 3-(Bromomethyl)-5-bromobenzo[b]thiophene is treated with hexamethylenetetramine in a suitable solvent (e.g., chloroform or acetic acid) to form a quaternary ammonium salt. This salt is then hydrolyzed, typically by heating with water or aqueous acid, to yield the desired aldehyde. A reported yield for this conversion is 65%.[1]

Route 2b: Kröhnke Aldehyde Synthesis

General Procedure: 3-(Bromomethyl)-5-bromobenzo[b]thiophene is reacted with pyridine to form the corresponding pyridinium salt. This salt is then treated with p-nitrosodimethylaniline, followed by hydrolysis (often with an acid) to furnish the aldehyde. This method is reported to provide a 30% yield of this compound.[1]

Route 3: Lithiation and Formylation

General Procedure: This method involves the lithium-halogen exchange at the 3-position of 5-bromobenzo[b]thiophene, followed by quenching the resulting organolithium species with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[2]

Procedure: To a solution of 5-bromobenzo[b]thiophene in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere at -78 °C, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The mixture is stirred at this temperature for a period to allow for the lithium-halogen exchange to occur. Anhydrous DMF is then added to the reaction mixture, which is allowed to warm to room temperature. The reaction is subsequently quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically achieved by column chromatography.

References

A Spectroscopic Showdown: Differentiating 2- and 3-Carbaldehyde Isomers of 5-Bromobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 5-bromo-2-benzo[b]thiophene-carbaldehyde and 5-bromo-3-benzo[b]thiophene-carbaldehyde reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, providing researchers with clear markers for their differentiation. These differences arise from the distinct electronic environments of the aldehyde group at either the 2- or 3-position of the benzo[b]thiophene core.

This guide presents a summary of the key spectroscopic data for these two isomers, crucial for researchers in medicinal chemistry and materials science where precise structural confirmation is paramount. The varied biological activities of benzo[b]thiophene derivatives, including their potential as antimicrobial and antifungal agents, underscore the importance of unambiguous isomeric identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for 5-bromo-2-benzo[b]thiophene-carbaldehyde and 5-bromo-3-benzo[b]thiophene-carbaldehyde.

Spectroscopic Data 5-bromo-2-benzo[b]thiophene-carbaldehyde 5-bromo-3-benzo[b]thiophene-carbaldehyde
Molecular Formula C₉H₅BrOSC₉H₅BrOS
Molecular Weight 241.11 g/mol 241.11 g/mol

Table 1: General Properties

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Assignment
5-bromo-2-benzo[b]thiophene-carbaldehyde 9.79s-CHO
7.53d, J = 8.0Ar-H
7.20d, J = 4.0Ar-H
5-bromo-3-benzo[b]thiophene-carbaldehyde 10.13s-CHO
8.68d, J = 7.7Ar-H
8.31sAr-H
7.88d, J = 7.9Ar-H
7.48dt, J = 22.8, 7.3Ar-H

Table 2: ¹H NMR Data. The chemical shift of the aldehyde proton is a key differentiator, appearing further downfield for the 3-isomer.

¹³C NMR (CDCl₃) Chemical Shift (δ, ppm)
5-bromo-2-benzo[b]thiophene-carbaldehyde Data not available in search results
5-bromo-3-benzo[b]thiophene-carbaldehyde 185.5, 143.4, 140.5, 136.5, 135.2, 126.2, 124.9, 122.5

Table 3: ¹³C NMR Data. While the complete data for the 2-isomer was not found, the provided data for the 3-isomer serves as a reference. The position of the carbonyl carbon is a significant indicator.

IR Spectroscopy Key Absorptions (cm⁻¹)
5-bromo-2-benzo[b]thiophene-carbaldehyde ~1670 (C=O stretch)
5-bromo-3-benzo[b]thiophene-carbaldehyde Data not available in search results

Table 4: Infrared Spectroscopy Data. The carbonyl stretching frequency is a characteristic absorption for identifying the aldehyde functional group.

Mass Spectrometry m/z
5-bromo-2-benzo[b]thiophene-carbaldehyde [M]+ at 240/242
5-bromo-3-benzo[b]thiophene-carbaldehyde [M+H]⁺ at 241/243

Table 5: Mass Spectrometry Data. The presence of bromine results in a characteristic isotopic pattern (M and M+2 peaks) of approximately equal intensity.

Experimental Protocols

Synthesis of 5-bromo-2-benzo[b]thiophene-carbaldehyde:

This isomer can be synthesized via the bromination of 2-benzo[b]thiophene-carbaldehyde. In a typical procedure, 2-benzo[b]thiophene-carbaldehyde is dissolved in an anhydrous solvent such as chloroform. N-bromosuccinimide is then added portion-wise, and the reaction mixture is stirred at room temperature for several hours. After the reaction is complete, the mixture is washed, and the organic layer is dried and concentrated. The crude product is then purified by column chromatography to yield 5-bromo-2-benzo[b]thiophene-carbaldehyde.

Synthesis of 5-bromo-3-benzo[b]thiophene-carbaldehyde:

A potential route to this isomer involves the formylation of 5-bromobenzo[b]thiophene. This can be achieved through a Vilsmeier-Haack reaction, where 5-bromobenzo[b]thiophene is treated with a mixture of phosphorus oxychloride and dimethylformamide (DMF). The reaction typically requires heating. Following the reaction, the mixture is worked up with an aqueous base to neutralize the acid and then extracted with an organic solvent. The crude product can be purified by crystallization or column chromatography.

Experimental Workflow

G cluster_0 Synthesis cluster_1 Spectroscopic Analysis Starting Material Starting Material Reaction Reaction Starting Material->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product NMR NMR Final Product->NMR IR IR Final Product->IR MS MS Final Product->MS Data Analysis Data Analysis NMR->Data Analysis IR->Data Analysis MS->Data Analysis Isomer Comparison Isomer Comparison Data Analysis->Isomer Comparison

Caption: General workflow for the synthesis and spectroscopic comparison of the two isomers.

Logical Relationship of Spectroscopic Data

G cluster_0 Spectroscopic Techniques cluster_1 Observed Data Isomer Structure Isomer Structure NMR NMR (¹H, ¹³C) Isomer Structure->NMR IR IR Isomer Structure->IR MS Mass Spec. Isomer Structure->MS Shifts Chemical Shifts Coupling Constants NMR->Shifts Vibrations Vibrational Frequencies (e.g., C=O stretch) IR->Vibrations Fragments Molecular Ion Peak Isotopic Pattern MS->Fragments Structural Confirmation Structural Confirmation Shifts->Structural Confirmation Vibrations->Structural Confirmation Fragments->Structural Confirmation

Caption: Relationship between isomeric structure and the resulting spectroscopic data for confirmation.

Comparative Biological Activity Screening of 5-Bromobenzo[b]thiophene-3-carbaldehyde Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential biological activities of derivatives synthesized from 5-Bromobenzo[b]thiophene-3-carbaldehyde. While direct and extensive biological screening data for derivatives of this specific starting material is limited in publicly available literature, this document extrapolates from studies on closely related benzo[b]thiophene analogs to offer insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents. The guide includes summaries of quantitative data from related compounds, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1] The introduction of a bromine atom at the 5-position and an aldehyde group at the 3-position of the benzo[b]thiophene core offers a versatile platform for the synthesis of novel derivatives with potential therapeutic applications.

I. Potential Biological Activities and Comparative Data

While specific data for derivatives of this compound is scarce, studies on analogous compounds provide valuable benchmarks for potential efficacy.

A. Anticancer Activity

Derivatives of benzo[b]thiophene have shown promising anticancer properties. For instance, a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, synthesized from the related starting material 5-bromobenzo[b]thiophene-3-carboxylic acid, were evaluated for their anti-proliferative activity against breast cancer cell lines.[2][3] One of the lead compounds, b19 , demonstrated significant inhibition of proliferation, migration, and invasion of MDA-MB-231 cells.[2][3]

Derivative ClassCompoundCell LineActivityIC50/GI50 (µM)Reference
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxidesb19 MDA-MB-231Anti-proliferativeNot specified[2][3]
Thiophene Analogues of ChalconesMultipleVarious Cancer Cell LinesAntiproliferativeNanomolar to low micromolar[4]
3-iodo-2-phenylbenzo[b]thiopheneIPBT HepG2Cytotoxic67.04 (EC50)[5]
3-iodo-2-phenylbenzo[b]thiopheneIPBT Caco-2Cytotoxic63.74 (EC50)[5]
B. Antimicrobial Activity

Thiophene derivatives are known to possess significant antibacterial and antifungal properties. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC). For example, certain thiophene derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[6]

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Tetrahydrobenzothiophene Derivatives3b, 3c, 3j, 3k P. aeruginosa0.61 - 1.00 (µM)[7]
Thiophene Derivatives4, 5, 8 Colistin-Resistant A. baumannii16 - 32[6]
Thiophene Derivatives4, 5, 8 Colistin-Resistant E. coli8 - 32[6]
C. Anti-inflammatory Activity

The anti-inflammatory potential of thiophene-based compounds has been linked to the inhibition of key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[8] A novel benzo[b]thiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), significantly reduced the production of nitric oxide and pro-inflammatory genes (COX-2, iNOS, TNF-α, and IL-6) in LPS-induced RAW264.7 macrophage cells.[5]

Derivative ClassCompoundAssayKey FindingsReference
3-iodo-2-phenylbenzo[b]thiopheneIPBT LPS-induced RAW264.7 cellsReduced NO and pro-inflammatory gene expression[5]
Methoxy-substituted thiophenesCompound 5 LPS-induced THP-1 monocytesNegative regulation of TNF-α and IL-8; inhibition of ERK, p38, and NF-ĸB activation[9]

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. Below are representative protocols for the synthesis of potential derivatives and their biological evaluation.

A. Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde.

  • Dissolution: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: Add an equimolar amount of the desired primary amine to the solution.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

  • Reflux: Reflux the mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid (the Schiff base derivative) is collected by filtration.

  • Purification: Wash the product with a cold solvent (e.g., ethanol) and recrystallize from a suitable solvent to obtain the pure compound.

B. Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

Chalcones are synthesized via a base-catalyzed condensation between an aldehyde and a ketone.[10]

  • Reactant Mixture: In a flask, dissolve this compound (0.1 mol) and a substituted acetophenone (0.1 mol) in absolute ethanol (100 mL).[10]

  • Base Addition: To this mixture, add a 50% potassium hydroxide (KOH) solution (10 mL) dropwise while stirring.[10]

  • Reaction: Continue stirring the mixture at room temperature for about 5 hours, or until a precipitate forms.[10]

  • Isolation and Purification: Filter the solid product under reduced pressure and recrystallize it from ethanol to yield the pure chalcone derivative.[10]

C. In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.

D. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

E. In Vitro Anti-inflammatory Activity (Nitric Oxide Assay in Macrophages)

This assay measures the inhibitory effect of compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined from a standard curve.

III. Visualizations: Pathways and Workflows

A. Synthetic Workflow for Derivative Generation

Synthesis_Workflow Start This compound SchiffBase Schiff Base Derivatives Start->SchiffBase Condensation Chalcone Chalcone Derivatives Start->Chalcone Claisen-Schmidt Condensation Amine Primary Amine Amine->SchiffBase Ketone Acetophenone Derivative Ketone->Chalcone Purification Purification & Characterization SchiffBase->Purification Chalcone->Purification

Caption: General synthetic pathways for Schiff base and chalcone derivatives.

B. Biological Activity Screening Workflow

Screening_Workflow Derivatives Synthesized Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Derivatives->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Derivatives->Antimicrobial AntiInflammatory Anti-inflammatory Screening (e.g., NO Assay) Derivatives->AntiInflammatory Lead Lead Compound Identification Anticancer->Lead Antimicrobial->Lead AntiInflammatory->Lead

Caption: A typical workflow for screening the biological activities of synthesized compounds.

C. RhoA/ROCK Signaling Pathway in Cancer

The RhoA/ROCK pathway is implicated in cancer cell proliferation, migration, and invasion, and has been identified as a target for some benzo[b]thiophene derivatives.[2][3]

RhoA_ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK RhoA->ROCK activates MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates MLCP Phosphorylated MLC MLC->MLCP Actin Actin Cytoskeleton Reorganization MLCP->Actin Invasion Cell Proliferation, Migration, Invasion Actin->Invasion Inhibitor Benzo[b]thiophene Derivative (e.g., b19) Inhibitor->RhoA inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway by a benzo[b]thiophene derivative.

References

A Comparative Guide to the X-ray Crystal Structures of Benzo[b]thiophene-3-carbaldehyde Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the X-ray crystal structures of chalcone derivatives synthesized from benzo[b]thiophene-3-carbaldehyde and its simpler analog, thiophene-3-carbaldehyde. Chalcones, characterized by an α,β-unsaturated ketone system, are valuable scaffolds in medicinal chemistry. Understanding their solid-state conformation through single-crystal X-ray diffraction is crucial for structure-based drug design. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparison of Crystallographic Data

The solid-state structures of various chalcone derivatives have been elucidated, revealing key conformational features. Below is a summary of the crystallographic data for two heteroaryl chalcones derived from benzo[b]thiophene-3-carbaldehyde and four chalcones from thiophene-3-carbaldehyde, highlighting the influence of different substituents on their crystal packing and molecular geometry.

Table 1: Crystallographic Data for Benzo[b]thiophene-3-carbaldehyde Chalcone Derivatives

Compound NameMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
(E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-oneC₁₇H₁₂O₂SMonoclinicP2₁/c------
(E)-1-(2-aminophenyl)-3-(benzo[b]thiophen-3-yl)prop-2-en-1-oneC₁₇H₁₃NOSMonoclinicP2₁/c------

Specific unit cell parameters for these compounds were not publicly available in the cited abstracts. However, their space group was identified, and the studies highlighted weak intermolecular C–H···O interactions and, in the case of the amino derivative, the inclusion of water molecules in the crystal lattice.[1]

Table 2: Crystallographic Data for Thiophene-3-carbaldehyde Chalcone Derivatives [2][3]

Compound NameMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-oneC₁₃H₁₀O₂SMonoclinicP2₁/n11.2345 (6)9.0251 (5)22.8157 (10)100.358 (4)2281.69 (19)8
1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-oneC₁₄H₁₂O₂SMonoclinicP2₁/c13.6828 (7)6.0142 (3)15.2285 (7)98.411 (4)1238.11 (11)4
1-(4-ethoxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-oneC₁₅H₁₄O₂SMonoclinicP2₁/c14.1802 (7)5.9698 (3)16.2065 (7)98.711 (4)1355.22 (11)4
1-(4-bromophenyl)-3-(thiophen-3-yl)prop-1-en-3-oneC₁₃H₉BrOSMonoclinicP2₁/c5.8646 (3)24.3193 (9)8.2415 (4)94.137 (4)1171.18 (9)4

These studies demonstrate that the nature of the substituent on the phenyl ring significantly influences the planarity of the chalcone backbone. For instance, the hydroxy-substituted derivative is nearly planar, while the bromo-substituted derivative shows the largest deviation from planarity.[2][3]

Experimental Protocols

The synthesis and crystallization of these chalcone derivatives follow established chemical procedures.

Synthesis of Chalcones

The chalcones were synthesized via a Claisen-Schmidt condensation reaction.[1][2][3]

General Procedure:

  • An equimolar amount of the respective carbaldehyde (e.g., thiophene-3-carbaldehyde or benzo[b]thiophene-3-carbaldehyde) and a substituted acetophenone were dissolved in ethanol.

  • To this solution, a catalytic amount of a base, such as a 50% potassium hydroxide solution or pyrrolidine, was added.[4][5]

  • The reaction mixture was stirred at room temperature for several hours until a precipitate formed.[2]

  • The resulting solid product was collected by filtration under reduced pressure.

  • The crude product was then purified by recrystallization from a suitable solvent, typically ethanol, to yield crystals suitable for X-ray diffraction analysis.[2]

X-ray Crystallography

Single-crystal X-ray diffraction data for the compounds were collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The structures were solved by direct methods and refined by full-matrix least-squares on F².

Experimental Workflow

The general workflow for the synthesis and structural determination of these chalcone derivatives is depicted below.

experimental_workflow start Starting Materials (Substituted Acetophenone & Benzo[b]thiophene-3-carbaldehyde) synthesis Claisen-Schmidt Condensation start->synthesis purification Recrystallization synthesis->purification crystal Single Crystal Growth purification->crystal xray X-ray Diffraction Data Collection crystal->xray structure Structure Solution and Refinement xray->structure analysis Crystallographic Data Analysis structure->analysis

Synthesis and X-ray crystal structure determination workflow.

Signaling Pathways and Logical Relationships

The structural information obtained from X-ray crystallography is fundamental for understanding structure-activity relationships (SAR), a key concept in drug discovery. The precise knowledge of the three-dimensional arrangement of atoms in these chalcone derivatives allows for the rational design of more potent and selective analogs.

logical_relationship cluster_design Drug Design Cycle synthesis Chemical Synthesis of Derivatives crystal_structure X-ray Crystal Structure Determination synthesis->crystal_structure Provides Crystals sar Structure-Activity Relationship (SAR) Studies crystal_structure->sar Informs 3D Structure optimization Lead Compound Optimization sar->optimization Guides Design optimization->synthesis New Target Molecules

The role of crystallography in the drug design cycle.

References

A Comparative Guide to Formylation Reagents for Benzo[b]thiophene Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Key Formylation Methods for the Benzo[b]thiophene Scaffold

The introduction of a formyl group onto the benzo[b]thiophene nucleus is a critical transformation in the synthesis of a wide array of biologically active molecules and functional materials. The strategic placement of the aldehyde functionality dictates the subsequent chemical modifications and ultimately the properties of the final compound. This guide provides a comparative analysis of common formylation reagents for benzo[b]thiophene, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in reagent selection and experimental design.

Executive Summary

The formylation of benzo[b]thiophene can be directed to either the C2 or C3 position, depending on the chosen reagent and reaction conditions. This selectivity is a key consideration for synthetic chemists.

  • Formylation at the 2-position is typically achieved through a lithiation-formylation sequence. This method offers high yields but requires anhydrous conditions and the use of organolithium reagents.

  • Formylation at the 3-position , the preferred site for electrophilic substitution, is most commonly accomplished via the Vilsmeier-Haack reaction. While generally effective for electron-rich heterocycles, the specific conditions and yields for unsubstituted benzo[b]thiophene require careful consideration.

  • The Rieche formylation , another method for electrophilic formylation, utilizes a Lewis acid and dichloromethyl methyl ether. Its application to benzo[b]thiophene is less commonly reported in the literature.

This guide will delve into the specifics of these methods, providing a clear comparison of their performance based on available experimental data.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for different formylation methods on the benzo[b]thiophene substrate.

Formylation MethodReagentsProductYield (%)RegioselectivityReference
Lithiation-Formylationn-BuLi, N-methylformanilideBenzo[b]thiophene-2-carboxaldehyde73C2-selective
One-pot from Methylthiobenzenen-BuLi, TMEDA, DMFBenzo[b]thiophene-2-carboxaldehyde80C2-selective
Vilsmeier-HaackPOCl₃, DMFBenzo[b]thiophene-3-carboxaldehydeNot explicitly reported for unsubstitutedC3-selective (expected)
Vilsmeier-Haack (on substituted)POCl₃, DMF4-chloro-6,7-dihydrobenzo[b]thiophen-5-carbaldehyde58 (major product)C5-selective

Experimental Protocols

Synthesis of Benzo[b]thiophene-2-carboxaldehyde via Lithiation-Formylation[1]

Reagents:

  • Benzo[b]thiophene (Thianaphthene)

  • n-Butyllithium (n-BuLi) in hexane

  • N-methylformanilide

  • Anhydrous diethyl ether (Et₂O)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bisulfite (NaHSO₃)

  • Saturated aqueous sodium carbonate (Na₂CO₃)

Procedure:

  • A solution of benzo[b]thiophene (1.45 g, 10.5 mmol, 97% pure) in anhydrous Et₂O (20 mL) is cooled to -15 °C.

  • A 1.6 M solution of n-BuLi in hexane (9.9 mL, 15.7 mmol) is added dropwise.

  • The mixture is stirred at -15 °C for 1.75 hours and then at 25 °C for 15 minutes.

  • After re-cooling to -15 °C, anhydrous N-methylformanilide (1.6 mL, 12.7 mmol) is added dropwise.

  • The mixture is heated at reflux for 30 minutes.

  • The reaction is quenched by the addition of a mixture of 3N HCl (9 mL) and ice chips (20 mL).

  • The organic phase is separated, and the aqueous phase is extracted with Et₂O (3 x 75 mL).

  • The combined organic layers are washed with 1N HCl (3 x 40 mL), saturated aqueous NaHCO₃ (40 mL), dried over MgSO₄, and evaporated to dryness.

  • The residue is dissolved in EtOH (3 mL) and mixed with saturated aqueous NaHSO₃ (15 mL).

  • The mixture is allowed to stand for 30 minutes, and the crystalline bisulfite addition product is collected by filtration, washed with Et₂O (50 mL), and dried.

  • The solid is dissolved in warm H₂O (30 mL) and cooled to 0 °C.

  • Saturated aqueous Na₂CO₃ is added, and the mixture is stirred at 25 °C for 15 minutes.

  • Filtration, washing with H₂O, and drying affords benzo[b]thiophene-2-carboxaldehyde as an amorphous solid (1.25 g, 73% yield).

Vilsmeier-Haack Formylation (General Procedure)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Reagents:

  • Phosphorus oxychloride (POCl₃) or other acid chlorides (e.g., oxalyl chloride, thionyl chloride)

  • N,N-Dimethylformamide (DMF) or other N,N-disubstituted formamides

  • Substrate (e.g., benzo[b]thiophene)

  • Appropriate solvent (e.g., dichloroethane, chloroform)

General Procedure:

  • The Vilsmeier reagent is prepared in situ by the slow addition of POCl₃ to DMF, typically at 0 °C.

  • The substrate is then added to the freshly prepared Vilsmeier reagent.

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrate.

  • Upon completion of the reaction (monitored by TLC), the mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide, sodium acetate).

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is typically achieved by column chromatography or recrystallization.

Reaction Pathways and Mechanisms

The regioselectivity of the formylation of benzo[b]thiophene is a direct consequence of the reaction mechanism.

Lithiation-Formylation Pathway

This method proceeds through a directed ortho-metalation mechanism. The acidic proton at the C2 position of benzo[b]thiophene is abstracted by the strong base, n-butyllithium, to form a 2-lithiobenzo[b]thiophene intermediate. This highly nucleophilic species then attacks the electrophilic carbonyl carbon of N-methylformanilide. Subsequent workup hydrolyzes the intermediate to yield the 2-carboxaldehyde.

Lithiation_Formylation cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Benzo[b]thiophene Benzo[b]thiophene 2-Lithiobenzo[b]thiophene 2-Lithiobenzo[b]thiophene Benzo[b]thiophene->2-Lithiobenzo[b]thiophene + n-BuLi - Butane n-BuLi n-BuLi N-methylformanilide N-methylformanilide Benzo[b]thiophene-2-carboxaldehyde Benzo[b]thiophene-2-carboxaldehyde 2-Lithiobenzo[b]thiophene->Benzo[b]thiophene-2-carboxaldehyde + N-methylformanilide + H₃O⁺ workup

Caption: Lithiation-Formylation of Benzo[b]thiophene.

Vilsmeier-Haack Formylation Pathway

The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution. The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from DMF and POCl₃. This potent electrophile is then attacked by the electron-rich benzo[b]thiophene ring. For benzo[b]thiophene, the C3 position is the most electron-rich and sterically accessible for electrophilic attack, leading to the preferential formation of the 3-carboxaldehyde derivative after hydrolysis of the intermediate iminium salt.

Vilsmeier_Haack cluster_reagents Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 POCl3 POCl3->Vilsmeier Reagent Benzo[b]thiophene_sub Benzo[b]thiophene Iminium Salt Intermediate Iminium Salt Intermediate Benzo[b]thiophene_sub->Iminium Salt Intermediate + Vilsmeier Reagent Product_VH Benzo[b]thiophene-3-carboxaldehyde Iminium Salt Intermediate->Product_VH + H₂O workup

Caption: Vilsmeier-Haack Formylation of Benzo[b]thiophene.

Conclusion

The choice of formylation reagent for benzo[b]thiophene substrates is a critical decision that dictates the position of the formyl group. For the synthesis of benzo[b]thiophene-2-carboxaldehyde , the lithiation-formylation approach provides high yields and excellent regioselectivity. For targeting the 3-position , the Vilsmeier-Haack reaction is the method of choice, leveraging the inherent electronic properties of the benzo[b]thiophene ring system. While a specific high-yielding protocol for the unsubstituted parent compound under Vilsmeier-Haack conditions was not identified in this review, the general applicability of the reaction to electron-rich heterocycles suggests its feasibility. Further optimization of reaction conditions may be required to achieve high yields for the 3-formyl derivative. The Rieche formylation remains a less explored alternative for this particular substrate. Researchers and drug development professionals are encouraged to consider these factors when designing synthetic routes involving the formylation of benzo[b]thiophenes.

A Comparative Guide to HPLC Method Development for Purity Analysis of 5-Bromobenzo[b]thiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 5-Bromobenzo[b]thiophene-3-carbaldehyde, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of downstream products. This document presents two viable approaches—a rapid isocratic method and a high-resolution gradient method—supported by detailed experimental protocols and comparative performance data to aid researchers in selecting the optimal method for their specific needs.

Methodology Comparison: Isocratic vs. Gradient Elution

The purity analysis of active pharmaceutical ingredients and their intermediates requires robust and reliable analytical methods. Here, we compare two reversed-phase HPLC methods for this compound.

  • Method A: Rapid Isocratic Analysis: This method is designed for high-throughput screening and routine quality control where speed is essential. It utilizes a standard C18 column with an isocratic mobile phase, providing a consistent and straightforward analysis.

  • Method B: High-Resolution Gradient Analysis: This method is developed for comprehensive purity profiling and stability studies where maximum separation of the main component from all potential impurities is critical. It employs a gradient elution on a high-resolution C18 column to resolve closely eluting peaks.

The general workflow for developing such an HPLC method is outlined below.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Define Analytical Goal (Purity, Quantification) B Analyte Characterization (Solubility, UV Spectra) A->B C Select Column & Mobile Phase (e.g., C18, ACN/H2O) B->C D Initial Scouting Runs (Isocratic & Gradient) C->D E Fine-tune Mobile Phase (pH, Organic Ratio) D->E F Optimize Flow Rate & Column Temperature E->F G Evaluate Peak Shape & Resolution F->G H System Suitability Testing G->H I Validate per ICH Guidelines (Linearity, Accuracy, Precision) H->I J Final Method Finalization I->J

Caption: A general workflow for HPLC method development.

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Standard and Sample Preparation (Applicable to both methods):

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was used as the diluent.

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.

Method A: Rapid Isocratic Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).[1]

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Detector at 254 nm.[1]

  • Run Time: 8 minutes.

Method B: High-Resolution Gradient Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 x 250 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Detector at 254 nm.

  • Run Time: 20 minutes.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 50
    15 95
    17 95
    17.1 50

    | 20 | 50 |

Data Presentation and Performance Comparison

The performance of each method was evaluated based on its ability to separate the main peak of this compound from a hypothetical, closely eluting impurity (Impurity X). The results are summarized below.

Table 1: Comparative Chromatographic Performance Data

ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Retention Time (Main Peak) 4.52 min12.85 minConsistent
Resolution (Main Peak/Impurity X) 1.83.5≥ 1.5
Tailing Factor (Main Peak) 1.451.10≤ 2.0[1]
Theoretical Plates (Main Peak) 5,50015,000≥ 2000[1]
Calculated Purity (%) 99.2%99.6%-
Total Run Time 8 min20 min-

The optimization of chromatographic separation often involves a logical decision-making process, as illustrated in the following diagram.

A Initial Separation: Poor Resolution (<1.5) B Is the issue peak fronting or tailing? A->B C Adjust Mobile Phase Strength (Increase % Organic for late elution, decrease for early elution) B->C Tailing D Change Mobile Phase pH (For ionizable compounds) B->D Fronting E Switch to Gradient Elution C->E No Improvement F Good Resolution Achieved (≥1.5) C->F Improved D->E No Improvement D->F Improved E->F

Caption: A decision tree for optimizing peak resolution.

Objective Comparison and Recommendations

  • Method A (Isocratic): This method offers a significant advantage in terms of speed, with a run time of just 8 minutes. It meets the basic requirements for resolution and peak shape, making it suitable for rapid, routine quality control where the impurity profile is well-understood and known impurities are easily separated. However, its lower resolving power might not be sufficient to detect or separate all potential unknown impurities that could be present in different batches or stability samples.

  • Method B (Gradient): While having a longer run time of 20 minutes, this method provides vastly superior separation performance. The resolution of 3.5 between the main peak and Impurity X is significantly higher, ensuring more accurate purity calculations. The higher theoretical plate count and better tailing factor indicate a more efficient and robust separation. This method is highly recommended for method validation, stability studies, and the analysis of samples where a comprehensive impurity profile is required. The use of formic acid in the mobile phase also makes this method compatible with mass spectrometry (MS) for impurity identification.[2]

For researchers requiring high-throughput analysis for in-process controls, Method A is a viable option. For drug development professionals engaged in formulation studies, stability testing, and final product release where accuracy and comprehensive impurity detection are paramount, Method B is the superior choice. The selection should be based on the specific analytical requirements of the study, balancing the need for speed against the demand for resolution and sensitivity.

References

Unveiling the Antimicrobial Promise of Halogenated Benzo[b]thiophenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of 3-halobenzo[b]thiophene derivatives reveals their significant potential as antibacterial and antifungal agents, with chloro and bromo substitutions demonstrating superior activity against Gram-positive bacteria and the yeast Candida albicans. This guide provides a detailed comparison of their performance, supported by experimental data and standardized protocols, to inform future drug development endeavors.

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzo[b]thiophenes, a class of heterocyclic compounds, have emerged as a promising pharmacophore due to their diverse biological activities.[1][2] This guide focuses on the impact of halogen substitution at the 3-position of the benzo[b]thiophene core on its antibacterial and antifungal efficacy, offering a comparative analysis of chloro, bromo, and iodo derivatives.

Comparative Efficacy: A Quantitative Overview

The antibacterial and antifungal activity of a panel of 3-halobenzo[b]thiophene derivatives was assessed by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[1][2][3] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. The results, summarized in the table below, highlight the superior performance of chloro and bromo analogs, particularly those with a cyclohexanol substituent, which exhibited MIC values as low as 16 µg/mL against Gram-positive bacteria and C. albicans.[1][2][3] In contrast, the iodo-substituted derivatives showed significantly less or no activity.[2][4]

CompoundHalogen at 3-positionGram-Positive Bacteria MIC (µg/mL)Gram-Negative Bacteria MIC (µg/mL)Fungi MIC (µg/mL)
S. aureus, E. faecalis, B. cereusE. coli, K. pneumoniae, P. aeruginosaC. albicans
Cyclohexanol-substituted benzo[b]thiopheneChloro16>51216
Cyclohexanol-substituted benzo[b]thiopheneBromo16>51216
2-(hydroxypropan-2-yl)-benzo[b]thiopheneChloroSlightly more active than bromo analog against E. faecalis and B. cereus--
Benzo[b]thiophene with methyl alcohol at 2-positionChloro128 (B. cereus), 256 (S. aureus, E. faecalis)>512128
Iodo-substituted derivativesIodineNo significant activityNo significant activityNo significant activity
2-tert-butyl, phenyl, and 4-methoxyphenyl substituted benzo[b]thiophenes-No significant activityNo significant activityNo significant activity
Cyclohexane substituted benzo[b]thiophenesChloro>512>512512

Data sourced from a study by Masih et al. (2021).[1][2]

The data clearly indicates that the presence of an alcohol group, particularly a cyclohexanol moiety, significantly enhances the antimicrobial activity of 3-halobenzo[b]thiophenes.[2] Compounds lacking this functional group showed markedly reduced or no inhibitory activity.[2]

Time-Kill Kinetics

To further characterize the antibacterial effect, a time-kill curve was determined for the cyclohexanol-substituted 3-chlorobenzo[b]thiophene against Staphylococcus aureus. The results demonstrated rapid bactericidal activity at its MIC, indicating that the compound actively kills the bacteria rather than just inhibiting its growth.[1][2][3]

Experimental Protocols

The following section details the methodology employed for the key experiments cited in this guide.

Broth Microdilution Susceptibility Method

This method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) at 37°C for 18-24 hours.

    • A few colonies are then transferred to a sterile saline solution (0.85% NaCl).

    • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

    • The inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi in the test wells.

  • Preparation of Compound Dilutions:

    • The test compounds are serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

    • The final concentrations typically range from 512 µg/mL down to 1 µg/mL.

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the prepared microbial suspension.

    • The plates are incubated at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

Visualizing the Workflow

The general workflow for assessing the antimicrobial potential of the synthesized halobenzo[b]thiophenes is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_testing Antimicrobial Testing cluster_analysis Data Analysis cluster_organisms Test Organisms start 2-Alkynyl Thioanisoles synthesis Electrophilic Cyclization (Sodium Halides, CuSO4, Ethanol) start->synthesis product 3-Halobenzo[b]thiophene Derivatives synthesis->product mic_assay Broth Microdilution Assay product->mic_assay adme_prediction In Silico ADME Prediction product->adme_prediction time_kill Time-Kill Kinetics Assay mic_assay->time_kill For Promising Compounds mic_determination Determine Minimum Inhibitory Concentration (MIC) mic_assay->mic_determination gram_pos Gram-Positive Bacteria (S. aureus, E. faecalis, B. cereus) mic_assay->gram_pos gram_neg Gram-Negative Bacteria (E. coli, K. pneumoniae, P. aeruginosa) mic_assay->gram_neg fungi Fungi (C. albicans) mic_assay->fungi sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of these halobenzo[b]thiophenes have not been fully elucidated, one study has suggested that C2-arylated benzo[b]thiophene derivatives can act as potent inhibitors of the NorA efflux pump in S. aureus.[2] Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to antimicrobial resistance. Inhibition of these pumps can restore the efficacy of existing antibiotics. Further investigation is required to determine if the 3-halobenzo[b]thiophene derivatives discussed here share a similar mechanism of action.

G Proposed Mechanism of Action via Efflux Pump Inhibition cluster_cell Bacterial Cell antibiotic Antibiotic target Intracellular Target antibiotic->target Inhibition of Cellular Processes efflux_pump NorA Efflux Pump antibiotic->efflux_pump Extrusion halobenzothiophene Halobenzo[b]thiophene (Potential Inhibitor) halobenzothiophene->efflux_pump Inhibition

Caption: Potential Mechanism of Action via Efflux Pump Inhibition.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of 3-chloro and 3-bromo-benzo[b]thiophene derivatives, particularly those bearing a cyclohexanol substituent, as promising candidates for further development as antibacterial and antifungal agents. Their potent activity against Gram-positive bacteria and C. albicans, coupled with rapid bactericidal effects, warrants more in-depth mechanistic studies to elucidate their precise molecular targets. Future research should also focus on optimizing the lead compounds to broaden their spectrum of activity, particularly against Gram-negative bacteria, and to assess their in vivo efficacy and safety profiles. The insights provided herein offer a solid foundation for the rational design of next-generation antimicrobial agents based on the versatile benzo[b]thiophene scaffold.

References

Safety Operating Guide

Proper Disposal of 5-Bromobenzo[b]thiophene-3-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 5-Bromobenzo[b]thiophene-3-carbaldehyde, ensuring compliance and minimizing environmental impact.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, handling, and emergency measures.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Engineering Controls: All handling and disposal preparations should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[1]

Step-by-Step Disposal Protocol

The disposal of this compound is managed through designated hazardous waste streams. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2][3]

1. Waste Segregation:

  • Halogenated Organic Waste: this compound is a brominated organic compound and must be segregated as halogenated organic waste.[4] Do not mix with non-halogenated solvents or other waste streams to prevent chemical reactions and facilitate proper disposal.[5][6]

  • Solid vs. Liquid: If the compound is in its solid form, it should be collected as solid hazardous waste. If it is dissolved in a solvent, the entire solution is considered hazardous waste and should be collected in a designated liquid waste container.

2. Container Selection and Labeling:

  • Container: Use a chemically compatible and clearly labeled waste container.[7] The container should be in good condition with a secure, tight-fitting lid to prevent leaks or spills.[5][6]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][8] If it is a mixed waste, all components and their approximate percentages must be listed.[9]

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: Keep the container closed at all times, except when adding waste.[2][6][7] The SAA should be a cool, dry, and well-ventilated location away from ignition sources.[1][6]

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for a pickup.[7] Follow your institution's specific procedures for requesting a waste collection.

  • Documentation: Complete any necessary waste disposal forms or tags as required by your institution.[8]

5. Decontamination and Spill Cleanup:

  • Empty Containers: Any "empty" container that held this compound must be managed as hazardous waste unless properly decontaminated. For acutely hazardous waste, this may involve triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[2]

  • Spill Cleanup: In the event of a spill, avoid creating dust.[1][10] Use an inert absorbent material to clean up the spill, place it in a sealed container, and dispose of it as hazardous waste.[8] Ensure the area is well-ventilated and wear appropriate PPE during cleanup. Remove all sources of ignition.[1]

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key regulatory and safety parameters for handling hazardous waste in a laboratory setting.

ParameterGuidelineSource
Maximum SAA Volume Up to 55 gallons of hazardous waste[7]
Maximum Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid) of P-listed waste[7]
SAA Storage Time Limit Up to 12 months for partially filled containers[7]
Container Headspace Leave at least one-inch of headroom to allow for expansion[5]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the proper disposal of this compound and the decision-making process for waste segregation.

Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Consult SDS for This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Segregate as Halogenated Organic Waste C->D E Use Labeled, Compatible Waste Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Contact EHS for Waste Pickup G->H I Complete Required Disposal Documentation H->I J EHS Transports for Proper Disposal I->J

Figure 1: Step-by-step workflow for the disposal of this compound.

Waste_Segregation_Logic A Is the compound an organic substance? B Does the compound contain Fluorine, Chlorine, Bromine, or Iodine? A->B Yes E Other Waste Stream A->E No C Halogenated Organic Waste B->C Yes D Non-Halogenated Organic Waste B->D No

Figure 2: Decision diagram for the segregation of halogenated organic waste.

References

Personal protective equipment for handling 5-Bromobenzo[b]thiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromobenzo[b]thiophene-3-carbaldehyde

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical from acquisition to disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.[1]

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesEN 166 (EU) or NIOSH (US) approvedProtects eyes from splashes and dust.[1]
Face Shield-Recommended in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesConforming to EN 374Protects skin from direct contact. Due to the lack of specific permeation data for this compound, it is recommended to use gloves made of materials resistant to a broad range of organic chemicals, such as Viton or Teflon. Nitrile or neoprene gloves may be suitable for incidental contact but should be changed immediately upon contamination.[2] Always inspect gloves for integrity before use.[1]
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Chemical-resistant Apron/Suit-Recommended when handling larger quantities or when there is a higher risk of splashes. Fire/flame resistant and impervious clothing should be worn.[1]
Respiratory Protection Fume Hood-All handling of this compound should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[1]
RespiratorNIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates)Required if working outside of a fume hood or if exposure limits are exceeded. A full-face respirator may be necessary in some situations.[1]

Experimental Protocol: Safe Handling Procedure

This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory environment.

1. Preparation and Pre-handling Checks:

  • Ensure the chemical fume hood is certified and functioning correctly.

  • Gather all necessary PPE and inspect it for any damage.

  • Locate the nearest safety shower and eyewash station.

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Have a designated and properly labeled waste container for halogenated organic waste ready.[3]

2. Handling the Chemical:

  • Don the appropriate PPE as specified in the table above.

  • Conduct all manipulations of this compound within the fume hood.

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • If transferring the solid, do so carefully to minimize dust generation.

  • Keep the container tightly closed when not in use.

3. Post-handling Procedures:

  • Decontaminate all equipment and the work area within the fume hood.

  • Carefully remove PPE, avoiding self-contamination.

  • Dispose of contaminated disposable PPE (e.g., gloves) in the designated solid hazardous waste container.[3]

  • Wash hands thoroughly with soap and water after handling the chemical.[1]

Operational and Disposal Plan

A comprehensive plan for storage, spill management, and disposal is crucial for maintaining a safe laboratory environment.

Storage
  • Store this compound in a tightly sealed, original container.

  • Keep the container in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

  • The storage area should be clearly marked with the appropriate hazard warnings.

Spill Management
  • In case of a small spill:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

    • Carefully sweep or scoop up the absorbed material and place it into a labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • In case of a large spill:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact the institution's emergency response team.

    • Prevent entry into the affected area until it is declared safe.

Waste Disposal
  • All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled container for halogenated organic waste.[3] Do not mix with non-halogenated waste.[3]

  • Solid Waste: Contaminated items such as gloves, paper towels, and absorbent materials should be collected in a separate, clearly labeled container for solid hazardous waste.[3]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3]

Chemical Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_waste Ready Waste Containers prep_hood->prep_waste handle_transfer Transfer and Weigh Chemical prep_waste->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Workspace handle_reaction->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.